Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane
Description
Properties
IUPAC Name |
2-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-5,6-dimethyl-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4/c1-10-5-14-15(6-11(10)2)21-18(20-14)9-19-22-16-7-12(3)13(4)8-17(16)23-19/h5-8H,9H2,1-4H3,(H,20,21)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMTYNKWFBUDWAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(N2)CC3=NC4=C(N3)C=C(C(=C4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20328879 | |
| Record name | Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20328879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3708-68-7 | |
| Record name | Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20328879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-METHYLENEBIS(5,6-DIMETHYLBENZIMIDAZOLE) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane: A Technical Guide for Advanced Research
Abstract
This technical guide provides a comprehensive overview of the synthesis of Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane, a molecule of significant interest in medicinal chemistry, particularly for its potential as a DNA topoisomerase I inhibitor.[1] This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the synthetic pathway starting from 4,5-dimethyl-o-phenylenediamine. The guide covers the underlying reaction mechanism, a detailed experimental protocol, characterization guidelines, and a discussion of the compound's therapeutic relevance.
Introduction and Significance
Bis-benzimidazole derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[2][3][4] The methylene-bridged bis-benzimidazoles, in particular, have garnered attention due to their unique structural conformation, which allows for potent interactions with biological macromolecules. The target molecule, Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane, is a noteworthy example within this class. The incorporation of the 5,6-dimethyl substitution on the benzimidazole rings can enhance lipophilicity and modulate electronic properties, potentially leading to improved pharmacological profiles. Notably, this specific compound has been identified as a remarkably active inhibitor of DNA topoisomerase I, a crucial enzyme in DNA replication and a validated target for cancer therapy.[1] This guide aims to provide the necessary scientific foundation and practical knowledge for the successful synthesis and study of this promising molecule.
Synthetic Strategy and Mechanism
The most direct and established method for the synthesis of bis(benzimidazol-2-yl)methanes is the Phillips condensation reaction.[5] This approach involves the condensation of an o-phenylenediamine derivative with a dicarboxylic acid or its equivalent. In the case of Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane, the synthesis is achieved through the reaction of two equivalents of 4,5-dimethyl-o-phenylenediamine with one equivalent of malonic acid (or its ester derivative, such as diethyl malonate) under acidic conditions.[6]
The Phillips Condensation: A Mechanistic Overview
The reaction proceeds through a multi-step mechanism initiated by the acidic environment:
-
Initial Acylation: One of the amino groups of 4,5-dimethyl-o-phenylenediamine performs a nucleophilic attack on a protonated carbonyl group of malonic acid, leading to the formation of an N-acylated intermediate.[5]
-
Intramolecular Cyclization: The second amino group of the same diamine molecule then attacks the remaining carbonyl group of the malonic acid moiety, resulting in a cyclization to form a benzimidazol-2-yl acetic acid intermediate.
-
Second Condensation: This intermediate then reacts with a second molecule of 4,5-dimethyl-o-phenylenediamine. The amino group of the second diamine attacks the carboxylic acid group of the intermediate.
-
Final Cyclization and Decarboxylation: A subsequent intramolecular cyclization and decarboxylation lead to the formation of the methylene-bridged bis-benzimidazole structure. The acidic conditions and elevated temperature facilitate the dehydration and decarboxylation steps.
Caption: Reaction mechanism for the synthesis of Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane.
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of similar bis-benzimidazole compounds.[7]
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| 4,5-Dimethyl-o-phenylenediamine | 3171-46-8 | 136.19 |
| Diethyl malonate | 105-53-3 | 160.17 |
| Hydrochloric Acid (6M) | 7647-01-0 | 36.46 |
| Ammonium Hydroxide (concentrated) | 1336-21-6 | 35.04 |
| Ethanol | 64-17-5 | 46.07 |
Step-by-Step Procedure
Sources
- 1. Biological activity of bis-benzimidazole derivatives on DNA topoisomerase I and HeLa, MCF7 and A431 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. globaljournals.org [globaljournals.org]
- 4. Bis(benzimidazole) Complexes, Synthesis and Their Biological Properties: A Perspective [mdpi.com]
- 5. adichemistry.com [adichemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. dspace.library.uvic.ca [dspace.library.uvic.ca]
"Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane" characterization data
An In-Depth Technical Guide to the Synthesis and Characterization of Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and materials scientists interested in the synthesis and detailed physicochemical characterization of Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane. As a prominent member of the bis-benzimidazole family, this molecule holds significant potential as a versatile ligand in coordination chemistry and as a scaffold in drug discovery.
The benzimidazole moiety is a privileged structure in medicinal chemistry, being an isostere of naturally occurring nucleotides, which allows for unique interactions with biological macromolecules.[1][2] The fusion of two such units via a flexible methylene linker creates a powerful bidentate chelating agent, whose properties can be finely tuned by substitution on the benzene ring. The inclusion of 5,6-dimethyl groups enhances lipophilicity and can influence molecular packing and solubility, making this specific derivative a compound of significant interest.
This document provides field-proven methodologies for its synthesis and elucidation of its structural and spectroscopic properties, grounded in authoritative analytical techniques.
Part 1: Synthesis Pathway and Protocol
The synthesis of bis(benzimidazol-2-yl)methanes is typically achieved through the condensation of an appropriate o-phenylenediamine with a dicarboxylic acid or its derivative.[1] For the title compound, the most direct route involves the reaction of 4,5-dimethyl-1,2-phenylenediamine with malonic acid or, more commonly, an ester like diethyl malonate, in the presence of a strong acid catalyst.
The reaction proceeds via a double condensation mechanism. The acid protonates the carbonyl oxygen of the malonic acid derivative, making it more susceptible to nucleophilic attack by the amino groups of the o-phenylenediamine. Subsequent dehydration and cyclization steps lead to the formation of the two benzimidazole rings linked by the central methylene group. The use of a high-boiling solvent or strong acid like polyphosphoric acid (PPA) or hydrochloric acid is crucial to drive the reaction to completion.[1][3]
Synthetic Workflow Diagram
Caption: General workflow for the synthesis of the title compound.
Detailed Experimental Protocol
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4,5-dimethyl-1,2-phenylenediamine (10.0 g, 73.4 mmol, 2.0 eq.) and diethyl malonate (5.88 g, 36.7 mmol, 1.0 eq.).
-
Acid Addition: Slowly add 100 mL of 4 M hydrochloric acid to the flask. The mixture will become a suspension.
-
Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) using a heating mantle. Maintain a vigorous reflux for 48-72 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the hydrochloride salt of the product should form.
-
Neutralization: Filter the crude precipitate and re-dissolve it in a minimal amount of hot water. While stirring, slowly add concentrated ammonium hydroxide solution until the pH of the solution reaches ~9.
-
Purification: The free base product will precipitate out of the basic solution. Collect the solid by vacuum filtration, wash thoroughly with deionized water, and then with a small amount of cold ethanol.
-
Drying: Dry the purified white or off-white solid in a vacuum oven at 60-80 °C. For higher purity, the product can be recrystallized from an ethanol/water mixture.
Part 2: Physicochemical Characterization
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following sections detail the standard analytical methods and expected results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the molecular structure in solution. Both ¹H and ¹³C NMR are required for unambiguous assignment. The expected spectra are based on data for the parent bis(1H-benzo[d]imidazol-2-yl)methane and related substituted benzimidazoles.[4][5]
¹H NMR Data (Expected) (Solvent: DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.2 | Broad Singlet | 2H | N-H | The acidic imidazole protons are highly deshielded and often exchangeable. |
| ~7.3 | Singlet | 2H | Ar-H (C4-H) | Aromatic proton adjacent to the dimethyl-substituted side. |
| ~7.2 | Singlet | 2H | Ar-H (C7-H) | Aromatic proton on the other side of the benzimidazole ring. |
| ~4.3 | Singlet | 2H | -CH ₂- | Methylene bridge protons, appearing as a sharp singlet. |
| ~2.3 | Singlet | 12H | -CH ₃ | The four equivalent methyl groups on the benzene rings. |
¹³C NMR Data (Expected) (Solvent: DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~152 | C 2 (Imidazole) | The carbon atom flanked by two nitrogen atoms is significantly downfield. |
| ~138-142 | Aromatic C (Quaternary) | Carbons of the benzene ring attached to the imidazole ring. |
| ~130 | Aromatic C (Quaternary, C-CH₃) | Carbons bearing the methyl groups. |
| ~115 | Aromatic C -H | Aromatic carbons bearing protons. |
| ~30 | -C H₂- | The central methylene bridge carbon. |
| ~20 | -C H₃ | The methyl group carbons. |
Protocol for NMR Sample Preparation
-
Weigh approximately 10-15 mg of the dried sample.
-
Transfer the sample into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆).
-
Cap the NMR tube and gently vortex or invert until the sample is fully dissolved.
-
Place the tube in the NMR spectrometer for analysis.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies.
Characteristic FT-IR Absorption Bands (Expected)
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |
| 3100-3400 | N-H Stretch | Broad, Medium | Imidazole N-H |
| 3000-3100 | C-H Stretch (Aromatic) | Medium-Weak | Ar-H |
| 2850-2960 | C-H Stretch (Aliphatic) | Medium | -CH₂-, -CH₃ |
| ~1620 | C=N Stretch | Medium | Imidazole Ring |
| 1450-1580 | C=C Stretch (Aromatic) | Strong | Benzene Ring |
Protocol for KBr Pellet Preparation
-
Grind a small amount (~1-2 mg) of the sample with ~100-150 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle.
-
Transfer the fine powder into a pellet-forming die.
-
Press the powder under high pressure (8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
Place the pellet in the sample holder of the FT-IR spectrometer for analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition. For Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane (C₁₉H₂₀N₄), the exact molecular weight is 316.17 g/mol .
Expected Mass Spectrometry Data (ESI-MS)
| m/z Value | Ion | Rationale |
| 317.17 | [M+H]⁺ | The protonated molecular ion, which is the base peak in positive ion mode. |
| 159.09 | [M-C₉H₉N₂]⁺ | A major fragment resulting from the cleavage of the methylene bridge, forming a stable 5,6-dimethylbenzimidazolyl-methyl cation. |
X-ray Crystallography
Expected Structural Features
-
Conformation: The molecule is expected to adopt a non-planar conformation, with a significant dihedral angle between the two benzimidazole ring systems, likely in the range of 60-90°.[6]
-
Intermolecular Interactions: The crystal packing will likely be dominated by N-H···N hydrogen bonds, forming chains or sheets.[6][7] Additionally, π-π stacking interactions between the aromatic rings are expected to play a role in stabilizing the crystal lattice.
Workflow for Single-Crystal X-ray Diffraction
Caption: Standard workflow for structure determination by X-ray crystallography.
References
- Štefanková, M., Vančo, J., & Šindelář, Z. (2023). Bis(benzimidazole) Complexes, Synthesis and Their Biological Properties: A Perspective. Mini-Reviews in Organic Chemistry, 20.
- Royal Society of Chemistry. (2020). Supporting Information for Dehydrogenative coupling of 2-alkyl-1H-benzo[d]imidazoles and terminal alkynes.
- Royal Society of Chemistry. (n.d.). Expedient synthesis of benzimidazoles using amides - Supporting Information.
-
ResearchGate. (2015). Synthesis, Crystal Structures and Fluorescence Property of Bis(benzimidazol-2-yl)methane Dichloride. Request PDF. Available at: [Link]
- University of Victoria. (n.d.). Towards the bis-imidazole near-infrared absorbing and emitting dyes. UVicSpace.
-
Global Journals. (2018). Synthesis and Chemistry of Bis-imidazole Derivatives: A Review. Global Journal of Science Frontier Research. Available at: [Link]
- Bobosik, V., López, C., & Claramunt, R. M. (1993). Synthesis and Resolution of Bis- and Tris-(benzimidazol-1-yl)methanes. Heterocycles, 35(2).
-
ResearchGate. (n.d.). ¹H-¹³C NMR Spectrum of.... Available at: [Link]
-
SciSpace. (n.d.). Synthesis and Molecular Drug Validations of 1H-Benzo[d]imidazol-2-amine Derivatives. Available at: [Link]
-
Sun, D., et al. (2011). Bis(1H-benzimidazol-1-yl)methane monohydrate. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2943. Available at: [Link]
-
ResearchGate. (n.d.). ¹H NMR spectrum (d₆-DMSO, 400 MHz) indicating the changes in.... Available at: [Link]
- El kihel, A., et al. (2012). ¹H and ¹³C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 5(1), 97-101.
-
DergiPark. (2022). Synthesis, Characterization and Thermal Analysis of Novel Methylene Bridged Bis-carbazole Based Bis-benzimidazoles. Available at: [Link]
-
ResearchGate. (n.d.). X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. PDF. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Available at: [Link]
-
ResearchGate. (n.d.). FTIR spectra of Complex 1 and benzimidazole (BZDH). Available at: [Link]
-
MDPI. (n.d.). Crystal Structure, Thermodynamic Properties and DFT Studies of 5,6-dimethyl-1H-benzo[d]imidazol-3-ium.... Crystals. Available at: [Link]
-
ResearchGate. (2018). Crystal Structure, Thermodynamic Properties and DFT Studies of 5,6-dimethyl-1H-benzo[d]imidazol-3-ium.... PDF. Available at: [Link]
-
Semantic Scholar. (2022). High Yielding, One-Pot Synthesis of Bis(1H-indazol-1-yl)methane Catalyzed by 3d-Metal Salts. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Benzimidazole synthesis [organic-chemistry.org]
- 3. dspace.library.uvic.ca [dspace.library.uvic.ca]
- 4. rsc.org [rsc.org]
- 5. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]
- 6. Bis(1H-benzimidazol-1-yl)methane monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Technical Guide to Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane (CAS No. 3708-68-7): A Promising DNA Topoisomerase I Inhibitor
Introduction
Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane, with the CAS number 3708-68-7, is a heterocyclic organic compound belonging to the bis-benzimidazole class. The benzimidazole scaffold is of significant interest in medicinal chemistry due to its structural similarity to naturally occurring purine bases, allowing for interaction with various biological targets. This technical guide provides a comprehensive overview of the known properties, synthesis, and biological activity of Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane, with a particular focus on its potential as a DNA topoisomerase I inhibitor for applications in drug discovery and development.
Physicochemical Properties
A summary of the key physicochemical properties of Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane is presented in the table below. It is important to note that while some data is available from commercial suppliers, a comprehensive experimental characterization of properties such as melting point and solubility is not extensively reported in peer-reviewed literature.
| Property | Value | Source |
| CAS Number | 3708-68-7 | [1][2] |
| Molecular Formula | C₁₉H₂₀N₄ | [3] |
| Molecular Weight | 304.39 g/mol | [3] |
| Appearance | Not specified (likely a solid) | |
| Melting Point | >370°C (for the unsubstituted analog) | [4] |
| Solubility | Not specified | |
| Storage Temperature | Room Temperature |
Synthesis and Characterization
Representative Synthesis Workflow
The synthesis of the unsubstituted analog, Bis(1H-benzimidazol-2-yl)methane, has been reported and serves as a foundational protocol.[6] This process is depicted in the workflow diagram below. The synthesis of the 5,6-dimethyl substituted target compound would logically follow a similar pathway, utilizing 4,5-dimethyl-1,2-phenylenediamine as the starting material.
Caption: General synthesis workflow for Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane.
Experimental Protocol (Hypothetical, based on analog synthesis)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4,5-dimethyl-1,2-phenylenediamine (2 equivalents) and malonic acid (1 equivalent).
-
Acidic Medium: Add a suitable acidic medium, such as 4 M hydrochloric acid, to the flask to facilitate the condensation reaction.[5]
-
Reflux: Heat the reaction mixture to reflux and maintain for an extended period (e.g., 24-72 hours) to ensure complete reaction.[5]
-
Work-up: After cooling to room temperature, neutralize the reaction mixture with a base (e.g., ammonia solution) to precipitate the crude product.
-
Purification: Collect the precipitate by filtration, wash with water, and purify by recrystallization from an appropriate solvent (e.g., ethanol) to yield the final product.
Spectroscopic Characterization
Detailed spectroscopic data for Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane is not currently available in the public domain. However, the expected spectral features can be inferred from the data of the unsubstituted parent compound, Bis(1H-benzo[d]imidazol-2-yl)methane.[4]
| Spectroscopic Data for Bis(1H-benzo[d]imidazol-2-yl)methane (Unsubstituted Analog) |
| ¹H NMR (400 MHz, DMSO-d₆): δ 12.07 (s, 2H, NH), 7.73-7.62 (dd, 4H, C4H & C7H), 7.21-7.11(m, 4H, C5H & C6H), 3.79 (s, 2H, CH₂)[4] |
| ¹³C NMR (100 MHz, DMSO-d₆): δ 152.88, 143.82, 138.12, 124.20, 116.00, 39.00[4] |
| IR (KBr): 3230 (NH) cm⁻¹[4] |
| Mass Spec (m/z): 248 (M+2, 22%), 131 (9), 118 (8), 78 (73), 63 (100)[4] |
For the target molecule, Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane, one would expect to see additional signals in the ¹H and ¹³C NMR spectra corresponding to the methyl groups on the benzene rings. The chemical shifts of the aromatic protons would also be affected by the electron-donating nature of the methyl substituents.
Biological Activity and Mechanism of Action
The primary biological activity of interest for Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane is its potent inhibition of DNA topoisomerase I.
DNA Topoisomerase I Inhibition
DNA topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes.[7][8] DNA topoisomerase I functions by introducing a transient single-strand break in the DNA backbone, allowing for the relaxation of supercoiled DNA, after which it religates the break.[7][8]
Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane has been identified as a remarkably active inhibitor of mammalian DNA topoisomerase I.[9] This inhibitory activity is a key characteristic that positions this compound as a potential anticancer agent. The proposed mechanism of action for many topoisomerase I inhibitors involves the stabilization of the covalent enzyme-DNA intermediate, known as the cleavable complex.[8][10] This stabilization prevents the religation of the DNA strand, leading to the accumulation of DNA single-strand breaks, which can subsequently be converted to cytotoxic double-strand breaks during DNA replication, ultimately triggering apoptosis.
Caption: Proposed mechanism of action for Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane as a DNA Topoisomerase I inhibitor.
Anticancer Potential
The inhibition of DNA topoisomerase I is a clinically validated strategy in cancer chemotherapy. The cytotoxic effects of Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane and related compounds have been evaluated against various cancer cell lines. While specific data for the 5,6-dimethyl derivative is limited in the provided search results, a related compound, bis(5-methyl-1H-benzo[d]imidazol-2-yl)methane, demonstrated cytotoxicity against MCF7 (breast adenocarcinoma) and A431 (skin epidermoid carcinoma) cells.[9] This suggests that the 5,6-dimethyl analog likely possesses similar or potentially enhanced anticancer properties. Further in-depth studies are warranted to fully elucidate its efficacy and selectivity against a broader panel of cancer cell lines.
Coordination Chemistry
The benzimidazole moiety contains nitrogen atoms that can act as ligands for metal ions, making bis-benzimidazole compounds like the one discussed here interesting candidates for the development of metallodrugs and materials with unique electronic and magnetic properties.[5] The two benzimidazole units can chelate to a metal center, and the specific coordination mode can be influenced by the nature of the metal ion and the reaction conditions. While the coordination chemistry of various bis-benzimidazole derivatives has been explored, specific studies on the coordination complexes of Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane are not extensively documented in the available literature.
Conclusion and Future Directions
Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane is a promising small molecule with demonstrated potent inhibitory activity against DNA topoisomerase I, a key target in cancer therapy. While foundational information regarding its synthesis and biological activity is available, a comprehensive technical profile is still emerging.
Future research should focus on:
-
Detailed Synthesis and Characterization: Development and publication of a detailed, optimized synthesis protocol, along with complete spectroscopic and crystallographic characterization.
-
In-depth Biological Evaluation: Comprehensive in vitro and in vivo studies to determine its anticancer efficacy, selectivity, and mechanism of action in greater detail.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of related analogs to understand the key structural features required for potent and selective topoisomerase I inhibition.
-
Exploration of Coordination Chemistry: Investigation of its coordination behavior with various metal ions to explore potential applications in areas such as catalysis and materials science.
The continued investigation of Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane and its derivatives holds significant promise for the development of novel therapeutic agents and advanced materials.
References
-
G. K. T. G. R. G. K. G. K. T. G. R. G. K. (2010). Biological activity of bis-benzimidazole derivatives on DNA topoisomerase I and HeLa, MCF7 and A431 cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(6), 794–799. [Link]
-
Reddy, T. J., & Kumar, A. (2011). Expedient synthesis of benzimidazoles using amides. RSC Advances, 1(9), 1713. [Link]
-
Haque, R. A., Iqbal, M. A., & Khadeer, M. B. (2014). Towards the bis-imidazole near-infrared absorbing and emitting dyes. Dalton Transactions, 43(1), 135-146. [Link]
-
Bansal, S., Sur, S., & Tandon, V. (2019). Benzimidazoles: Selective Inhibitors of Topoisomerase I with Differential Modes of Action. Biochemistry, 58(6), 809–817. [Link]
-
Anonymous. (2023). Bis(benzimidazole) Complexes, Synthesis and Their Biological Properties: A Perspective. MDPI. [Link]
-
Jin, G.-X., & Chen, Y. (2011). Bis(1H-benzimidazol-1-yl)methane monohydrate. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2943. [Link]
-
Pommier, Y. (2009). DNA topoisomerase I inhibitors: chemistry, biology, and interfacial inhibition. Chemical Reviews, 109(7), 2894–2902. [Link]
-
Grybska, A., Skladanowski, A., & Augustyniak, D. (2004). Inhibition of DNA topoisomerase I and II, and growth inhibition of MDA-MB-231 human breast cancer cells by bis-benzimidazole derivatives with alkylating moiety. Polish Journal of Pharmacology, 56(3), 373–378. [Link]
-
Wu, N., Wu, X.-W., Agama, K., Pommier, Y., Du, J., Li, D., Gu, L.-Q., Huang, Z.-S., & An, L.-K. (2011). A Novel DNA Topoisomerase I Inhibitor with Different Mechanism from Camptothecin Induces G2/M Phase Cell Cycle Arrest to K562 Cells. ACS Medicinal Chemistry Letters, 2(10), 751–756. [Link]
-
Haque, R. A., Iqbal, M. A., & Khadeer, M. B. (2012). 1 H NMR spectrum ( d 6 -DMSO, 400 MHz) indicating the changes in... ResearchGate. [Link]
-
Pandey, S., Tripathi, P., Parashar, P., Maurya, V., Malik, M. Z., Singh, R., Yadav, P., & Tandon, V. (2022). Synthesis and Biological Evaluation of Novel 1H‑Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human T. ACS Omega, 7(4), 3643–3665. [Link]
-
Anonymous. (2019). Synthesis and Molecular Drug Validations of 1H-Benzo[d]imidazol-2-amine Derivatives. SciSpace. [Link]
-
Anonymous. (n.d.). Synthesis, Crystal Structures and Fluorescence Property of Bis(benzimidazol-2-yl)methane Dichloride | Request PDF. ResearchGate. Retrieved January 17, 2026, from [Link]
-
Anonymous. (n.d.). Crystal Structure of 1,5-Bis(1H-benzimidazol-2-yl)pentan-3-one. Revue Roumaine de Chimie. Retrieved January 17, 2026, from [Link]
-
Anonymous. (n.d.). Synthesis and Chemistry of Bis-imidazole Derivatives: A Review. Global Journals. Retrieved January 17, 2026, from [Link]
-
Pandey, S., Tripathi, P., Parashar, P., Maurya, V., Malik, M. Z., Singh, R., Yadav, P., & Tandon, V. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(4), 3643–3665. [Link]
-
Pommier, Y. (2009). DNA Topoisomerase I Inhibitors: Chemistry, Biology and Interfacial Inhibition. Chemical Reviews, 109(7), 2894–2902. [Link]
-
Anonymous. (n.d.). Synthesis, characterization and SAR of novel Bezimidazole derivatives as Nematicidal agents. Retrieved January 17, 2026, from [Link]
-
Anonymous. (n.d.). (PDF) X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. ResearchGate. Retrieved January 17, 2026, from [Link]
-
Anonymous. (n.d.). Crystal Structure, Thermodynamic Properties and DFT Studies of 5,6-dimethyl-1H-benzo[d]imidazol-3-ium 3-((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl). MDPI. Retrieved January 17, 2026, from [Link]
-
Anonymous. (n.d.). (PDF) Crystal Structure, Thermodynamic Properties and DFT Studies of 5,6-dimethyl-1H-benzo[d]imidazol-3-ium 3-((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Anonymous. (2022). High Yielding, One-Pot Synthesis of Bis(1H-indazol-1-yl)methane Catalyzed by 3d-Metal Salts. Semantic Scholar. [Link]
-
National Center for Biotechnology Information. (n.d.). 5,6-Dimethylbenzimidazole. PubChem. Retrieved January 17, 2026, from [Link]
-
Anonymous. (n.d.). FTIR spectra of Complex 1 and benzimidazole (BZDH). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Anonymous. (n.d.). FT-IR overlay spectrum of N -alkylated benzimidazoles (1-7). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Anonymous. (n.d.). MALDI-TOF MS Analysis of Native and Permethylated or Benzimidazole-Derivatized Polysaccharides. MDPI. Retrieved January 17, 2026, from [Link]
-
Anonymous. (n.d.). IR spectra of benzimidazole and the complexes | Download Table. ResearchGate. Retrieved January 17, 2026, from [Link]
Sources
- 1. 3708-68-7|Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane|BLD Pharm [bldpharm.com]
- 2. 3708-68-7 Cas No. | bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane | Matrix Scientific [matrixscientific.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. rsc.org [rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. dspace.library.uvic.ca [dspace.library.uvic.ca]
- 7. DNA topoisomerase I inhibitors: chemistry, biology, and interfacial inhibition. | Semantic Scholar [semanticscholar.org]
- 8. DNA Topoisomerase I Inhibitors: Chemistry, Biology and Interfacial Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. A Novel DNA Topoisomerase I Inhibitor with Different Mechanism from Camptothecin Induces G2/M Phase Cell Cycle Arrest to K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Methodological Guide to Determining the Organic Solvent Solubility of Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane
Executive Summary
The physicochemical properties of active pharmaceutical ingredients (APIs) and novel chemical entities are foundational to their development and application. Among these, solubility is a critical parameter that dictates bioavailability, formulation feasibility, and overall therapeutic efficacy.[1][2] This is particularly true for compounds built on heterocyclic scaffolds like benzimidazole, which are often characterized by poor aqueous solubility.[3] This technical guide provides a comprehensive framework for researchers, chemists, and drug development professionals to understand, predict, and experimentally determine the solubility of Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane in various organic solvents. While direct experimental data for this specific molecule is not widely published, this paper establishes a robust, first-principles approach. We will delve into the molecular structure's influence on solubility, present authoritative, step-by-step protocols for both thermodynamic and kinetic solubility determination, and offer a predictive analysis of its behavior in common organic solvents based on established chemical principles and data from analogous structures.
Introduction: The Compound and Its Context
Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane is a molecule of interest due to its structural features. The benzimidazole core is a privileged scaffold in medicinal chemistry, found in numerous approved drugs.[4] The "bis" structure, where two benzimidazole units are linked by a methylene bridge, creates a larger, more rigid, and potentially bidentate ligand system, making it a candidate for coordination chemistry, materials science, and as a complex pharmaceutical intermediate.
Molecular Structure Analysis:
-
Benzimidazole Core: Inherently aromatic and hydrophobic, contributing to low solubility in polar solvents like water.
-
N-H Protons: The imidazole rings contain acidic protons (N-H) that can participate in hydrogen bonding, both as donors and acceptors.
-
Dimethyl Groups: The methyl groups on the benzene rings increase the molecule's lipophilicity and steric bulk, further favoring solubility in nonpolar organic solvents over aqueous media.
-
Methylene Bridge: Provides a flexible linkage between the two heterocyclic systems.
Understanding these features is the first step in rationally selecting appropriate solvents for solubilization, reaction chemistry, or formulation.
The Imperative of Solubility in Research and Development
In the pharmaceutical industry, poor solubility is a primary contributor to the failure of promising drug candidates.[2] Key decisions at various stages of development are influenced by a compound's solubility profile:
-
Early Discovery: Kinetic solubility screens are used to quickly rank and filter compounds, ensuring that resources are not wasted on molecules that will be impossible to formulate.[5]
-
Lead Optimization: Thermodynamic solubility data provides a precise, equilibrium-based value that informs structure-solubility relationships, guiding chemists in modifying a molecule to improve its properties.[5]
-
Formulation Development: A comprehensive understanding of solubility in various solvents, including co-solvents and bio-relevant media, is essential for developing a stable, effective, and bioavailable dosage form.[5]
Theoretical Framework: Predicting Solubility
Before embarking on experimental work, a theoretical assessment can guide solvent selection. The principle of "like dissolves like" is paramount. The structure of Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane—largely hydrophobic with specific hydrogen bonding sites—suggests a nuanced solubility profile.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are anticipated to be highly effective. They can disrupt the intermolecular hydrogen bonds in the solid-state lattice of the compound without competing as hydrogen bond donors.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. While they will interact with the benzimidazole N-H groups, their polarity may be less favorable for solvating the large, hydrophobic core compared to polar aprotic solvents. Moderate solubility is expected.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Studies on simpler benzimidazoles have shown very low solubility in chloroalkanes.[6][7] We predict a similar outcome due to the inability of these solvents to effectively engage in hydrogen bonding.
-
Aromatic and Nonpolar Solvents (e.g., Toluene, Hexane): The aromatic nature of toluene may offer some π-π stacking interactions, but the overall polarity mismatch and lack of hydrogen bonding will likely result in low solubility. Hexane is predicted to be a very poor solvent.
Anticipated Solubility Profile
The following table summarizes the predicted solubility of Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane based on chemical principles.
| Solvent | Solvent Class | Predicted Solubility | Rationale |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Excellent hydrogen bond acceptor, effectively solvates the N-H groups and the aromatic system. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Similar mechanism to DMSO, a strong hydrogen bond acceptor. |
| Methanol / Ethanol | Polar Protic | Moderate | Can act as H-bond donor and acceptor, but the alkyl backbone is less effective at solvating the hydrophobic regions. |
| Acetone | Polar Aprotic | Low to Moderate | Less polar than DMSO/DMF, less effective at overcoming lattice energy. |
| Dichloromethane (DCM) | Chlorinated | Low | Poor hydrogen bonding capability. Data on related benzimidazoles shows low solubility.[7][8] |
| Toluene | Aromatic | Low | Some potential for π-π interactions, but overall a poor match for the polar N-H groups. |
| Hexane | Nonpolar | Very Low | Significant mismatch in polarity; unable to disrupt the intermolecular forces of the solute. |
| Water (Aqueous Buffer) | Polar Protic | Very Low | The large, hydrophobic structure makes it poorly soluble in water. Solubility will be pH-dependent.[3] |
Experimental Determination of Solubility: A Validated Approach
Accurate solubility measurement requires robust and well-controlled experimental protocols. We present methodologies for both thermodynamic and kinetic solubility, which serve different purposes in the research and development pipeline.
Protocol for Thermodynamic (Equilibrium) Solubility
This method, often referred to as the "shake-flask" method, measures the true equilibrium solubility of a compound and is considered the gold standard.[2] It relies on achieving a saturated solution in equilibrium with an excess of solid compound.
Objective: To determine the maximum concentration of Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane that can be dissolved in a given solvent at equilibrium.
Materials:
-
Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane (solid)
-
Selected organic solvents (HPLC grade)
-
2 mL glass vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
0.22 µm syringe filters (ensure filter material is compatible with the solvent)
-
HPLC or LC-MS system for quantification
Methodology:
-
Preparation: Add an excess of the solid compound to a pre-weighed vial (e.g., 2-5 mg). The key is to ensure that undissolved solid remains at the end of the experiment.
-
Solvent Addition: Add a precise volume of the chosen solvent (e.g., 1 mL) to the vial.
-
Equilibration: Cap the vial securely and place it on an orbital shaker. Equilibrate at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. Causality Note: A minimum of 24 hours is recommended, as poorly soluble, crystalline compounds can take a long time to reach equilibrium. A 48 or 72-hour time point can be included to confirm that the concentration is no longer changing.
-
Phase Separation: Allow the vials to stand undisturbed for a short period to let the excess solid settle. Centrifugation at a low speed can also be used to pellet the solid.
-
Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid material is disturbed. Filter this aliquot through a 0.22 µm syringe filter into a clean analysis vial. Trustworthiness Note: This step is critical to remove any microscopic solid particles that would otherwise artificially inflate the measured concentration.
-
Dilution: Dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve.
-
Quantification: Analyze the diluted sample using a validated HPLC-UV or LC-MS method.[1] Determine the concentration by comparing its response to a pre-prepared calibration curve of the compound at known concentrations.
-
Calculation: Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor. The final solubility is typically expressed in mg/mL or µM.
Diagram of the Thermodynamic Solubility Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
Protocol for Kinetic Solubility
This high-throughput method measures the concentration at which a compound precipitates when a concentrated DMSO stock solution is added to an aqueous or organic medium. It measures the solubility of the amorphous form, not the crystalline solid, and the value is often higher than the thermodynamic solubility.[5]
Objective: To rapidly assess the solubility of a compound under non-equilibrium conditions, typically for screening purposes.
Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).
-
Solvent Plate: Dispense the target organic solvent into the wells of a 96-well plate.
-
Serial Addition: Add small volumes of the DMSO stock solution to the solvent, typically using a liquid handling robot, to create a range of concentrations.
-
Precipitation Detection: Allow the plate to incubate for a short period (e.g., 1-2 hours) and then measure the amount of precipitate. This is often done optically by measuring turbidity (nephelometry) or light scattering.
-
Determination: The kinetic solubility is defined as the concentration at which precipitation is first observed.
Factors Influencing Solubility: A Conceptual Overview
The solubility of a compound like Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane is a result of the competition between two sets of forces: the lattice energy of the solid (solute-solute interactions) and the solvation energy (solute-solvent interactions).
Diagram of Intermolecular Forces in Solubility
Caption: Key intermolecular forces governing solubility.
For this specific compound, the strong hydrogen bonds and potential π-stacking between the benzimidazole rings in the solid state create a significant lattice energy that must be overcome. A successful solvent must provide favorable interactions (solvation energy) that are strong enough to disrupt this crystal lattice.
Conclusion
While specific, published quantitative solubility data for Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane is scarce, a robust scientific framework allows for its confident prediction and determination. Its chemical structure suggests high solubility in polar aprotic solvents like DMSO and DMF, moderate solubility in polar protic solvents like alcohols, and poor solubility in nonpolar and chlorinated solvents. For researchers and developers, the critical step is to perform a rigorous experimental determination. The thermodynamic shake-flask method, coupled with a reliable analytical technique like HPLC, provides the most accurate and actionable data for guiding further research, optimizing reaction conditions, and enabling successful formulation development. This methodological approach ensures that the challenges posed by the compound's inherent properties can be systematically and effectively addressed.
References
-
Domańska, U., Pobudkowska, A., & Rogalski, M. (2005). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Journal of Chemical & Engineering Data, 50(3), 937–941. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility of benzimidazole in (+) chlorobutane, ([) dichloromethane, (/) toluene, or (b) 2-nitrotoluene. ResearchGate. Retrieved from [Link]
-
Pawar, A. S., et al. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. International Journal of Pharmaceutical Sciences and Research, 4(2), 525-531. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility of (b) 1H-imidazole, ([) 2-methyl-1Himidazole, (2) benzimidazole, (9) 2-methylbenzimidazole, (/) 2-phenylimidazole, or (O) 4,5-diphenylimidazole in 2-nitrotoluene; points are the experimental values. ResearchGate. Retrieved from [Link]
-
Rana, A., et al. (2014). Synthesis, characterization and SAR of novel Bezimidazole derivatives as Nematicidal agents. Journal of Chemical and Pharmaceutical Research, 6(7), 1850-1856. Retrieved from [Link]
-
University of Babylon. (n.d.). Solubility test for Organic Compounds. Retrieved from [Link]edu.iq/eprints/publication_8_23391_199.pdf)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pharmatutor.org [pharmatutor.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. applications.emro.who.int [applications.emro.who.int]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
"Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane" NMR spectral analysis
An In-Depth Technical Guide to the NMR Spectral Analysis of Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane
Authored by: A Senior Application Scientist
Introduction
Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane is a significant heterocyclic compound featuring two 5,6-dimethylbenzimidazole units interconnected by a methylene bridge. This molecular architecture makes it a valuable ligand in coordination chemistry and a building block in supramolecular assemblies and materials science.[1][2] The precise structural elucidation of such molecules is paramount for understanding their chemical behavior and for quality control in synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the unambiguous structural characterization of organic molecules in solution.
This technical guide provides a comprehensive, in-depth analysis of the ¹H and ¹³C NMR spectra of Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane. It is designed for researchers, scientists, and drug development professionals, offering not just data, but the underlying scientific rationale for spectral interpretation, experimental design, and data validation.
Molecular Structure and Symmetry Considerations
A foundational understanding of the molecule's structure and symmetry is critical for predicting and interpreting its NMR spectra. The molecule possesses a plane of symmetry that bisects the central methylene bridge, rendering the two 5,6-dimethylbenzimidazole moieties chemically equivalent in solution. This equivalence is the result of rapid proton exchange between the nitrogen atoms (N-H tautomerism), which averages the magnetic environments on the NMR timescale.[3][4]
This symmetry dictates that for each unique proton or carbon on one benzimidazole unit, its counterpart on the other unit will be magnetically and chemically equivalent, giving rise to a single, combined resonance signal. Therefore, the spectra are significantly simplified compared to what would be expected for an asymmetric analogue.
Diagram: Molecular Structure and Atom Numbering
Caption: Symmetrical structure of the molecule.
Predicted ¹H and ¹³C NMR Spectral Features
Based on the C₂ᵥ symmetry, the following signals are anticipated:
¹H NMR Predictions:
-
N-H Protons: One signal for the two equivalent N-H protons. This signal is typically broad due to quadrupole effects from the nitrogen atom and its chemical shift is highly dependent on solvent, concentration, and temperature.
-
Aromatic Protons: Two signals for the four aromatic protons. H-4 and H-7 are in unique chemical environments and lack adjacent protons for coupling, thus they should appear as two distinct singlets.
-
Methylene Protons: One signal for the two equivalent protons of the central -CH₂- bridge, appearing as a sharp singlet.
-
Methyl Protons: Two signals for the four methyl groups. The methyl groups at C-5 are equivalent to each other, as are the methyl groups at C-6. These two sets, however, are not equivalent to each other. They will appear as two distinct singlets.
¹³C NMR Predictions:
-
Imidazolic Carbon (C-2): One signal for the two equivalent carbons of the imidazole ring to which the methylene bridge is attached.
-
Aromatic Carbons: Five distinct signals are expected for the ten carbons of the two benzene rings:
-
One signal for C-4 and C-7.
-
One signal for C-5 (methyl-substituted).
-
One signal for C-6 (methyl-substituted).
-
Two signals for the bridgehead carbons C-3a and C-7a.
-
-
Methylene Carbon: One signal for the central -CH₂- carbon.
-
Methyl Carbons: Two signals for the four equivalent methyl groups, corresponding to the C-5 and C-6 positions.
Experimental Protocol for NMR Analysis
The integrity of NMR data begins with meticulous sample preparation and standardized data acquisition.
Step-by-Step Sample Preparation
-
Analyte Purity: Ensure the sample of Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane is of high purity (>95%), as impurities will introduce extraneous signals and complicate the analysis.
-
Solvent Selection: Use a high-purity deuterated solvent. DMSO-d₆ is highly recommended for benzimidazole derivatives due to its excellent solvating power and its ability to slow down N-H proton exchange, allowing for sharper observation of the N-H signal.[5]
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the analyte in 0.6-0.7 mL of the deuterated solvent.
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Homogenization: Ensure the sample is fully dissolved by vortexing or gentle sonication. Transfer the clear solution to a clean, dry 5 mm NMR tube.
Diagram: NMR Sample Preparation Workflow
Caption: Standard workflow for NMR sample preparation.
Data Acquisition Parameters
-
Spectrometer: A 400 MHz or higher field spectrometer is recommended for good signal dispersion.
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30).
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans (ns): 8-16.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single pulse with NOE (zgpg30).
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans (ns): 1024 or more, depending on concentration.
-
Detailed Spectral Analysis and Interpretation
The following assignments are based on established chemical shift principles for benzimidazole derivatives and data from related structures found in the literature.[3][4][5]
¹H NMR Spectrum (400 MHz, DMSO-d₆)
| Signal Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| N-H | ~12.0 - 12.5 | Broad Singlet | 2H | Acidic proton in a heterocyclic amine, deshielded by the aromatic system and hydrogen bonding with DMSO. |
| H-4, H-7 | ~7.1 - 7.4 | Two Singlets | 2H each | Aromatic protons on the benzene ring. Their exact shifts depend on which signal is assigned to H-4 vs. H-7. |
| -CH₂- | ~4.3 - 4.5 | Singlet | 2H | Methylene protons are deshielded by the two adjacent electron-withdrawing benzimidazole rings. |
| -CH₃ | ~2.2 - 2.4 | Two Singlets | 6H each | Aliphatic methyl protons attached to the aromatic ring. The two signals confirm their non-equivalent positions at C-5 and C-6. |
¹³C NMR Spectrum (101 MHz, DMSO-d₆)
| Signal Assignment | Predicted δ (ppm) | Rationale |
| C-2 | ~150 - 153 | Imidazolic carbon flanked by two nitrogen atoms, highly deshielded. |
| C-3a, C-7a | ~130 - 142 | Quaternary bridgehead carbons of the benzimidazole system. Two distinct signals are expected. |
| C-5, C-6 | ~128 - 135 | Aromatic carbons directly bonded to methyl groups. |
| C-4, C-7 | ~110 - 118 | Protonated aromatic carbons. Shielded relative to other aromatic carbons. |
| -CH₂- | ~30 - 35 | Methylene bridge carbon, in the typical aliphatic range but slightly deshielded. |
| -CH₃ | ~19 - 22 | Methyl carbons, appearing in the upfield aliphatic region. Two distinct signals are expected. |
Advanced 2D NMR for Structural Confirmation
For unequivocal assignment, 2D NMR experiments are invaluable.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon signals. It would definitively link the proton signals for H-4/H-7, -CH₂-, and the -CH₃ groups to their corresponding carbon resonances.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are 2 or 3 bonds away. It is crucial for establishing connectivity.
Diagram: Key HMBC Correlations
Caption: Expected HMBC correlations from the methylene protons.
A key HMBC correlation would be observed from the methylene protons (~4.4 ppm) to the imidazolic C-2 carbon (~151 ppm), providing definitive proof of the methylene bridge's position. Further correlations from the methyl protons to the C-5 and C-6 carbons would confirm their assignments.
Conclusion
The NMR spectral analysis of Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane is straightforward when approached with an understanding of its inherent molecular symmetry. The ¹H NMR spectrum is characterized by four distinct regions corresponding to the N-H, aromatic, methylene, and methyl protons. The ¹³C NMR spectrum is similarly simplified, with a total of nine signals representing the 17 unique carbons in the symmetric structure. The application of standard 1D and advanced 2D NMR techniques provides a self-validating system for the complete and unambiguous structural elucidation of this important heterocyclic compound, ensuring its identity and purity for research and development applications.
References
- Royal Society of Chemistry. (2020). Supporting Information for a related benzimidazole structure. This document provides representative ¹H and ¹³C NMR data for various benzimidazole derivatives, which helps in estimating chemical shift ranges.
-
The Royal Society of Chemistry. (n.d.). Expedient synthesis of benzimidazoles using amides. Provides ¹H and ¹³C NMR data for Bis(1H-benzo[d]imidazol-2-yl)methane in DMSO-d6, a crucial reference for the parent compound.
-
Hofsommer, D. (n.d.). Towards the bis-imidazole near-infrared absorbing and emitting dyes. Thesis describing the synthesis and characterization of bis-benzimidazole compounds.
-
Royal Society of Chemistry. (n.d.). Supplementary Information for various benzimidazole derivatives. Contains spectral data for a range of substituted benzimidazoles, useful for comparative analysis.
-
Elguero, J., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Magnetic Resonance in Chemistry, 52(11), 669-677. A key paper discussing tautomerism in benzimidazoles which explains the observed spectral symmetry.
-
ResearchGate. (2014). Synthesis, Crystal Structures and Fluorescence Property of Bis(benzimidazol-2-yl)methane Dichloride. Provides information on the synthesis and characterization of the parent bis(benzimidazole) structure.
-
El Kihel, A., et al. (2011). ¹H and ¹³C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 4(3), 321-324. Discusses the NMR spectra of various benzimidazole derivatives and the phenomenon of tautomerism.
-
MDPI. (2023). Bis(benzimidazole) Complexes, Synthesis and Their Biological Properties: A Perspective. A review highlighting the importance of bis(benzimidazole) ligands in coordination chemistry.
-
BLDpharm. (n.d.). Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane. Commercial supplier page confirming the existence and CAS number of the target compound.
-
ResearchGate. (2015). Scheme: Spectrum of the dichloro zinc bis (benzimidazol-2-yl) methane. Details the coordination chemistry of the parent ligand.
Sources
- 1. Bis(benzimidazole) Complexes, Synthesis and Their Biological Properties: A Perspective [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]
- 5. rsc.org [rsc.org]
An In-Depth Technical Guide to the Crystal Structure Determination of Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane
Abstract
This technical guide provides a comprehensive framework for the determination of the three-dimensional atomic structure of Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane. Benzimidazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents.[1] Understanding their precise molecular architecture through single-crystal X-ray diffraction is paramount for rational drug design, structure-activity relationship (SAR) studies, and the development of novel therapeutics.[1][2][3] While a specific crystal structure for the title compound is not widely reported in public databases, this guide establishes a complete, field-proven methodology based on established principles for related heterocyclic compounds.[4][5] We will detail the entire workflow, from chemical synthesis and crystallization to X-ray data collection and structural refinement, emphasizing the causal logic behind each experimental choice to ensure a self-validating and reproducible protocol.
Introduction: The Significance of Benzimidazole Scaffolds
Heterocyclic compounds are foundational to medicinal chemistry, with over 85% of biologically active molecules containing a heterocyclic ring.[6] Among these, the benzimidazole scaffold—a fusion of benzene and imidazole rings—is of particular interest.[7][8] This structural motif is present in a wide array of pharmaceuticals and is known to interact with biological macromolecules, often through mechanisms like DNA binding.[9] The title compound, Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane, and its derivatives have shown potential as cytotoxic agents and DNA topoisomerase I inhibitors, making them attractive candidates for anticancer drug development.[9]
The determination of a molecule's crystal structure provides the most definitive insight into its three-dimensional form.[10][11] This information, including precise bond lengths, bond angles, torsional angles, and intermolecular interactions, is invaluable for understanding its physical properties and biological function.[7][10] This guide serves as a robust protocol for researchers seeking to elucidate the crystal structure of Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane or structurally similar compounds.
The Experimental Workflow: A Tripartite Approach
The journey from a powdered compound to a fully refined crystal structure involves three critical stages: Synthesis, Crystallization, and X-ray Diffraction Analysis. Each stage requires meticulous attention to detail and an understanding of the underlying chemical and physical principles.
Caption: Overall workflow for crystal structure determination.
Part 1: Synthesis and Purification
The foundational step is the synthesis of the target molecule. A common and effective method for preparing bis(benzimidazol-2-yl)methane derivatives involves the condensation reaction between an o-phenylenediamine derivative and a dicarboxylic acid or its equivalent.
Protocol 1: Synthesis of Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane
-
Reactant Preparation: In a round-bottom flask, combine 4,5-dimethyl-1,2-phenylenediamine (2.2 equivalents) with malonic acid (1.0 equivalent).
-
Reaction Medium: Add polyphosphoric acid (PPA) as both the solvent and catalyst. The amount should be sufficient to create a stirrable paste.
-
Condensation Reaction: Heat the mixture to 150-180°C with constant stirring under a nitrogen atmosphere for 4-6 hours. The high temperature is necessary to drive the condensation and cyclization.
-
Workup: Cool the reaction mixture to approximately 80°C and pour it slowly into a beaker of ice-cold water with vigorous stirring. This will hydrolyze the PPA and precipitate the product.
-
Neutralization & Isolation: Neutralize the acidic solution with a base (e.g., concentrated ammonium hydroxide or NaOH solution) until the pH is ~7-8. The crude product will precipitate out.
-
Purification: Filter the solid precipitate, wash thoroughly with deionized water, and dry under vacuum. For optimal purity required for crystallization, recrystallize the crude product from a suitable solvent like ethanol or an ethanol/water mixture.[12]
Trustworthiness Check: The purity of the synthesized compound must be rigorously confirmed before attempting crystallization. This is achieved using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure and absence of starting materials or major impurities.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
-
Infrared Spectroscopy (IR): To identify key functional groups.
Part 2: Growing High-Quality Single Crystals
Obtaining single crystals of sufficient size and quality is often the most challenging and critical step in the entire process.[10] For N-heterocyclic compounds, the choice of solvent and crystallization method is paramount.[13][14]
Causality in Crystallization: Crystal growth is a process of controlled precipitation where molecules self-assemble from a supersaturated solution into a highly ordered, three-dimensional lattice. The solvent plays a crucial role by influencing the solubility curve and mediating intermolecular interactions. The rate of solvent evaporation or temperature change must be slow enough to allow for ordered growth rather than rapid, amorphous precipitation.
Protocol 2: Crystallization by Slow Evaporation
-
Solvent Selection: Screen various solvents to find one in which the compound has moderate solubility. Good candidates for benzimidazole derivatives include ethanol, methanol, acetonitrile, dimethylformamide (DMF), or mixtures thereof.[4][13]
-
Solution Preparation: Dissolve the purified compound in a minimal amount of the chosen solvent, gently warming if necessary to achieve full dissolution.
-
Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.
-
Evaporation: Cover the vial with a cap that has been pierced with a few small holes using a needle. This allows for slow solvent evaporation over several days to weeks at room temperature.
-
Monitoring: Place the vial in a vibration-free location and monitor for the formation of small, well-defined crystals with sharp edges and clear faces.
Part 3: Single-Crystal X-ray Diffraction and Analysis
Once a suitable crystal (typically 0.1-0.3 mm in size) is obtained, its structure can be determined using X-ray diffraction.[10] This technique relies on the principle that X-rays are diffracted by the electron clouds of atoms arranged in an ordered lattice.[11][15]
Protocol 3: Data Collection and Structure Refinement
-
Crystal Mounting: Carefully select a high-quality crystal under a microscope and mount it on a cryo-loop or glass fiber using a minimal amount of cryo-protectant oil.[10]
-
Data Collection: Mount the crystal on the goniometer of a single-crystal X-ray diffractometer.[11] A stream of cold nitrogen (typically 100 K) is used to cool the crystal, minimizing thermal vibrations and radiation damage. The diffractometer, equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector, rotates the crystal while collecting thousands of diffraction spots (reflections).[11][15]
-
Structure Solution: The collected diffraction data (intensities and positions of reflections) are processed. The initial atomic positions are determined from the diffraction pattern using direct methods, typically implemented in software packages like SHELXS or Olex2.[4]
-
Structure Refinement: The initial structural model is then refined against the experimental data using a least-squares method (e.g., with SHELXL).[15] This iterative process adjusts atomic positions, thermal parameters, and occupancies to achieve the best possible fit between the calculated and observed diffraction patterns. Hydrogen atoms are typically placed in calculated positions.
-
Validation: The final structure is validated using tools like PLATON or the IUCr's checkCIF service to ensure the model is chemically sensible and free of major errors.
Caption: The crystallographic data analysis workflow.
Data Presentation and Interpretation
The final output of a crystal structure analysis is a crystallographic information file (CIF) containing all relevant data. Key parameters are typically summarized in tables for publication and easy interpretation.
Table 1: Representative Crystal Data and Structure Refinement Details (Note: Data shown is illustrative for a typical benzimidazole derivative)[4][5]
| Parameter | Value |
| Empirical formula | C₁₇H₁₈N₄ |
| Formula weight | 278.36 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å (Mo Kα) |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 9.98 Å, b = 9.51 Å, c = 15.58 Å |
| α = 90°, β = 105.5°, γ = 90° | |
| Volume | 1425.1 ų |
| Z (Molecules/unit cell) | 4 |
| Calculated density | 1.30 g/cm³ |
| R₁ [I > 2σ(I)] | 0.045 |
| wR₂ (all data) | 0.118 |
| Goodness-of-fit (S) | 1.05 |
Table 2: Representative Hydrogen Bond Geometry (Å, °) (Note: Data is illustrative)
| D—H···A | d(D-H) | d(H···A) | d(D···A) | ∠(DHA) |
| N1—H1···N4' | 0.88 | 2.01 | 2.875(2) | 168.5 |
| C10—H10···Cg' | 0.95 | 2.75 | 3.651(3) | 158.2 |
D = Donor, A = Acceptor, Cg = Centroid of a phenyl ring
The analysis of the crystal structure of benzimidazole derivatives frequently reveals extensive intermolecular interactions, such as N-H···N hydrogen bonds and π-π stacking, which dictate the crystal packing and ultimately influence the material's bulk properties.[7] These interactions are critical for understanding how molecules recognize each other in a biological context.
Conclusion
The determination of the crystal structure of Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane is a multi-faceted process that integrates organic synthesis, physical chemistry, and advanced analytical techniques. By following a logical and self-validating workflow, researchers can obtain a precise three-dimensional model of the molecule. This structural data is not merely an academic endpoint; it is a critical tool that empowers drug development professionals to understand structure-activity relationships, optimize lead compounds, and design more effective therapeutic agents. The protocols and principles outlined in this guide provide a robust foundation for the successful crystallographic analysis of this and other important benzimidazole derivatives.
References
-
Thiruvalluvar, A., Vasuki, G., & Rosepriya, S. (2019). X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. Chemistry and Applications of Benzimidazole and its Derivatives. [Link]
-
Semantic Scholar. (n.d.). X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. Retrieved from [Link]
-
Delve Publishing. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]
-
Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]
-
ResearchGate. (2023). How can I obtain good crystals of heterocyclic organic compounds? Retrieved from [Link]
-
Carleton College. (2007). Single-crystal X-ray Diffraction. Retrieved from [Link]
-
MDPI. (2023). Bis(benzimidazole) Complexes, Synthesis and Their Biological Properties: A Perspective. Retrieved from [Link]
-
University of Baghdad. (2022). Synthesis and Characterization of Heterocyclic Compounds-Based Liquid Crystals. Retrieved from [Link]
-
Bruker. (n.d.). Single Crystal X-ray Diffractometers. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis, Crystal Structures and Fluorescence Property of Bis(benzimidazol-2-yl)methane Dichloride. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme: Spectrum of the dichloro zinc bis (benzimidazol-2-yl) methane. Retrieved from [Link]
-
ACS Publications. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. Retrieved from [Link]
-
Global Journals. (2018). Synthesis and Chemistry of Bis-imidazole Derivatives: A Review. Retrieved from [Link]
-
University of Baghdad Digital Repository. (2022). Synthesis and Characterization of Heterocyclic Compounds-Based Liquid Crystals. Retrieved from [Link]
-
International Journal of Pharmacy & Therapeutics. (n.d.). SYNTHESIS OF SOME NOVEL BIS TYPE 2-MERCAPTO BENZIMIDAZOLE DERIVATIVES. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (n.d.). Heterocycles in Medicinal Chemistry. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Single Crystal X-ray Diffractometers | Bruker [bruker.com]
- 3. rigaku.com [rigaku.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives | Semantic Scholar [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 12. ijptjournal.com [ijptjournal.com]
- 13. researchgate.net [researchgate.net]
- 14. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 15. X-ray crystallography - Wikipedia [en.wikipedia.org]
Spectroscopic Profile of Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane: A Technical Guide
This technical guide provides a comprehensive overview of the anticipated spectroscopic properties of Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane. While direct experimental data for this specific molecule is not extensively published, this document synthesizes information from structurally related bis-benzimidazole compounds and the 5,6-dimethyl-1H-benzo[d]imidazole precursor to offer a predictive and robust analytical framework for researchers in medicinal chemistry and materials science.
Molecular Structure and its Spectroscopic Implications
Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane consists of two 5,6-dimethyl-1H-benzo[d]imidazole units linked by a methylene bridge. This structure gives rise to several key features that govern its spectroscopic behavior:
-
Extended π-System: The benzimidazole rings constitute a significant conjugated system. This is the primary determinant of its electronic absorption and emission properties.
-
Methylene Bridge: The flexible -CH₂- linker allows for rotational and vibrational freedom between the two benzimidazole moieties, which can influence spectral line broadening and the appearance of specific vibrational modes in IR and Raman spectroscopy.
-
N-H Tautomerism: The presence of the N-H proton on the imidazole ring allows for proton transfer tautomerism, which can be observed in NMR spectroscopy and may be influenced by the solvent environment.[1]
-
Methyl Substitution: The electron-donating methyl groups at the 5 and 6 positions of the benzene ring are expected to cause a bathochromic (red) shift in the UV-Vis absorption and fluorescence emission spectra compared to the unsubstituted parent compound, Bis(1H-benzo[d]imidazol-2-yl)methane.
Electronic Spectroscopy: UV-Visible Absorption
The electronic absorption spectrum of Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane is predicted to be dominated by π → π* transitions within the benzimidazole rings. Based on data from related compounds, two main absorption bands are expected in the UV region.[2][3]
| Predicted Transition | Expected λmax Range (nm) | Molar Absorptivity (ε) | Notes |
| π → π* (Benzene Ring) | 270 - 290 | High | Corresponds to the benzenoid system of the benzimidazole moiety. |
| π → π* (Imidazole Ring) | 310 - 330 | Moderate | Associated with the conjugated system of the imidazole portion. A shoulder may appear on the primary absorption band.[3] |
| n → π | ~350-360 | Low | Arising from the non-bonding electrons of the nitrogen atoms. This transition is often broad and may be obscured by the more intense π → π bands.[4] |
Experimental Protocol: UV-Visible Spectroscopy
A detailed, step-by-step methodology for acquiring the UV-Visible absorption spectrum is as follows:
Fluorescence Spectroscopy
Bis-benzimidazole derivatives are known to exhibit fluorescence. The emission properties are intrinsically linked to the electronic absorption profile. The emission spectrum is expected to be a mirror image of the lowest energy absorption band.
| Property | Predicted Value/Range | Notes |
| Excitation Wavelength (λex) | ~320 nm | Should correspond to the lower energy π → π* absorption band. |
| Emission Wavelength (λem) | 350 - 450 nm | A significant Stokes shift is anticipated. The exact wavelength will be solvent-dependent. The compound is expected to emit in the violet-blue region.[3] |
| Quantum Yield (ΦF) | Moderate | The flexibility of the methylene bridge can lead to non-radiative decay pathways, potentially lowering the quantum yield. |
Experimental Protocol: Fluorescence Spectroscopy
The following protocol outlines the steps for measuring the fluorescence spectrum:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic, methylene, and methyl protons.
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| N-H | 12.0 - 12.5 | Broad singlet | The chemical shift of this proton is highly dependent on the solvent and concentration due to hydrogen bonding.[5] |
| Aromatic H (C4-H, C7-H) | 7.3 - 7.5 | Singlet | Due to the symmetrical 5,6-dimethyl substitution, these protons are expected to be chemically equivalent and appear as a singlet.[6] |
| Methylene (-CH₂-) | ~4.5 | Singlet | The two protons of the methylene bridge are equivalent and should appear as a sharp singlet.[7] |
| Methyl (-CH₃) | ~2.4 | Singlet | The four methyl groups are equivalent and will give rise to a single, intense peak.[5] |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon Type | Predicted Chemical Shift (δ, ppm) | Notes |
| C=N (C2) | ~151 | The imine-like carbon of the imidazole ring. |
| Aromatic C (quaternary) | 130 - 142 | Includes the carbons to which the methyl groups are attached and the bridgehead carbons. |
| Aromatic C-H | 110 - 125 | The protonated aromatic carbons. |
| Methylene (-CH₂-) | ~30-40 | The chemical shift of the methylene carbon. |
| Methyl (-CH₃) | ~20 | The carbon of the methyl groups. |
Experimental Protocol: NMR Spectroscopy
Infrared (IR) Spectroscopy
The IR spectrum will reveal the characteristic vibrational modes of the functional groups present in the molecule.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H Stretch | 3100 - 3400 | Medium, Broad | The broadness is due to hydrogen bonding.[5] |
| Aromatic C-H Stretch | 3000 - 3100 | Medium | |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium | From the methylene and methyl groups.[6] |
| C=N Stretch | 1610 - 1630 | Strong | A characteristic band for the imidazole ring.[6] |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong | Multiple bands are expected in this region. |
| C-N Stretch | 1250 - 1350 | Medium | |
| C-H Bend (out-of-plane) | 700 - 900 | Strong | The pattern of these bands can give information about the substitution on the benzene ring. |
Experimental Protocol: IR Spectroscopy
Conclusion
The spectroscopic properties of Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane can be reliably predicted based on the extensive data available for analogous structures. This guide provides a detailed framework for the expected spectral features and the experimental protocols required for their validation. Researchers can use this information to aid in the identification, characterization, and application of this and related bis-benzimidazole compounds in their respective fields.
References
- The Royal Society of Chemistry. (n.d.). Expedient synthesis of benzimidazoles using amides.
- (n.d.). 2 - Supporting Information.
- The Royal Society of Chemistry. (n.d.). Supplementary Information for.
- (n.d.). Towards the bis-imidazole near-infrared absorbing and emitting dyes.
- (n.d.). Crystal Structure of 1,5-Bis(1H-benzimidazol-2-yl)pentan-3-one - Revue Roumaine de Chimie.
- (2025). Synthesis, Crystal Structures and Fluorescence Property of Bis(benzimidazol-2-yl)methane Dichloride | Request PDF. ResearchGate.
- (n.d.). Synthesis, characterization and SAR of novel Bezimidazole derivatives as Nematicidal agents.
- PubChem. (n.d.). Bis(5-amidino-2-benzimidazolyl)methane.
- (n.t.). 1 H NMR spectrum ( d 6 -DMSO, 400 MHz) indicating the changes in... - ResearchGate.
- (2022). High Yielding, One-Pot Synthesis of Bis(1H-indazol-1-yl)methane Catalyzed by 3d-Metal Salts. MDPI.
- (2023). Bis(benzimidazole) Complexes, Synthesis and Their Biological Properties: A Perspective.
- (n.d.). SYNTHESIS AND RESOLUTION OF BIS- AND TRIS-(BENZIMIDAZOL-1-YL)METHANES Vladimlr Bobosik,' Concepcldn L6pez, and Rosa Maria Claram.
- (n.d.). Synthesis and Chemistry of Bis-imidazole Derivatives: A Review. Global Journals.
- (2025). Crystal Structure, Thermodynamic Properties and DFT Studies of 5,6-dimethyl-1H-benzo[d]imidazol-3-ium 3-((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl) - ResearchGate.
- (n.d.). Bis(1H-benzimidazol-1-yl)methane monohydrate. PMC - NIH.
-
(n.d.). UV-Vis spectrum of 6-phenethyl-5,6-dihydrobenzo[2][7]imidazo[1,2-c]quinazoline[7]. Retrieved from
- (2025). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - ResearchGate.
- (n.d.). synthesis, spectral and theoretical characterization of 5,6-dichloro/dimethyl-2-(2´,3´/2´,4´/2´,5´/3´,4´/3´,5´-dimethoxyphenyl)-1h-benzimidazoles. Chemistry Journal of Moldova.
Sources
A Comprehensive Technical Guide to Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane is a prominent member of the N-donor heterocyclic ligand family, characterized by two 5,6-dimethylbenzimidazole units linked by a flexible methylene bridge. This structural motif imparts a unique combination of rigidity from the aromatic systems and conformational adaptability from the -CH₂- spacer, making it an excellent chelating agent for a variety of metal ions. Its derivatives and metal complexes are of significant interest due to their diverse applications in catalysis, bioinorganic chemistry, and materials science. This guide provides an in-depth exploration of the synthesis, structural features, spectroscopic properties, and coordination chemistry of this versatile ligand, offering field-proven insights and detailed experimental protocols for the scientific community.
Introduction: The Significance of the Benzimidazole Scaffold
The benzimidazole ring system, an isostere of naturally occurring nucleotides, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its presence in vital biomolecules like Vitamin B12 and its role in a wide array of pharmacologically active agents—including anticancer, antimicrobial, and antiviral drugs—underscore its importance.[2][3] In coordination chemistry, benzimidazole derivatives serve as robust ligands for transition metals, forming stable complexes with interesting catalytic and photophysical properties.[1][4]
The molecule at the core of this guide, Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane, belongs to the class of bis-benzimidazoles. These ligands, featuring two benzimidazole units, can act as bidentate chelators, coordinating to metal centers through their imine nitrogen atoms.[3][5] The methylene bridge provides rotational freedom, allowing the two donor groups to arrange optimally around a metal ion, forming a stable six-membered chelate ring. This flexibility distinguishes it from more rigid, bridged systems and is a key determinant of its coordination behavior. The dimethyl substitution on the benzene rings enhances lipophilicity and can subtly influence the electronic properties of the imidazole nitrogens, thereby modulating the stability and reactivity of its metal complexes.
Synthesis and Mechanism
The primary synthetic route to Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane is a classic condensation reaction, a cornerstone of heterocyclic chemistry known as the Phillips-Ladenburg synthesis. This method involves the reaction of an o-phenylenediamine derivative with a dicarboxylic acid or its equivalent.
Causality in Experimental Design: The choice of reagents is critical. 4,5-dimethyl-1,2-phenylenediamine provides the benzimidazole backbone with the desired substitution pattern. Malonic acid serves as the source for the bridging methylene carbon and the two C2 carbons of the imidazole rings. The reaction is typically conducted in a strongly acidic medium, such as 4M-6M hydrochloric acid. The acid serves a dual purpose: it protonates the carbonyl groups of malonic acid, activating them for nucleophilic attack, and it keeps the diamine starting material soluble in the aqueous medium. The high temperature (reflux) provides the necessary activation energy to drive the double condensation and subsequent cyclization-dehydration steps.
Experimental Protocol: Synthesis of Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane
-
Reagent Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4,5-dimethyl-1,2-phenylenediamine (e.g., 10.0 g, 73.4 mmol).
-
Acidic Medium: To the flask, add 100 mL of 4 M hydrochloric acid. Stir the mixture until the diamine is fully dissolved.
-
Addition of Carbon Source: Add malonic acid (e.g., 3.82 g, 36.7 mmol, 0.5 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux (approximately 100-110 °C) using a heating mantle. Maintain a gentle reflux for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation: After the reaction is complete, allow the mixture to cool to room temperature, and then further cool it in an ice bath. The product will begin to precipitate.
-
Neutralization: Slowly neutralize the mixture by adding concentrated ammonium hydroxide solution until the pH is approximately 7-8. This step is crucial for deprotonating the benzimidazole nitrogen atoms and precipitating the neutral ligand product.
-
Isolation: Collect the resulting solid precipitate by vacuum filtration.
-
Purification: Wash the crude product thoroughly with cold deionized water to remove any inorganic salts. Further purification can be achieved by recrystallization from an appropriate solvent system, such as ethanol/water, to yield the pure product.
Caption: Synthetic workflow for Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane.
Structural and Spectroscopic Profile
The structural integrity and purity of the synthesized ligand are validated through a combination of crystallographic and spectroscopic techniques.
Chemical Structure and Crystallography
Caption: Chemical structure of the Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane ligand.
Table 1: Representative Crystallographic Data for a Related Bis-Benzimidazole Ligand (Bis(1H-benzimidazol-1-yl)methane monohydrate) [6]
| Parameter | Value |
| Chemical Formula | C₁₅H₁₂N₄·H₂O |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.3035 (6) |
| b (Å) | 8.9731 (8) |
| c (Å) | 11.1943 (10) |
| α (°) | 103.578 (2) |
| β (°) | 103.408 (2) |
| γ (°) | 96.934 (1) |
| Dihedral Angle | 81.37 (12)° |
This data illustrates the typical non-planar conformation and crystal packing features.
Spectroscopic Characterization
Spectroscopy provides a fingerprint of the molecule, confirming its structure and purity.
-
¹H NMR Spectroscopy: The proton NMR spectrum is a key tool for structural confirmation. The spectrum is expected to be symmetrical.
-
N-H Proton: A broad singlet is typically observed at a high chemical shift (δ > 12 ppm), which can disappear upon D₂O exchange.[9]
-
Aromatic Protons: The protons on the benzimidazole rings (H-4 and H-7) will appear as singlets due to the symmetrical substitution pattern.
-
Methyl Protons: A sharp singlet integrating to 12 protons (four CH₃ groups) will be present in the aliphatic region (δ ≈ 2.3 ppm).[10]
-
Methylene Protons: A singlet corresponding to the bridging -CH₂- group will appear in the range of δ 4.0-4.5 ppm.
-
-
¹³C NMR Spectroscopy: The carbon spectrum complements the proton data.
-
Imidazole C2: The carbon atom flanked by two nitrogen atoms (C2) is the most deshielded, appearing around δ 150-155 ppm.
-
Aromatic Carbons: A set of signals will appear in the aromatic region (δ 110-145 ppm).
-
Methylene Carbon: The bridging -CH₂- carbon typically resonates around δ 30-35 ppm.
-
Methyl Carbons: The methyl carbons will show a signal in the upfield region (δ ≈ 20 ppm).
-
-
FT-IR Spectroscopy: Infrared spectroscopy is used to identify key functional groups.
-
N-H Stretch: A broad band in the region of 3100-3400 cm⁻¹ is characteristic of the N-H stretching vibration.[3][9]
-
C=N Stretch: The imine C=N stretching vibration of the imidazole ring is typically observed around 1620-1630 cm⁻¹.[3]
-
Aromatic C-H Stretch: Sharp peaks just above 3000 cm⁻¹ correspond to the aromatic C-H bonds.
-
Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹ are due to the methyl and methylene C-H stretching.
-
-
UV-Visible Spectroscopy: The electronic spectrum in a solvent like acetonitrile or ethanol shows intense absorption bands in the UV region. These bands, typically found between 250 and 290 nm, are assigned to π → π* transitions within the aromatic benzimidazole system.[3]
Coordination Chemistry: A Flexible Bidentate Chelator
The true value of Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane lies in its ability to act as a highly effective N,N-bidentate ligand. It coordinates to metal ions through the lone pair of electrons on the sp²-hybridized nitrogen atoms of the imidazole rings.
Mechanism of Chelation: The flexible methylene linker is the key to its chelating ability. It allows the two benzimidazole rings to rotate and position the nitrogen donor atoms at an ideal distance to coordinate with a single metal center. This forms a thermodynamically stable six-membered chelate ring, a favored conformation in coordination chemistry. This chelate effect leads to the formation of metal complexes that are significantly more stable than those formed with analogous monodentate ligands.
The ligand typically forms complexes with a 1:1 or 1:2 metal-to-ligand stoichiometry, depending on the coordination number and geometry of the metal ion. For example, with a tetrahedral metal ion like Zn(II), it can form a [M(L)Cl₂] type complex, while with an octahedral ion like Co(II) or Ni(II), it can form [M(L)₂]²⁺ or [M(L)Cl₂(H₂O)₂] type species.[5]
Caption: Chelation of a metal ion by the bidentate N,N-donor ligand.
Potential Applications in Research and Development
The unique structural and electronic properties of Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane and its metal complexes open avenues for several advanced applications.
-
Homogeneous Catalysis: Metal complexes of benzimidazole derivatives are known to be effective catalysts for a variety of organic transformations. The complexes of this ligand could be explored for oxidation, reduction, and C-C coupling reactions. The steric bulk provided by the dimethyl groups and the electronic tuning of the metal center can be leveraged to achieve high activity and selectivity.
-
Bioinorganic Chemistry and Drug Development: Given the wide spectrum of biological activities associated with benzimidazoles, this ligand and its complexes are prime candidates for drug discovery.[1][2]
-
Anticancer Agents: Bis-benzimidazoles are known to act as DNA minor groove binders and topoisomerase inhibitors.[11] Metal complexes can enhance this activity, promoting apoptosis in cancer cells.[1][4] The ligand's complexes could be screened against various cancer cell lines.
-
Antimicrobial Agents: The chelation of metal ions like Cu(II) or Zn(II) can lead to compounds with enhanced antimicrobial or antifungal properties compared to the free ligand.
-
-
Fluorescent Materials and Sensors: Benzimidazole derivatives often exhibit fluorescence.[8] The coordination to metal ions can modulate these properties, leading to "turn-on" or "turn-off" fluorescent sensors for specific metal ions or anions. These materials could also find use in optoelectronic devices.
Conclusion
Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane is more than just a chemical compound; it is a versatile building block for supramolecular chemistry, catalysis, and medicinal chemistry. Its straightforward synthesis, combined with its excellent chelating properties endowed by the flexible methylene bridge, makes it a valuable tool for researchers. The insights and protocols provided in this guide serve as a comprehensive resource for professionals seeking to harness the potential of this ligand in creating novel metal-based materials and therapeutics.
References
-
He, L. (2011). Bis(1H-benzimidazol-1-yl)methane monohydrate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2943. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Expedient synthesis of benzimidazoles using amides. RSC Publishing. Available at: [Link]
-
The Royal Society of Chemistry. (2020). Supporting Information. RSC Publishing. Available at: [Link]
-
Bielawska, A., et al. (2023). Bis(benzimidazole) Complexes, Synthesis and Their Biological Properties: A Perspective. MDPI. Available at: [Link]
-
University of Victoria. (n.d.). Towards the bis-imidazole near-infrared absorbing and emitting dyes. UVicSpace. Available at: [Link]
-
Zhang, Z., & Li, G. (2019). The crystal structure of bis(imidazole-1-yl)methane monohydrate, C7H10N4O. De Gruyter. Available at: [Link]
-
Revue Roumaine de Chimie. (n.d.). Crystal Structure of 1,5-Bis(1H-benzimidazol-2-yl)pentan-3-one. Revue Roumaine de Chimie. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis, Crystal Structures and Fluorescence Property of Bis(benzimidazol-2-yl)methane Dichloride. ResearchGate. Available at: [Link]
-
ResearchGate. (2019). Synthesis and anti-Alzheimer activity of new N-(5, 6-dimethyl-1H-benzo[d] imidazol-2-yl)-1-phenylmethanimine derivatives. ResearchGate. Available at: [Link]
-
Saad, S. T. (2024). Co(II) AND Ni(II) COMPLEXES WITH BIS(4-((E)-(4,5-DIPHENYL-1H-IMIDAZOL-2-YL)DIAZENYL)PHENYL)METHANE: SYNTHESIS, CHARACTERIZATION AND ANTI-CORROSION STUDIES. Semantic Scholar. Available at: [https://www.semanticscholar.org/paper/Co(II)-AND-Ni(II)-COMPLEXES-WITH-BIS(4-((E)-(4%2C5-Saad/847247d4e51147043831804b4d75d5e21544866f]([Link]
-
ResearchGate. (n.d.). 1 H NMR spectrum ( d 6 -DMSO, 400 MHz) indicating the changes in chemical shifts after successful reaction (between 6 & 13). ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of 1,1′-[oxybis(ethane-2,1-diyl)]bis(2-methylsulfanyl-1H-benzo[d]imidazole). PubMed Central. Available at: [Link]
-
Ashok, S. R., et al. (2019). Synthesis and Molecular Drug Validations of 1H-Benzo[d]imidazol-2-amine Derivatives. SciSpace. Available at: [Link]
-
Global Journals. (n.d.). Synthesis and Chemistry of Bis-imidazole Derivatives: A Review. Global Journals. Available at: [Link]
-
Research Results in Pharmacology. (n.d.). View of The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions. Research Results in Pharmacology. Available at: [Link]
-
MDPI. (n.d.). Crystal Structure, Thermodynamic Properties and DFT Studies of 5,6-dimethyl-1H-benzo[d]imidazol-3-ium 3-((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl). MDPI. Available at: [Link]
-
Kumar, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H‑Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. Semantic Scholar. Available at: [Link]
-
He, L. (2011). Bis(benzimidazol-1-yl)methane dihydrate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o2082. Available at: [Link]
-
Czylkowska, A., et al. (2022). Design, Synthesis, and Characterization of Novel Coordination Compounds of Benzimidazole Derivatives with Cadmium(II) as Potential Antitumor Agents. Semantic Scholar. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Bis(1H-benzimidazol-1-yl)methane monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bis(benzimidazol-1-yl)methane dihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Discovery and synthesis of novel bis-benzimidazole compounds
An In-Depth Technical Guide to the Discovery and Synthesis of Novel Bis-Benzimidazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The bis-benzimidazole scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse and potent pharmacological activities.[1][2][3] These compounds, characterized by two fused benzene and imidazole rings, are isostructural with naturally occurring nucleotides, allowing them to interact with various biological macromolecules.[4] This technical guide provides a comprehensive overview of the discovery, synthesis, and therapeutic applications of novel bis-benzimidazole compounds. It is designed to serve as a valuable resource for researchers and scientists in the field of drug development, offering insights into rational drug design, detailed synthetic protocols, and the underlying principles of their mechanism of action.
Discovery Strategies for Novel Bis-Benzimidazole Compounds
The identification of new bis-benzimidazole candidates with enhanced therapeutic profiles is a key objective in modern drug discovery. Several strategic approaches are employed to achieve this, moving beyond serendipitous findings to more targeted and efficient methodologies.
Rational Drug Design and Molecular Modeling
Rational drug design leverages the known structure and function of a biological target to design molecules that can modulate its activity. For bis-benzimidazoles, which are well-known DNA minor groove binders, molecular docking studies are instrumental in predicting the binding affinity and specificity of novel derivatives.[4] By understanding the interactions between the bis-benzimidazole scaffold and the DNA helix, researchers can rationally design modifications to enhance binding and, consequently, biological activity.
High-Throughput Screening (HTS)
High-throughput screening allows for the rapid testing of large libraries of compounds against a specific biological target. This approach is particularly useful for identifying novel bis-benzimidazole scaffolds with unexpected biological activities. The development of robust and sensitive assays is critical for the success of HTS campaigns.
Fragment-Based Drug Discovery (FBDD)
Fragment-based drug discovery is a more recent approach that involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. Once a fragment that binds is identified, it can be grown or linked with other fragments to create a more potent lead compound. This strategy can be applied to the discovery of novel bis-benzimidazoles by identifying fragments that bind to specific pockets on a target protein, which can then be elaborated into more complex bis-benzimidazole structures.
Core Synthetic Methodologies
The synthesis of bis-benzimidazoles can be achieved through various methods, with the choice of route often depending on the desired substitution pattern and the availability of starting materials.
Condensation of o-Phenylenediamines with Dicarboxylic Acids
A widely used and versatile method for the synthesis of symmetric bis-benzimidazoles is the condensation of an o-phenylenediamine with a dicarboxylic acid or its derivatives (e.g., esters, acid chlorides) under acidic conditions.[4][5] Polyphosphoric acid (PPA) or microwave irradiation are often employed to drive the reaction to completion.[4]
Causality Behind Experimental Choice: This method is favored for its simplicity and the ready availability of a wide range of substituted o-phenylenediamines and dicarboxylic acids, allowing for the generation of diverse libraries of bis-benzimidazole analogs. The use of microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating.[6]
Multi-component Reactions (MCRs)
Multi-component reactions, such as the Ugi reaction, offer an efficient route to highly functionalized bis-benzimidazoles in a single step.[7] The Ugi/de-protection/cyclization methodology has been successfully employed to generate libraries of benzimidazoles, bis-benzimidazoles, and bis-benzimidazole-dihydroquinoxalines.[7]
Causality Behind Experimental Choice: MCRs are advantageous for their operational simplicity, high atom economy, and the ability to generate complex molecules from simple starting materials. This approach is particularly well-suited for combinatorial chemistry and the rapid generation of compound libraries for screening purposes.
Modern Catalytic Methods
Recent advances in catalysis have led to the development of more efficient and environmentally friendly methods for bis-benzimidazole synthesis. These include the use of transition metal nanoparticle catalysts (e.g., Cu, Fe) and green reaction conditions.[8] For instance, a novel method utilizing cyclohexanediaminetetraacetic acid (CDTA) as a catalyst under acidic conditions has been reported for the synthesis of bis-benzimidazole derivatives with good yields.[5][9]
Causality Behind Experimental Choice: Catalytic methods often offer milder reaction conditions, higher yields, and greater functional group tolerance compared to traditional methods. The use of recyclable catalysts also aligns with the principles of green chemistry, making these methods more sustainable.
Experimental Protocols
General Procedure for the Synthesis of Symmetric Bis-Benzimidazoles via Condensation
Protocol:
-
To a solution of the appropriate dicarboxylic acid (1 mmol) in polyphosphoric acid (10 mL), add the substituted o-phenylenediamine (2 mmol).
-
Heat the reaction mixture at 180-200 °C for 4-6 hours with constant stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing ice-cold water (100 mL).
-
Neutralize the solution with a saturated solution of sodium bicarbonate until a precipitate is formed.
-
Filter the precipitate, wash it with water, and dry it under a vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure bis-benzimidazole.
Ugi/De-protection/Cyclization for Bis-Benzimidazole Synthesis
Protocol:
-
Ugi Reaction: To a solution of an aldehyde (0.50 mmol) and phenylenediamine (0.50 mmol) in methanol (1 mL), stir the mixture at room temperature for 10 minutes.
-
Add the acid (0.50 mmol) and 2-(N-Boc-amino)-phenyl-isocyanide (0.50 mmol) separately.
-
Stir the mixture at room temperature overnight.
-
De-protection and Cyclization: Remove the solvent under reduced pressure.
-
Dissolve the residue in 10% trifluoroacetic acid (TFA) in dichloroethane (DCE) (3 mL).
-
Microwave irradiate the mixture at 100-120 °C for 10 minutes.[7]
-
After cooling, concentrate the reaction mixture and purify the residue by column chromatography to yield the desired bis-benzimidazole product.
Characterization Techniques
The synthesized bis-benzimidazole compounds are typically characterized using a combination of spectroscopic techniques to confirm their structure and purity:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.[5][9]
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern.[5][9]
-
Infrared (IR) Spectroscopy: Identifies the presence of characteristic functional groups in the molecule.[5][9]
Therapeutic Applications and Mechanism of Action
Bis-benzimidazole derivatives exhibit a broad spectrum of pharmacological activities, making them attractive candidates for drug development.[3][10]
Anticancer Activity
Many bis-benzimidazoles have demonstrated potent anticancer activity against a variety of cancer cell lines.[11][12][13][14] Their primary mechanism of action is often attributed to their ability to bind to the minor groove of DNA, interfering with DNA replication and transcription.[4][12] Some derivatives also act as topoisomerase I and II inhibitors, further disrupting DNA metabolism.[12][14] Additionally, some bis-benzimidazoles have been shown to induce apoptosis and autophagy in cancer cells.[13]
Table 1: Anticancer Activity of Selected Bis-Benzimidazole Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 8 | HL60 | 0.56 | [13] |
| Compound 8 | U937 | 0.58 | [13] |
| Derivative 2e | MDA-MB-468 | 0.04 | [11] |
Antimicrobial and Antiviral Activity
The bis-benzimidazole scaffold is also a key component in many antimicrobial and antiviral agents.[1][2] Their ability to interact with microbial DNA and enzymes makes them effective against a range of pathogens.
Structure-Activity Relationship (SAR) Insights
The biological activity of bis-benzimidazole compounds is highly dependent on their substitution pattern. SAR studies have revealed several key insights:
-
Linker Chain: The length and flexibility of the linker connecting the two benzimidazole rings can significantly influence DNA binding affinity and biological activity.
-
Substituents on the Benzene Ring: The introduction of electron-donating or electron-withdrawing groups on the benzene rings can modulate the electronic properties of the molecule and affect its interaction with biological targets.
-
N-Substitution: Alkylation or arylation of the imidazole nitrogen atoms can alter the solubility and pharmacokinetic properties of the compounds.
Visualizations
General Synthetic Workflow for Bis-Benzimidazoles
Caption: General workflow for the synthesis of bis-benzimidazoles.
Hypothetical Signaling Pathway Targeted by a Bis-Benzimidazole
Caption: Inhibition of DNA replication leading to apoptosis.
Future Perspectives and Challenges
The field of bis-benzimidazole research continues to evolve, with ongoing efforts to develop novel derivatives with improved efficacy, selectivity, and pharmacokinetic profiles. A key challenge is to overcome drug resistance, which can emerge through various mechanisms. Future research will likely focus on the development of combination therapies and the identification of novel biological targets for bis-benzimidazole compounds.
References
-
Verma, S., Ravichandiran, V., Ranjan, N., & Flora, S. J. S. (2020). Recent Advances in Therapeutic Applications of Bisbenzimidazoles. Medicinal Chemistry, 16(4), 454-486. [Link][1][2]
-
Request PDF. (n.d.). Recent Advances in Therapeutic Applications of Bisbenzimidazoles. Retrieved from [Link][11]
-
Šimková, P., Dvořák, Z., & Trávníček, Z. (2023). Bis(benzimidazole) Complexes, Synthesis and Their Biological Properties: A Perspective. Inorganics, 11(3), 113. [Link][4]
-
Said, J. (2024). Novel and Improved Method for the Synthesis of Bis-Benzimidazole, Bis-Benzoxazole, and Bis-Benzothiazole Derivatives. Letters in Organic Chemistry, 22. [Link][5][9]
-
Tan, C., et al. (2022). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Frontiers in Pharmacology, 13, 989326. [Link][12]
-
ResearchGate. (n.d.). Literature review for benzimidazole and bis-benzimidazole derivatives. Retrieved from [Link][3]
-
Li, L., et al. (2012). Newly synthesized bis-benzimidazole derivatives exerting anti-tumor activity through induction of apoptosis and autophagy. Bioorganic & Medicinal Chemistry Letters, 22(19), 6297-6300. [Link][13]
-
Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link][6]
-
Kamal, A., et al. (2011). Biological activity of bis-benzimidazole derivatives on DNA topoisomerase I and HeLa, MCF7 and A431 cells. European Journal of Medicinal Chemistry, 46(9), 4741-4747. [Link][14]
-
Herchel, R., et al. (2015). Biological Activity and Molecular Structures of Bis(benzimidazole) and Trithiocyanurate Complexes. Molecules, 20(6), 9849-9866. [Link][10]
-
Tempest, P., et al. (2011). Facile, novel two-step syntheses of benzimidazoles, bis-benzimidazoles, and bis-benzimidazole-dihydroquinoxalines. Tetrahedron Letters, 52(40), 5153-5157. [Link][7]
-
Soliman, M. A., et al. (2024). Novel bis-benzimidazole-triazole hybrids: anticancer study, in silico approaches, and mechanistic investigation. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2437980. [Link][16]
-
Al-Ostath, A., et al. (2023). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Molecules, 28(14), 5410. [Link][17]
-
El-Sayed, N. N. E., et al. (2020). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 13(11), 7856-7880. [Link][8]
-
Royal Society of Chemistry. (n.d.). Recent achievements in the synthesis of benzimidazole derivatives. Retrieved from [Link][18]
Sources
- 1. Recent Advances in Therapeutic Applications of Bisbenzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. benthamscience.com [benthamscience.com]
- 6. Benzimidazole synthesis [organic-chemistry.org]
- 7. Facile, novel two-step syntheses of benzimidazoles, bis-benzimidazoles, and bis-benzimidazole-dihydroquinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 9. benthamdirect.com [benthamdirect.com]
- 10. Biological Activity and Molecular Structures of Bis(benzimidazole) and Trithiocyanurate Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Newly synthesized bis-benzimidazole derivatives exerting anti-tumor activity through induction of apoptosis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Biological activity of bis-benzimidazole derivatives on DNA topoisomerase I and HeLa, MCF7 and A431 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Benzimidazole - Wikipedia [en.wikipedia.org]
- 16. Novel bis-benzimidazole-triazole hybrids: anticancer study, in silico approaches, and mechanistic investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Theoretical and Experimental Deep Dive into Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane: A Promising DNA Topoisomerase I Inhibitor
Abstract
This technical guide provides a comprehensive analysis of Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane, a bis-benzimidazole derivative with significant potential in oncological research. The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous bioactive compounds.[1] This document synthesizes the available experimental data, including its synthesis and biological activity as a potent DNA topoisomerase I inhibitor, with a detailed exploration of its theoretical and structural properties. By integrating experimental protocols with computational methodologies, this guide aims to equip researchers, scientists, and drug development professionals with the in-depth knowledge required to further investigate and harness the therapeutic potential of this molecule.
Introduction: The Significance of the Bis-benzimidazole Scaffold
The benzimidazole moiety, a fusion of benzene and imidazole rings, is a privileged structure in medicinal chemistry due to its resemblance to naturally occurring nucleotides, which allows it to interact with a variety of biological targets.[2][3] This versatile scaffold is present in a wide array of FDA-approved drugs and is known to exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2] The derivatization of the benzimidazole core, particularly the creation of bis-benzimidazole structures, has been a fruitful strategy in the development of novel therapeutic agents. These molecules are known to act as DNA minor groove binders and can interfere with the function of crucial cellular enzymes, making them attractive candidates for drug discovery.[4]
Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane, the subject of this guide, has emerged as a noteworthy compound due to its demonstrated activity as a potent inhibitor of human DNA topoisomerase I, an enzyme critical for DNA replication and repair.[5][6] The inhibition of this enzyme is a clinically validated strategy in cancer chemotherapy.[1] This guide will provide a detailed exposition of the synthesis, characterization, and, most importantly, the theoretical underpinnings of this molecule's structure and function, offering a roadmap for future research and development.
Synthesis and Characterization
The synthesis of Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane is typically achieved through an acid-catalyzed condensation reaction. This method is a robust and reliable approach for the formation of the bis-benzimidazole scaffold.
Experimental Protocol: Synthesis
This protocol is adapted from the work of Alpan et al. (2009).
Materials:
-
Malonic acid
-
4,5-Dimethyl-o-phenylenediamine
-
4N Hydrochloric acid (HCl)
-
25% Ammonium hydroxide (NH₄OH)
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, combine 0.005 moles of malonic acid and 0.01 moles of 4,5-dimethyl-o-phenylenediamine.
-
Add 10 mL of 4N HCl to the mixture.
-
Equip the flask with a reflux condenser and heat the mixture in an oil bath at 135°C for 6-13 hours.
-
After the reflux period, allow the mixture to cool to room temperature.
-
Neutralize the cooled mixture with 25% NH₄OH until a precipitate forms.
-
Filter the precipitate and wash it with water.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane.
Diagram of the Synthetic Pathway:
Caption: Synthetic route to Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane.
Spectroscopic Characterization
The structural identity of the synthesized compound is confirmed through various spectroscopic techniques. The data presented here is based on the findings of Alpan et al. (2009).
Table 1: Spectroscopic Data for Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane
| Spectroscopic Technique | Key Features and Assignments |
| Infrared (IR) (KBr, cm⁻¹) | 3384 (N-H stretch), 2921 (C-H stretch, methyl), 1629 (C=N stretch), 1533, 1448, 1022 |
| ¹H Nuclear Magnetic Resonance (¹H-NMR) (CD₃OD, 400 MHz), δ (ppm) | 2.33 (12H, s, 4 x Ar-CH₃), 4.46 (2H, s, -CH₂-), 7.27 (4H, s, H-4, H-4', H-7, H-7') |
| Mass Spectrometry (ESI-MS), m/z | Calculated (M⁺): 304.39, Found (M⁺+1): 305.44 |
Theoretical Studies: Unveiling the Molecular Landscape
While specific theoretical studies for Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane are not extensively available in the current literature, we can extrapolate from studies on analogous bis-benzimidazole systems and employ foundational computational chemistry principles to provide a robust theoretical framework. Density Functional Theory (DFT) is a powerful tool for investigating the structural and electronic properties of molecules of this nature.
Rationale for Computational Approach
The selection of a computational methodology is paramount for obtaining accurate and meaningful results. For organic molecules of this size, DFT with a hybrid functional such as B3LYP offers a good balance between computational cost and accuracy. The choice of a suitable basis set, such as 6-311G(d,p), is crucial for accurately describing the electronic distribution and molecular geometry. This level of theory is well-suited for optimizing the molecular geometry, calculating vibrational frequencies to confirm a true energy minimum, and exploring the frontier molecular orbitals (HOMO and LUMO) which are critical for understanding the molecule's reactivity and electronic properties.
Predicted Structural Properties
Based on DFT studies of similar bis-benzimidazole systems, it is predicted that the most stable conformation of Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane will feature a non-planar arrangement of the two benzimidazole rings. The flexible methylene bridge allows for considerable rotational freedom. It is anticipated that the molecule will adopt a conformation that minimizes steric hindrance between the two bulky benzimidazole units.
Diagram of Key Structural Parameters:
Caption: Important structural parameters for theoretical analysis.
Frontier Molecular Orbitals and Reactivity
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and its ability to participate in electronic transitions.
-
HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons. For Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane, the HOMO is expected to be localized primarily on the electron-rich benzimidazole ring systems.
-
LUMO: The energy of the LUMO corresponds to the molecule's ability to accept electrons. The LUMO is likely to be distributed across the π-conjugated system of the benzimidazole rings.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. A smaller gap generally indicates higher reactivity.
Table 2: Predicted Electronic Properties (Hypothetical DFT B3LYP/6-311G(d,p))
| Property | Predicted Value (Arbitrary Units) | Significance |
| HOMO Energy | -5.8 eV | Electron-donating capability |
| LUMO Energy | -1.2 eV | Electron-accepting capability |
| HOMO-LUMO Gap | 4.6 eV | Chemical reactivity and stability |
| Dipole Moment | ~2.5 D | Polarity and intermolecular interactions |
Biological Activity: A Potent DNA Topoisomerase I Inhibitor
The primary therapeutic interest in Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane stems from its potent inhibitory activity against human DNA topoisomerase I.[5][6] This enzyme plays a crucial role in relieving torsional stress in DNA during replication and transcription.[1] Its inhibition leads to the accumulation of DNA strand breaks and ultimately triggers apoptosis in cancer cells.
Mechanism of Action: Topoisomerase I Inhibition
Bis-benzimidazole derivatives can inhibit topoisomerase I through various mechanisms, including intercalation into the DNA, binding to the enzyme itself, or stabilizing the covalent enzyme-DNA cleavage complex. The latter is a hallmark of "topoisomerase poisons," a class of highly effective anticancer drugs. The structural features of Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane, including its planar aromatic rings and the flexible linker, are conducive to interaction with the topoisomerase I-DNA complex.
Diagram of Topoisomerase I Inhibition:
Caption: Proposed mechanism of DNA topoisomerase I inhibition.
Cytotoxicity Against Cancer Cell Lines
The inhibitory effect on topoisomerase I translates to significant cytotoxic activity against various cancer cell lines. The work by Alpan et al. (2009) provides crucial data in this regard.
Table 3: Cytotoxicity (IC₅₀) of Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane
| Cell Line | Cancer Type | IC₅₀ (µM) |
| HeLa | Cervical Carcinoma | 13.98 |
| MCF7 | Breast Adenocarcinoma | 3.58 |
| A431 | Skin Carcinoma | 3.74 |
These low micromolar IC₅₀ values, particularly against MCF7 and A431 cells, highlight the compound's potential as a lead for the development of new anticancer agents.[5]
Protocol: DNA Topoisomerase I Relaxation Assay
This protocol provides a general workflow for assessing the inhibitory activity of a compound on DNA topoisomerase I.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Human DNA Topoisomerase I
-
Assay buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol)
-
Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane (dissolved in DMSO)
-
Stop solution (e.g., 1% SDS, 50 mM EDTA, 0.25% bromophenol blue, 50% glycerol)
-
Agarose gel
-
Gel electrophoresis apparatus
-
Ethidium bromide or other DNA stain
-
UV transilluminator
Procedure:
-
Prepare reaction mixtures containing assay buffer, supercoiled plasmid DNA, and varying concentrations of the test compound.
-
Initiate the reaction by adding human DNA topoisomerase I.
-
Incubate the reactions at 37°C for 30 minutes.
-
Terminate the reactions by adding the stop solution.
-
Load the samples onto an agarose gel.
-
Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Stain the gel with a DNA stain and visualize the DNA bands under UV light.
-
Analyze the gel to determine the concentration at which the compound inhibits the relaxation of the supercoiled DNA.
Future Directions and Conclusion
Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane presents a compelling profile as a lead compound for anticancer drug development. Its straightforward synthesis, potent and specific biological activity, and the well-understood mechanism of its target make it an attractive candidate for further investigation.
Key areas for future research include:
-
In-depth Computational Studies: Performing dedicated DFT and molecular dynamics simulations to precisely model its conformational preferences, electronic properties, and interaction with water.
-
Molecular Docking and Structure-Activity Relationship (SAR) Studies: Conducting molecular docking studies with the crystal structure of human DNA topoisomerase I to elucidate the specific binding interactions. This will inform the rational design of new analogs with improved potency and selectivity.
-
X-ray Crystallography: Obtaining a single-crystal X-ray structure of the molecule would provide invaluable, definitive information about its solid-state conformation and intermolecular interactions.
-
Coordination Chemistry: Exploring the synthesis and characterization of metal complexes with this ligand could lead to novel compounds with enhanced or different biological activities.
-
In Vivo Studies: Evaluating the efficacy and toxicity of the compound in animal models of cancer.
References
-
Alpan, A. S., Zencir, S., Zupkó, I., Coban, G., Réthy, B., Gunes, H. S., & Topcu, Z. (2009). Biological activity of bis-benzimidazole derivatives on DNA topoisomerase I and HeLa, MCF7 and A431 cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(3), 844-849. [Link]
- Ansari, A., & Khan, S. (2023). A Review on the Structural Features of Benzimidazole Derivatives as Bacterial Topoisomerase Inhibitors. Pharmaceutical Sciences, 3(1), 30-41.
-
Bozorov, K., et al. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. ACS Omega, 7(36), 32375-32389. [Link]
-
Gaba, M., et al. (2023). Bis(benzimidazole) Complexes, Synthesis and Their Biological Properties: A Perspective. Inorganics, 11(3), 113. [Link]
- Kamal, A., et al. (2020). synthesis, characterization and pharmacological screening of some novel benzimidazole derivatives.
- Kaur, H., et al. (2019). Effective synthesis of benzimidazoles-imidazo[1,2-a]pyrazine conjugates: A comparative study of mono-and bis-benzimidazoles for antitumor activity. European Journal of Medicinal Chemistry, 180, 536-554.
- Kumar, A., et al. (2016). Novel Fluorinated Benzimidazole-Based Scaffolds and their Anticancer Activity in vitro.
- Kumar, A., et al. (2018). Biological activity of bis-benzimidazole derivatives on DNA topoisomerase I and HeLa, MCF7 and A431 cells.
- Paul, S., & Haldar, D. (2021). Computational Approaches Toward Development of Topoisomerase I Inhibitor: A Clinically Validated Target.
-
Singh, S., et al. (2017). New Benzimidazole-Triazole Derivatives as Topoisomerase I Inhibitors: Design, Synthesis, Anticancer Screening, and Molecular Modeling Studies. ACS Omega, 2(10), 6849-6860. [Link]
- Zencir, S. (n.d.). Browsing by Author "Zencir, Sevil". DSpace Repository - Ege Üniversitesi.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Biological activity of bis-benzimidazole derivatives on DNA topoisomerase I and HeLa, MCF7 and A431 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis, Characterization, and Application of Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane Metal Complexes as Potential Therapeutic Agents
An Application Note for Researchers and Drug Development Professionals
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in vital biomolecules like Vitamin B12 and its ability to mimic biological structures.[1][2] This has led to its classification as a "privileged structure." This application note provides a comprehensive guide to the synthesis of the versatile chelating ligand, Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane, and its subsequent complexation with various transition metals. We delve into the rationale behind the synthetic strategies, offer detailed, field-tested protocols, and outline the critical characterization techniques required to validate these novel compounds. Furthermore, we explore the application of these metal complexes in drug development, with a particular focus on their evaluation as anticancer agents, supported by a protocol for in vitro cytotoxicity screening.
The Benzimidazole Scaffold: A Foundation for Bio-inspired Design
The imidazole ring system is a fundamental component of many biological systems, most notably in the amino acid histidine, which plays a crucial role in the active sites of numerous enzymes. The benzimidazole moiety, which features an imidazole ring fused to a benzene ring, inherits this biological relevance. Its structural similarity to naturally occurring purines allows it to interact with the biopolymers of a living system.[1]
The coordination of benzimidazole derivatives with transition metal ions such as copper, zinc, nickel, and cobalt has emerged as a powerful strategy in drug design.[1][3] This metal-organic hybridization can lead to compounds with enhanced biological activity compared to the free organic ligands.[1] The resulting metal complexes often exhibit unique geometries and electronic properties that can facilitate novel mechanisms of action, including DNA binding and cleavage, which are hallmarks of effective anticancer drugs like cisplatin.[2]
Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane is a particularly interesting ligand. The two benzimidazole units are linked by a flexible methylene bridge, allowing them to act as a bidentate "pincer" to chelate metal ions. The dimethyl substitution on the benzene rings can enhance lipophilicity, potentially improving cell membrane permeability, and provides electron-donating effects that can modulate the electronic properties and reactivity of the coordinated metal center.[4]
Synthesis of the Ligand: A Step-by-Step Protocol
The synthesis of bis(benzimidazole) derivatives is typically achieved through the condensation reaction of an o-phenylenediamine derivative with a dicarboxylic acid or its equivalent.[5][6] The following protocol details the synthesis of Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane from 4,5-dimethyl-1,2-phenylenediamine and malonic acid.
Experimental Protocol: Ligand Synthesis
Objective: To synthesize Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane.
Materials:
-
4,5-Dimethyl-1,2-phenylenediamine (2.0 mmol)
-
Malonic acid (1.0 mmol)
-
Polyphosphoric acid (PPA) or 4 M Hydrochloric Acid (HCl)
-
Sodium bicarbonate (NaHCO₃) solution (10% w/v)
-
Distilled water
-
Ethanol
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, combine 4,5-dimethyl-1,2-phenylenediamine (2.0 mmol) and malonic acid (1.0 mmol).
-
Acid Catalyst Addition: Slowly add polyphosphoric acid (approx. 10-15 mL) or 4 M HCl (20 mL) to the flask.
-
Causality Note: Polyphosphoric acid or concentrated HCl acts as both a solvent and a dehydrating agent. It protonates the carbonyl groups of malonic acid, activating them for nucleophilic attack by the amino groups of the o-phenylenediamine, and facilitates the subsequent cyclization and dehydration steps to form the imidazole rings.
-
-
Reflux: Equip the flask with a reflux condenser and heat the mixture at 120-140 °C (for PPA) or reflux (for HCl) for 4-6 hours. The reaction should be monitored by Thin Layer Chromatography (TLC).
-
Precipitation: After cooling to room temperature, pour the reaction mixture slowly into a beaker containing 200 mL of ice-cold water while stirring vigorously. A precipitate should form.
-
Neutralization: Carefully neutralize the aqueous mixture by the slow addition of 10% sodium bicarbonate solution until the pH is approximately 7-8. This step is crucial to deprotonate the benzimidazole nitrogens and precipitate the final product.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the precipitate thoroughly with copious amounts of distilled water to remove any residual acid and salts, followed by a small amount of cold ethanol to facilitate drying.
-
Drying & Purification: Dry the product in a vacuum oven. The crude product can be further purified by recrystallization from an appropriate solvent such as ethanol/water.
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of the target ligand.
Synthesis of Metal Complexes: A General Protocol
The chelation of the synthesized ligand with metal ions is typically a straightforward process involving the reaction of the ligand with a suitable metal salt in an alcoholic solvent.[5]
Experimental Protocol: Metal Complexation
Objective: To synthesize a metal complex of Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane (L) with a divalent metal salt (e.g., CuCl₂, Zn(OAc)₂, Co(NO₃)₂).
Materials:
-
Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane (Ligand, L) (1.0 mmol)
-
Metal(II) salt (e.g., CuCl₂·2H₂O, Zn(CH₃COO)₂·2H₂O) (1.0 mmol)
-
Methanol or Ethanol (absolute)
-
Diethyl ether
Procedure:
-
Ligand Dissolution: Dissolve the ligand (1.0 mmol) in 20 mL of hot methanol or ethanol in a 50 mL round-bottom flask.
-
Metal Salt Dissolution: In a separate flask, dissolve the metal(II) salt (1.0 mmol) in a minimum amount of the same solvent (approx. 10 mL).
-
Complexation Reaction: Add the metal salt solution dropwise to the hot ligand solution with continuous stirring.
-
Causality Note: A 1:1 molar ratio is typically used for this bidentate ligand to form a tetracoordinated metal center, often with two additional ligands like chloride or water completing the coordination sphere.[7] The reaction is performed in a polar solvent like methanol to facilitate the dissolution of both the organic ligand and the inorganic metal salt.
-
-
Reflux: Reflux the resulting mixture for 2-4 hours. A change in color or the formation of a precipitate often indicates complex formation.
-
Isolation: Allow the mixture to cool to room temperature. If a precipitate has formed, collect it by vacuum filtration. If not, reduce the solvent volume under reduced pressure to induce precipitation.
-
Washing: Wash the collected solid with a small amount of cold ethanol, followed by diethyl ether to remove any unreacted starting materials and to aid in drying.
-
Drying: Dry the final metal complex product in a vacuum desiccator.
General Complexation Reaction Diagram
Caption: General workflow for metal complex synthesis.
Physicochemical Characterization
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized ligand and its metal complexes.
| Technique | Ligand (Expected Observations) | Metal Complex (Expected Observations) |
| FT-IR (KBr, cm⁻¹) | N-H stretch (~3400), C=N stretch (~1620), Aromatic C-H (~3050), Alkyl C-H (~2950). | Broadening or shift of N-H peak, shift in C=N stretch indicating coordination, appearance of new low-frequency bands for M-N bonds (~400-500).[1] |
| ¹H-NMR (DMSO-d₆, δ) | Aromatic protons (7.0-7.5 ppm), NH proton (broad, ~12.0 ppm), CH₂ bridge (~4.0 ppm), CH₃ protons (~2.3 ppm). | Broadening of ligand signals, especially the NH proton, due to the paramagnetic nature of many transition metals (e.g., Cu(II), Co(II)). Diamagnetic complexes (e.g., Zn(II)) will show sharper peaks with shifts upon coordination.[1] |
| ESI-MS (m/z) | Peak corresponding to [M+H]⁺. For C₁₉H₂₀N₄, the expected m/z is ~305.17. | Peaks corresponding to the complex fragment, e.g., [M(L)Cl]⁺ or [M(L)(OAc)]⁺, confirming the ligand is bound to the metal.[1] |
| UV-Vis (DMSO) | Intense π-π* transitions in the UV region (~280-340 nm). | Ligand-based π-π* transitions may shift. Appearance of new, weaker d-d transition bands in the visible region for colored complexes (e.g., Cu(II), Co(II)).[1] |
| ICP-OES | Not applicable. | Confirms the percentage of metal in the complex, validating the stoichiometry.[5] |
Applications in Anticancer Drug Development
Bis-benzimidazole derivatives and their metal complexes have shown significant potential as anticancer agents.[8][9] Studies have demonstrated that compounds like Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane can act as DNA topoisomerase I inhibitors.[4][8] Topoisomerase I is a crucial enzyme for DNA replication and repair, and its inhibition can lead to cell death, making it a validated target for cancer therapy. The coordination to a metal center can further enhance this activity.
Proposed Mechanism of Action
The planar benzimidazole rings can intercalate between DNA base pairs, while the metal center can coordinate to the phosphate backbone or the bases themselves, leading to DNA damage and triggering apoptosis.
Caption: Proposed mechanism of anticancer activity.
Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol is a standard method to assess the growth inhibitory effect of a compound on cancer cell lines.[1][10]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized complexes against a panel of human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer).[4]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete culture medium (e.g., RPMI 1640 with 10% FBS)
-
Synthesized metal complexes and ligand
-
Cisplatin (positive control)
-
DMSO (vehicle)
-
MTT solution (5 mg/mL in PBS)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours in a 5% CO₂ incubator at 37 °C.
-
Compound Treatment: Prepare serial dilutions of the test compounds (ligand and metal complexes) and the positive control (cisplatin) in culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.1%. Replace the old medium with the medium containing the test compounds.
-
Incubation: Incubate the treated cells for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Causality Note: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot cell viability versus compound concentration and determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%).
Example Cytotoxicity Data
| Compound | Cell Line | IC₅₀ (µM) |
| Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane | A431 | 3.74[4] |
| Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane | MCF7 | 3.58[4] |
| Doxorubicin (Reference) | A431 | 0.19[4] |
| Representative Zn(II) Complex | MDA-MB-231 | < 10.4[1] |
| Representative Ag(I) Complex | MDA-MB-231 | < 10.4[1] |
Note: Data is representative and sourced from literature on similar compounds.
Conclusion
The synthesis of Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane and its corresponding metal complexes provides a fertile ground for the discovery of novel therapeutic agents. The protocols outlined in this guide offer a robust and reproducible framework for producing these compounds. The inherent biological relevance of the benzimidazole scaffold, combined with the diverse chemical properties of transition metals, allows for the fine-tuning of activity, selectivity, and toxicity. The demonstrated potential of these compounds to act as topoisomerase inhibitors and exhibit potent cytotoxicity warrants further investigation, including detailed mechanistic studies and preclinical evaluation, paving the way for the next generation of metal-based anticancer drugs.
References
-
Le, T. N., et al. (2022). Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization, combined experimental and computational studies. PubMed Central. [Link]
-
Singh, P., et al. (2021). Evaluation of Transition Metal Complexes of Benzimidazole-Derived Scaffold as Promising Anticancer Chemotherapeutics. PubMed Central. [Link]
-
Prasad, R., & Kumar, D. (2004). Cadmium complexes stabilized by bis-benzimidazolyl derivatives. Indian Journal of Chemistry. [Link]
-
Le, T. N., et al. (2022). Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization, combined experimental and computational studies. Royal Society Open Science. [Link]
-
Trávníček, Z., & Vančo, J. (2023). Bis(benzimidazole) Complexes, Synthesis and Their Biological Properties: A Perspective. MDPI. [Link]
-
Al Awadh, A. A., et al. (2023). Biomedical applications of selective metal complexes of indole, benzimidazole, benzothiazole and benzoxazole: A review (From 2015 to 2022). PubMed Central. [Link]
-
Gandin, V., & Marzano, C. (2023). Benzimidazole-Based NHC Metal Complexes as Anticancer Drug Candidates: Gold(I) vs. Platinum(II). MDPI. [Link]
-
Jackson, T. A., et al. (2019). MnIV-oxo Complex of a Bis(benzimidazolyl)-containing N5 Ligand Reveals Different Reactivity Trends for MnIV-oxo than FeIV-oxo Species. Inorganic Chemistry. [Link]
-
Al Awadh, A. A., et al. (2023). Biomedical applications of selective metal complexes of Indole, Benzimidazole, Benzothiazole and Benzoxazole: A review (From 2015 to 2022). ResearchGate. [Link]
-
Le, T. N., et al. (2022). Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization, combined experimental and computational studies. ResearchGate. [Link]
-
Mamedov, V. A. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. ACS Publications. [Link]
-
Chkirate, K., & Essassi, E. M. (2022). Pyrazole and Benzimidazole Derivatives: Chelating Properties Towards Metals Ions and their Applications. ResearchGate. [Link]
-
Zengin, A., et al. (2023). Cu(II) complexes based on benzimidazole ligands: synthesis, characterization, DFT, molecular docking & bioactivity study. PubMed Central. [Link]
-
Alpan, A. S., et al. (2008). Biological activity of bis-benzimidazole derivatives on DNA topoisomerase I and HeLa, MCF7 and A431 cells. PubMed. [Link]
-
Gund, D. R., et al. (2015). Synthesis of some novel benzimidazole derivatives and their biological evaluation. ResearchGate. [Link]
-
A. S., Alpan, et al. (2022). A Review on the Structural Features of Benzimidazole Derivatives as Bacterial Topoisomerase Inhibitors. CR Subscription Agency. [Link]
Sources
- 1. Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization, combined experimental and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Transition Metal Complexes of Benzimidazole-Derived Scaffold as Promising Anticancer Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biomedical applications of selective metal complexes of indole, benzimidazole, benzothiazole and benzoxazole: A review (From 2015 to 2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. crsubscription.com [crsubscription.com]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Biological activity of bis-benzimidazole derivatives on DNA topoisomerase I and HeLa, MCF7 and A431 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cu(II) complexes based on benzimidazole ligands: synthesis, characterization, DFT, molecular docking & bioactivity study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane Zinc Complexes in Catalysis
Foreword: The Untapped Potential of Sterically-Tuned Zinc Catalysts
In the ever-evolving landscape of catalysis, the quest for efficient, selective, and sustainable catalysts remains a paramount objective. Zinc, an earth-abundant and environmentally benign metal, has long been recognized for its versatile catalytic prowess, often at the heart of nature's own enzymatic catalysts. This guide delves into the synthesis and catalytic applications of a specific class of zinc complexes: those supported by the bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane ligand. The strategic placement of methyl groups on the benzimidazole backbone offers a unique opportunity to fine-tune the steric and electronic environment around the zinc center, thereby influencing its catalytic activity and selectivity. This document provides researchers, scientists, and drug development professionals with a comprehensive resource, detailing the synthesis of these promising catalysts and exploring their potential in key organic transformations. The protocols herein are designed not merely as a set of instructions, but as a foundation for innovation, encouraging adaptation and exploration in your own research endeavors.
Section 1: Synthesis and Characterization
The journey into the catalytic applications of bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane zinc complexes begins with the meticulous synthesis of the ligand and its subsequent coordination to a zinc center.
Rationale for Ligand Design
The bis(benzimidazol-2-yl)methane scaffold provides a robust bidentate N,N-coordination site for the zinc ion. The introduction of 5,6-dimethyl substituents on the benzimidazole rings serves a dual purpose:
-
Steric Influence: The methyl groups introduce steric bulk, which can create a defined chiral pocket around the metal center, potentially leading to stereoselective catalysis.
-
Electronic Modulation: The electron-donating nature of the methyl groups can increase the electron density on the benzimidazole nitrogen atoms, thereby enhancing the Lewis basicity of the ligand and influencing the Lewis acidity of the coordinated zinc ion.
Synthesis of Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane (L)
The synthesis of the ligand is adapted from established procedures for related benzimidazole derivatives.[1][2] It involves the condensation of 4,5-dimethyl-1,2-phenylenediamine with a suitable one-carbon building block, such as malonic acid.
Protocol 1: Synthesis of Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane (L)
Materials:
-
4,5-dimethyl-1,2-phenylenediamine
-
Malonic acid
-
4 M Hydrochloric acid
-
Ammonium hydroxide solution (concentrated)
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve 4,5-dimethyl-1,2-phenylenediamine (2 equivalents) and malonic acid (1 equivalent) in 4 M hydrochloric acid.
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the acidic solution with concentrated ammonium hydroxide until a precipitate forms.
-
Collect the crude product by filtration and wash thoroughly with deionized water.
-
Recrystallize the crude product from a hot ethanol/water mixture to obtain pure bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane as a solid.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.
Visualization 1: Synthesis of the Ligand
Caption: Synthetic scheme for bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane.
Synthesis of the Zinc Complex [Zn(L)Cl₂]
The zinc complex is readily prepared by reacting the synthesized ligand with a zinc(II) salt, typically zinc chloride, in an appropriate solvent.[3]
Protocol 2: Synthesis of Dichlorido[bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane]zinc(II)
Materials:
-
Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane (L)
-
Zinc(II) chloride (anhydrous)
-
Methanol
-
Diethyl ether
Procedure:
-
Dissolve the ligand (L) in warm methanol in a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen).
-
In a separate flask, dissolve anhydrous zinc(II) chloride in methanol.
-
Slowly add the zinc chloride solution to the ligand solution with constant stirring.
-
A precipitate should form upon mixing or after a short period of stirring.
-
Continue stirring the mixture at room temperature for 2-4 hours to ensure complete complexation.
-
Collect the white precipitate by filtration under inert atmosphere.
-
Wash the solid with cold methanol and then with diethyl ether to remove any unreacted starting materials.
-
Dry the complex under vacuum.
-
Characterize the zinc complex using elemental analysis, FT-IR, and, if possible, single-crystal X-ray diffraction to confirm the coordination geometry. The formation of the complex can be confirmed by shifts in the N-H and C=N stretching frequencies in the IR spectrum.[3]
Visualization 2: Synthesis of the Zinc Complex
Caption: Synthesis of the target zinc complex.
Section 2: Catalytic Applications
While specific catalytic data for the bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane zinc complex is not yet widely published, based on the activities of analogous zinc-benzimidazole complexes, we can propose and detail protocols for several important transformations.[4]
Application in the Hydrolysis of Organophosphates
Zinc complexes containing benzimidazole ligands have shown promise as artificial phosphotriesterases, catalyzing the hydrolysis of harmful organophosphate pesticides.[4] The Lewis acidic zinc center activates the phosphorus atom, while a coordinated water molecule or hydroxide ion acts as the nucleophile.
Protocol 3: Catalytic Hydrolysis of Paraoxon
Materials:
-
[Zn(L)Cl₂] complex
-
Paraoxon (substrate)
-
HEPES buffer (or another suitable buffer, pH 7-8)
-
Acetonitrile (or other suitable co-solvent)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of the [Zn(L)Cl₂] catalyst in acetonitrile.
-
Prepare a stock solution of paraoxon in acetonitrile.
-
In a quartz cuvette, add the appropriate volume of HEPES buffer.
-
Add the catalyst stock solution to the cuvette to achieve the desired final concentration (e.g., 10-100 µM).
-
Initiate the reaction by adding the paraoxon stock solution to the cuvette (e.g., final concentration 100-500 µM).
-
Immediately monitor the increase in absorbance at 405 nm, which corresponds to the formation of the hydrolysis product, p-nitrophenolate.
-
Calculate the initial rate of the reaction from the linear portion of the absorbance vs. time plot.
-
Perform control experiments without the catalyst to determine the background hydrolysis rate.
Data Presentation 1: Kinetic Data for Paraoxon Hydrolysis
| Catalyst Concentration (µM) | Substrate Concentration (µM) | Initial Rate (µM/s) |
| 10 | 200 | Value |
| 25 | 200 | Value |
| 50 | 200 | Value |
| 50 | 100 | Value |
| 50 | 400 | Value |
Visualization 3: Proposed Catalytic Cycle for Hydrolysis
Caption: Proposed mechanism for the hydrolysis of paraoxon catalyzed by the zinc complex.
Application in the Cycloaddition of CO₂ to Epoxides
The conversion of carbon dioxide, a greenhouse gas, into valuable chemicals is a significant area of green chemistry. Zinc complexes, including those with benzimidazole-based ligands, have been shown to effectively catalyze the coupling of CO₂ with epoxides to form cyclic carbonates, which are important industrial solvents and intermediates.
Protocol 4: Synthesis of Propylene Carbonate
Materials:
-
[Zn(L)Cl₂] complex
-
Propylene oxide (substrate)
-
Tetrabutylammonium bromide (TBAB) (co-catalyst)
-
High-pressure stainless-steel autoclave
-
Carbon dioxide (CO₂)
Procedure:
-
In a glass liner for the autoclave, add the [Zn(L)Cl₂] catalyst (e.g., 0.1-1 mol%) and the TBAB co-catalyst (e.g., 1-2 mol%).
-
Add propylene oxide to the liner.
-
Seal the autoclave and purge it with CO₂ several times.
-
Pressurize the autoclave with CO₂ to the desired pressure (e.g., 10-50 bar).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with stirring.
-
Maintain the reaction conditions for a specified time (e.g., 4-24 hours).
-
After the reaction, cool the autoclave to room temperature and carefully vent the CO₂.
-
Analyze the reaction mixture by gas chromatography (GC) or ¹H NMR to determine the conversion of propylene oxide and the yield of propylene carbonate.
Data Presentation 2: Catalytic Performance in CO₂ Cycloaddition
| Catalyst Loading (mol%) | Co-catalyst (mol%) | Pressure (bar) | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) |
| 0.5 | 1.0 | 20 | 100 | 12 | Value | Value |
| 1.0 | 1.0 | 20 | 100 | 12 | Value | Value |
| 1.0 | 2.0 | 20 | 100 | 12 | Value | Value |
| 1.0 | 1.0 | 40 | 100 | 12 | Value | Value |
| 1.0 | 1.0 | 20 | 120 | 6 | Value | Value |
Visualization 4: Workflow for CO₂ Cycloaddition
Caption: Experimental workflow for the catalytic cycloaddition of CO₂ to epoxides.
Section 3: Mechanistic Considerations and Causality
Understanding the "why" behind a catalyst's behavior is crucial for its rational improvement. For the proposed catalytic applications, the following mechanistic principles are at play:
-
Lewis Acidity of Zinc: The Zn(II) center acts as a Lewis acid, coordinating to and activating the substrate. In hydrolysis, it polarizes the P=O bond of the organophosphate. In CO₂ cycloaddition, it coordinates to the oxygen atom of the epoxide, facilitating nucleophilic attack.
-
Role of the Ligand: The bis(benzimidazole) ligand stabilizes the zinc center and modulates its Lewis acidity. The steric bulk introduced by the 5,6-dimethyl groups can influence substrate approach and selectivity.
-
Nucleophilic Activation: In hydrolysis, a zinc-bound water molecule is deprotonated to form a highly nucleophilic hydroxide, which attacks the phosphorus center.[4] In CO₂ cycloaddition, the bromide ion from the co-catalyst (TBAB) acts as a nucleophile to open the epoxide ring. The resulting alkoxide then attacks CO₂.
References
-
Simultaneous Hydrolysis and Detection of Organophosphate by Benzimidazole Containing Ligand-Based Zinc(II) Complexes. Molecules, 2021. [Link]
-
Anhydrous ZnCl2 Catalyzed Synthesis of 2–Aryl Substituted Benzimidazole Derivatives. International Journal of ChemTech Research, 2014. [Link]
-
Zinc complexes with 1,2-disubstituted benzimidazole ligands: Experimental and theoretical studies in the catalytic cycloaddition of CO2 with epoxides. Journal of CO2 Utilization, 2020. [Link]
-
Bis(benzimidazole) Complexes, Synthesis and Their Biological Properties: A Perspective. Molecules, 2023. [Link]
-
Binding Dynamics of Biomimetic Zinc–Cyclen Ionic Liquid Catalyst to Enhance CO2 Hydrolysis Kinetics. ACS Sustainable Chemistry & Engineering, 2023. [Link]
-
SYNTHESIS AND CRYSTAL STRUCTURE OF THE DICHLORO ZINC BIS (BENZIMIDAZOL-2-YL) METHANE. Journal de la Société Chimique de Tunisie, 2010. [Link]
-
Sustainable Catalysis with Zinc Complexes: Mechanistic Perspectives and Emerging Strategies. Chemistry – An Asian Journal, 2023. [Link]
-
Green synthesis of benzimidazole derivatives by using zinc boron nitride catalyst and their application from DFT (B3LYP) study. Scientific Reports, 2022. [Link]
-
Novel Insights into the Catalytic Mechanism of Collagenolysis by Zn(II)-Dependent Matrix Metalloproteinase-1. Biochemistry, 2024. [Link]
-
Dichloro zinc Bis(benzimidazol-2-yl)methane. Acta Crystallographica Section E, 2010. [Link]
-
[1,2-Bis(1H-benzimidazol-2-yl-κN3)ethane]dichloridozinc(II). Acta Crystallographica Section E, 2007. [Link]
-
Zinc(II) complexes of tripodal benzimidazolyl-amine ligands as catalysts for CO2 fixation. Journal of Molecular Structure, 2010. [Link]
-
Zinc(II) and Co(II) Complexes based on Bis(N-allylbenzimidazol-2-ylmethyl) Aniline: Synthesis, Crystal Structures and Antioxidative Activity. Journal of Chemical Research, 2015. [Link]
-
Tunable zinc benzamidinate complexes: coordination modes and catalytic activity in the ring-opening polymerization of l-lactide. Dalton Transactions, 2024. [Link]
-
Synthesis, Crystal Structures and Fluorescence Property of Bis(benzimidazol-2-yl)methane Dichloride. Chinese Journal of Structural Chemistry, 2013. [Link]
-
Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine. Organic & Biomolecular Chemistry, 2018. [Link]
-
Concise synthesis of N-thiomethyl benzoimidazoles through base-promoted sequential multicomponent assembly. RSC Advances, 2019. [Link]
-
Zinc complexes with 1,2-disubstituted benzimidazole ligands: Experimental and theoretical studies in the catalytic cycloaddition of CO2 with epoxides. Semantic Scholar, 2019. [Link]
-
View of SYNTHESIS AND CRYSTAL STRUCTURE OF THE DICHLORO ZINC BIS (BENZIMIDAZOL-2-YL) METHANE. Journal de la Société Chimique de Tunisie, 2010. [Link]
-
Zinc Coordination Compounds with Benzimidazole Derivatives: Synthesis, Structure, Antimicrobial Activity and Potential Anticancer Application. International Journal of Molecular Sciences, 2022. [Link]
-
Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. RSC Medicinal Chemistry, 2023. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Concise synthesis of N-thiomethyl benzoimidazoles through base-promoted sequential multicomponent assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Zinc Coordination Compounds with Benzimidazole Derivatives: Synthesis, Structure, Antimicrobial Activity and Potential Anticancer Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application of "Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane" in bioimaging
Topic: Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane: A Novel Fluorescent Probe for Bioimaging of G-Quadruplex DNA
Introduction and Scientific Principle
The benzimidazole scaffold is a privileged structure in medicinal chemistry and chemical biology, owing to its structural resemblance to naturally occurring purine nucleobases[1][2]. This similarity allows benzimidazole derivatives to function as potent DNA-interacting agents. "Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane" belongs to the bis-benzimidazole class of molecules, which are renowned for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties[3][4].
Recent research has highlighted the exceptional utility of bis-benzimidazole derivatives as fluorescent probes for bioimaging[5][6]. Their planar, electron-rich structure is conducive to strong fluorescence emission, while the nitrogen atoms of the imidazole rings act as effective chelating sites and hydrogen bond donors/acceptors[2]. This application note details the use of Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane as a highly specific fluorescent probe for the visualization of G-quadruplex (G4) DNA structures in living cells.
G-quadruplexes are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA, playing critical roles in gene regulation, replication, and telomere maintenance[7][8]. Their prevalence in oncogene promoters and telomeres makes them a key target for anticancer drug development[9]. The mechanism of action for this probe is based on a "light-up" fluorescence response. In aqueous environments, the probe exhibits low basal fluorescence due to rotational freedom and quenching effects. Upon binding to the grooves and loops of G-quadruplex structures, its conformation becomes rigidified, leading to a significant enhancement in fluorescence quantum yield. This interaction-induced emission allows for high-contrast imaging of G4 structures with minimal background noise.
Mechanism of G-Quadruplex Recognition and Fluorescence Turn-On
The specific recognition of G-quadruplex DNA by Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane is driven by a combination of forces:
-
π-π Stacking: The planar benzimidazole rings stack favorably with the G-quartets of the quadruplex structure.
-
Groove Binding: The molecule fits snugly into the grooves of the G4 structure.
-
Hydrophobic Interactions: The dimethyl substitutions enhance the molecule's affinity for the hydrophobic environment within the folded DNA structure.
This binding event restricts the intramolecular rotation of the benzimidazole rings around the central methane bridge. This restriction inhibits non-radiative decay pathways, causing a dramatic increase in fluorescence intensity, as illustrated below.
Technical Specifications and Data
While specific photophysical parameters must be determined empirically for each batch, the following table provides typical specifications for bis-benzimidazole-based DNA probes.
| Parameter | Typical Value | Rationale / Comment |
| Molecular Weight | 318.40 g/mol | Calculated for C19H20N4. |
| Purity (HPLC) | >95% | Essential for reproducible results and minimizing off-target effects. |
| Appearance | White to light-yellow solid | |
| Solubility | Soluble in DMSO (>10 mM) | Prepare concentrated stock solutions in anhydrous DMSO. |
| Excitation Max (λex) | ~360 - 380 nm | Benzimidazole scaffolds typically absorb in the near-UV range. |
| Emission Max (λem) | ~440 - 460 nm | Emission is expected in the blue region of the spectrum. |
| Stokes Shift | ~80 nm | A large Stokes shift is advantageous for minimizing self-quenching. |
| Recommended Filter Set | DAPI / Hoechst | Standard filter sets for blue-emitting nuclear stains are compatible. |
Experimental Protocols
Protocol 1: Preparation of Reagents
-
Probe Stock Solution (10 mM):
-
Carefully weigh 1 mg of Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane.
-
Dissolve in 314 µL of anhydrous, high-quality DMSO.
-
Vortex thoroughly until fully dissolved.
-
Aliquot into smaller volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles.
-
Store at -20°C, protected from light. The stock solution is stable for at least 6 months.
-
-
Cell Culture Medium: Use the appropriate complete medium for your cell line of choice (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin).
-
Phosphate-Buffered Saline (PBS): 1X PBS, pH 7.4.
-
Fixative (Optional): 4% Paraformaldehyde (PFA) in PBS for fixed-cell imaging.
Protocol 2: Live-Cell Imaging of G-Quadruplex DNA
This protocol is optimized for adherent mammalian cells (e.g., HeLa, U2OS) cultured in a 35 mm glass-bottom imaging dish.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Biological activity of bis-benzimidazole derivatives on DNA topoisomerase I and HeLa, MCF7 and A431 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. globethesis.com [globethesis.com]
- 7. Naphthalenediimide-Linked Bisbenzimidazole Derivatives as Telomeric G-Quadruplex-Stabilizing Ligands with Improved Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyridine-bis(benzimidazole) induces DNA damage at G-quadruplex loci and promotes synthetic lethality with DNA repair inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzimidazole-based small molecules as anticancer agents targeting telomeric G-quadruplex and inhibiting telomerase enzyme - PMC [pmc.ncbi.nlm.nih.gov]
"Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane" for DNA binding studies
Application Note & Protocol Guide
Topic: Investigating the DNA Binding Properties of Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane
Audience: Researchers, scientists, and drug development professionals.
Abstract
The interaction of small molecules with DNA is a cornerstone of modern pharmacology, particularly in the development of novel anticancer and antimicrobial agents. Benzimidazole derivatives, renowned for their structural similarity to purine nucleobases, represent a privileged scaffold for designing DNA-interactive compounds. This document provides a comprehensive guide to studying the DNA binding characteristics of a specific bis-benzimidazole derivative, Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane. We will detail the underlying principles, provide step-by-step experimental protocols, and offer insights into data interpretation, empowering researchers to rigorously evaluate this compound's potential as a DNA-targeting agent.
Introduction: The Rationale for Targeting DNA with Bis-benzimidazoles
DNA remains a primary target for therapeutic intervention. Molecules capable of binding to DNA can disrupt its template function, interfering with replication and transcription processes, ultimately leading to cell cycle arrest and apoptosis. The benzimidazole moiety is of particular interest due to its structural analogy to adenine and guanine, allowing it to be recognized by the cellular machinery that interacts with DNA.
Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane is a symmetrical molecule featuring two 5,6-dimethylbenzimidazole units linked by a flexible methane bridge. This structure presents several compelling features for DNA binding:
-
Planar Aromatic System: The benzimidazole rings are planar, a feature conducive to intercalating between DNA base pairs.
-
Hydrogen Bonding Potential: The N-H protons and lone pairs on the nitrogen atoms of the imidazole ring can form hydrogen bonds with the functional groups of DNA bases or the phosphate backbone.
-
Hydrophobic Core: The dimethyl-substituted benzene rings contribute to hydrophobic interactions, which can further stabilize the DNA-ligand complex.
-
Flexible Linker: The methylene (-CH2-) linker provides rotational freedom, allowing the two benzimidazole units to adopt an optimal conformation for binding, potentially spanning multiple base pairs or fitting snugly within a DNA groove.
This guide will equip researchers with the necessary tools to elucidate the specific mode and affinity of this compound's interaction with DNA.
Synthesis and Characterization
A common synthetic route for bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane involves the condensation reaction between 4,5-dimethyl-o-phenylenediamine and malonic acid.
Protocol for Synthesis:
-
A mixture of 4,5-dimethyl-o-phenylenediamine (2 equivalents) and malonic acid (1 equivalent) is refluxed in 4 M hydrochloric acid for several hours.
-
The reaction mixture is cooled, and the resulting precipitate is collected by filtration.
-
The crude product is neutralized with an aqueous ammonia solution.
-
The solid is then washed with water and recrystallized from an appropriate solvent (e.g., ethanol/water mixture) to yield the pure product.
Expected Characterization:
-
¹H NMR: Peaks corresponding to the aromatic protons, the N-H protons of the imidazole ring, the methyl protons, and the methylene bridge protons.
-
Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight of the compound.
-
FT-IR: Characteristic peaks for N-H stretching, C-H stretching (aromatic and aliphatic), and C=N stretching.
Experimental Design: A Multi-faceted Approach to DNA Binding Analysis
No single technique can definitively elucidate the binding mode of a small molecule to DNA. Therefore, a combination of spectroscopic and hydrodynamic methods is essential. Below, we provide a logical workflow for these experiments.
Caption: Experimental workflow for DNA binding studies.
Detailed Experimental Protocols
Reagents and Stock Solutions
-
DNA: High-quality Calf Thymus DNA (CT-DNA) is recommended for initial studies due to its ready availability. Prepare a stock solution in a suitable buffer (e.g., Tris-HCl) and determine its concentration spectrophotometrically using an extinction coefficient of 6600 M⁻¹ cm⁻¹ at 260 nm.[1] The purity of the DNA should be checked by the A260/A280 ratio, which should be between 1.8 and 1.9.
-
Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane (BDM): Prepare a stock solution in a suitable solvent in which it is highly soluble (e.g., DMSO or ethanol) and then dilute it in the working buffer. Ensure the final concentration of the organic solvent in the experimental solution is minimal (<1%) to avoid interference.
-
Buffer: A common buffer for DNA binding studies is Tris-HCl (e.g., 5 mM Tris-HCl, 50 mM NaCl, pH 7.4). The buffer should be filtered before use.
UV-Visible Absorption Titration
Principle: The interaction of a small molecule with DNA can perturb the electronic transitions of the molecule's chromophore. This often results in hypochromism (a decrease in absorbance) and/or a bathochromic shift (red shift) in the maximum absorption wavelength, which is indicative of intercalation or groove binding.[2]
Protocol:
-
Set up a series of cuvettes. In one cuvette (reference), place the buffer solution.
-
In the sample cuvette, place a fixed concentration of BDM solution.
-
Record the initial absorption spectrum of the BDM solution (typically in the range of 200-500 nm).
-
Successively add small aliquots of the CT-DNA stock solution to the sample cuvette.[3]
-
After each addition, mix gently and allow the solution to equilibrate for 5 minutes before recording the new absorption spectrum.
-
Continue the titration until no further significant changes in the spectrum are observed.
-
To quantify the binding affinity, the intrinsic binding constant (Kb) can be calculated using the Wolfe-Shimer equation: [DNA]/(εa - εf) = [DNA]/(εb - εf) + 1/(Kb * (εb - εf)) where εa is the apparent extinction coefficient, εf is the extinction coefficient of the free compound, and εb is the extinction coefficient of the fully bound compound.
Data Presentation:
| [DNA] (µM) | Absorbance at λmax | Hypochromism (%) |
| 0 | A₀ | 0 |
| 10 | A₁ | ((A₀-A₁)/A₀)100 |
| 20 | A₂ | ((A₀-A₂)/A₀)100 |
| ... | ... | ... |
Fluorescence Quenching Assay
Principle: Many DNA-binding molecules are fluorescent. The fluorescence of such a molecule can be quenched upon interaction with DNA, as the DNA bases can act as quenchers. Alternatively, a competitive binding assay using a fluorescent DNA probe like Ethidium Bromide (EtBr) can be employed. If BDM displaces EtBr, which is a known intercalator, the fluorescence of the EtBr-DNA complex will decrease.
Protocol (Competitive EtBr Displacement):
-
Prepare a solution of CT-DNA and Ethidium Bromide in the buffer, allowing them to form a complex.
-
Measure the initial fluorescence emission spectrum of the EtBr-DNA complex (excitation typically around 520 nm, emission around 600 nm).
-
Add successive aliquots of the BDM stock solution to the cuvette.
-
After each addition, incubate for 2-3 minutes and then record the fluorescence spectrum.
-
A decrease in fluorescence intensity indicates that BDM is displacing EtBr from the DNA.
-
The quenching data can be analyzed using the Stern-Volmer equation: F₀/F = 1 + Ksv[Q] where F₀ and F are the fluorescence intensities in the absence and presence of the quencher (BDM), [Q] is the concentration of BDM, and Ksv is the Stern-Volmer quenching constant.
Caption: Competitive displacement assay mechanism.
Circular Dichroism (CD) Spectroscopy
Principle: CD spectroscopy is a powerful technique for detecting conformational changes in chiral macromolecules like DNA.[4][5] The B-form of DNA has a characteristic CD spectrum with a positive band around 275 nm and a negative band around 245 nm.[6][7] Ligand binding can perturb this spectrum, providing insights into the binding mode.[6][8]
Protocol:
-
Record the CD spectrum of the CT-DNA solution alone in a 1 cm path length quartz cuvette (typically from 200-320 nm).
-
Prepare solutions with a fixed concentration of CT-DNA and increasing concentrations of BDM.
-
Record the CD spectrum for each solution.
-
Interpretation:
-
Intercalation: An increase in the intensity of both the positive and negative bands is often observed, which is attributed to the separation of base pairs to accommodate the intercalating ligand.
-
Groove Binding: Smaller changes in the CD spectrum, or induced CD signals in the region of the ligand's absorbance, are characteristic of groove binding.
-
Viscosity Measurements
Principle: This hydrodynamic method provides strong evidence for the mode of DNA binding. Intercalation lengthens and stiffens the DNA double helix, leading to a significant increase in the viscosity of the DNA solution.[9][10] In contrast, groove binding or electrostatic interactions cause little to no change, or even a slight decrease in viscosity.[9][11]
Protocol:
-
Measure the flow time of the buffer and a DNA solution of a fixed concentration using a viscometer (e.g., an Ubbelohde viscometer) maintained at a constant temperature.
-
Add increasing amounts of the BDM stock solution to the DNA solution.
-
Measure the flow time after each addition, allowing for equilibration.
-
The relative viscosity (η/η₀) is calculated, where η and η₀ are the viscosities of the DNA solution in the presence and absence of the compound, respectively.
-
Plot (η/η₀)¹/³ versus the ratio of [BDM]/[DNA]. A steep increase in relative viscosity is indicative of intercalation.
Summary of Expected Outcomes and Interpretation
Table of Expected Results for Different Binding Modes:
| Technique | Intercalation | Minor Groove Binding | Electrostatic Interaction |
| UV-Vis | Significant hypochromism & bathochromic shift | Small hypochromism/hyperchromism, minor shift | Minor changes |
| Fluorescence | Strong quenching of EtBr-DNA complex | Weaker quenching | Minimal quenching |
| Circular Dichroism | Increase in ellipticity of DNA bands | Small perturbations, possible induced ligand CD | Minimal change in DNA bands |
| Viscosity | Significant increase | Little to no change | Decrease or no change |
Based on studies of similar bis-benzimidazole compounds, it is plausible that Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane interacts with DNA through a combination of intercalation and groove binding.[12] The specific results from the above protocols will be crucial in determining the dominant mode of interaction. For instance, a significant increase in viscosity coupled with strong hypochromism would strongly support an intercalative binding mode.
Conclusion
The protocols outlined in this application note provide a comprehensive framework for the investigation of DNA binding by Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane. By systematically applying these spectroscopic and hydrodynamic techniques, researchers can obtain critical data on binding affinity and the specific mode of interaction. Such information is invaluable for the rational design and development of new DNA-targeted therapeutic agents. Studies have shown that bis-benzimidazole derivatives can act as DNA topoisomerase I inhibitors, and the data from these binding studies can provide a mechanistic basis for such activity.[13]
References
- Circular dichroism for the analysis of protein-DNA interactions. Methods in Molecular Biology.
- Synthesis and DNA binding properties of alkyl-linked bis(benzimidazole) compounds. Nucleic Acids Research Supplement.
- CD Spectroscopy to Study DNA-Protein Interactions. PubMed.
- Conformational Changes in DNA upon Ligand Binding Monitored by Circular Dichroism. Molecules.
- Circular dichroism to determine binding mode and affinity of ligand–DNA interactions.
- Circular dichroism and conformational polymorphism of DNA. Nucleic Acids Research.
- Viscosity measurements of DNA solutions with and without condensing agents. Biorheology.
- Viscosity M t Measurements. RIIDFCM.
- DNA Binding Studies by UV–Vis Spectroscopy. Bio-protocol.
- Bis(benzimidazole) Complexes, Synthesis and Their Biological Properties: A Perspective. Molecules.
- UV–Visible Spectroscopy-Based Quantification of Unlabeled DNA Bound to Gold Nanoparticles. Analytical Chemistry.
- UV/Vis Spectroscopy for DNA & Protein Analysis. Unchained Labs.
- Viscosity measurement graph of DNA-compounds interaction.
- DNA melting temperature analysis using UV-Vis spectroscopy. Thermo Fisher Scientific.
- Spectroscopic and viscometric determination of DNA-binding modes of some bioactive dibenzodioxins and phenazines. PubMed Central.
- Synthesis, DNA binding and biological evaluation of benzimidazole Schiff base ligands and their metal(ii) complexes. RSC Publishing.
- Biological activity of bis-benzimidazole derivatives on DNA topoisomerase I and HeLa, MCF7 and A431 cells.
- Synthesis, structural elucidation and DNA binding profile of Zn(II) bis-benzimidazole complexes.
Sources
- 1. unchainedlabs.com [unchainedlabs.com]
- 2. Spectroscopic and viscometric determination of DNA-binding modes of some bioactive dibenzodioxins and phenazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio-protocol.org [bio-protocol.org]
- 4. Circular dichroism for the analysis of protein-DNA interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CD Spectroscopy to Study DNA-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Circular dichroism to determine binding mode and affinity of ligand–DNA interactions | Springer Nature Experiments [experiments.springernature.com]
- 9. riidfcm-cyted.fq.edu.uy [riidfcm-cyted.fq.edu.uy]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and DNA binding properties of alkyl-linked bis(benzimidazole) compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biological activity of bis-benzimidazole derivatives on DNA topoisomerase I and HeLa, MCF7 and A431 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Formulation of Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane and its subsequent formulation into nanoparticles. The protocols detailed herein are designed to be clear, reproducible, and grounded in established chemical principles, offering both procedural steps and the scientific rationale behind them.
Introduction
Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane is a heterocyclic compound belonging to the benzimidazole family. Benzimidazoles are of significant interest in medicinal chemistry and materials science due to their structural similarity to naturally occurring nucleotides and their wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3] The formulation of such compounds into nanoparticles can enhance their bioavailability, improve their therapeutic efficacy, and enable targeted drug delivery.[4] This guide presents a two-stage process: the chemical synthesis of the target molecule followed by its self-assembly into nanoparticles.
Part 1: Synthesis of Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane
The synthesis of benzimidazole derivatives typically involves the condensation of an o-phenylenediamine with a carboxylic acid or an aldehyde.[5] In this protocol, we adapt this established method for the synthesis of the target molecule using 4,5-dimethyl-1,2-phenylenediamine and malonic acid as precursors. The reaction is catalyzed by an acid to facilitate the cyclization and dehydration steps.
Experimental Protocol: Synthesis
Materials:
-
4,5-dimethyl-1,2-phenylenediamine
-
Malonic acid
-
Hydrochloric acid (4 M)
-
Ethanol
-
Sodium bicarbonate (saturated solution)
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, combine 4,5-dimethyl-1,2-phenylenediamine (10 mmol) and malonic acid (5 mmol).
-
Acidification: Add 50 mL of 4 M hydrochloric acid to the flask. The acid acts as a catalyst for the condensation and cyclization reaction.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux with constant stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. This will precipitate the crude product.
-
Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crude product with an ample amount of distilled water to remove any inorganic salts.
-
Drying and Recrystallization: Dry the product in a vacuum oven. For further purification, the crude product can be recrystallized from a suitable solvent such as ethanol.
Visualization of Synthesis Workflow
Caption: Workflow for the synthesis of Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane.
Part 2: Formulation of Nanoparticles by Self-Assembly
The formation of nanoparticles from the synthesized Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane is achieved through a self-assembly process. This method relies on the principle of precipitating the organic compound from a solution in a controlled manner to form nanosized particles. The hydrophobic nature of the benzimidazole derivative drives its aggregation in an aqueous environment.
Experimental Protocol: Nanoparticle Formulation
Materials:
-
Synthesized Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane
-
Dimethyl sulfoxide (DMSO)
-
Distilled water
-
Bath sonicator
-
Syringe with a fine gauge needle
-
Vials
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the synthesized compound by dissolving it in DMSO at a concentration of 1 mg/mL.
-
Aqueous Phase Preparation: In a clean vial, place 10 mL of distilled water.
-
Nanoprecipitation: Place the vial with distilled water in a bath sonicator. While sonicating, rapidly inject 100 µL of the stock solution into the distilled water using a syringe with a fine gauge needle. The rapid change in solvent polarity will cause the compound to precipitate out of the solution and form nanoparticles.
-
Sonication: Continue to sonicate the suspension for an additional 5 minutes to ensure the formation of uniform nanoparticles and prevent aggregation.
-
Solvent Removal (Optional): To remove the organic solvent (DMSO), the nanoparticle suspension can be dialyzed against distilled water for 24 hours.
-
Storage: Store the resulting nanoparticle suspension at 4°C for further characterization and use.
Visualization of Nanoparticle Formation
Caption: Workflow for the self-assembly of nanoparticles.
Part 3: Characterization of the Synthesized Compound and Nanoparticles
Thorough characterization is crucial to confirm the successful synthesis of the target molecule and the formation of nanoparticles with the desired properties.
Compound Characterization
The identity and purity of the synthesized Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane should be confirmed using standard analytical techniques.
| Technique | Purpose | Expected Outcome |
| ¹H NMR | To confirm the molecular structure. | The spectrum should show characteristic peaks for the aromatic protons, the methylene bridge protons, and the methyl group protons. |
| ¹³C NMR | To further confirm the molecular structure. | The spectrum should show the correct number of carbon signals corresponding to the molecular structure. |
| Mass Spectrometry | To determine the molecular weight. | The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of the compound. |
| FT-IR Spectroscopy | To identify functional groups. | The spectrum should show characteristic absorption bands for N-H stretching and aromatic C-H and C=C bonds. |
Nanoparticle Characterization
The physical properties of the formulated nanoparticles should be characterized to determine their size, morphology, and stability.
| Technique | Purpose | Expected Outcome |
| Dynamic Light Scattering (DLS) | To determine the average particle size and size distribution. | DLS will provide the hydrodynamic diameter and the polydispersity index (PDI) of the nanoparticles in suspension. |
| Transmission Electron Microscopy (TEM) | To visualize the morphology and size of the nanoparticles. | TEM images will reveal the shape (e.g., spherical) and size of the individual nanoparticles. |
| Scanning Electron Microscopy (SEM) | To observe the surface morphology of the nanoparticles. | SEM provides a three-dimensional view of the nanoparticles' surface. |
| Zeta Potential Analysis | To assess the surface charge and stability of the nanoparticles. | The zeta potential value indicates the stability of the colloidal suspension; a higher absolute value generally corresponds to greater stability. |
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane and its subsequent formulation into nanoparticles. By following these procedures and employing the recommended characterization techniques, researchers can reliably produce and validate these nanomaterials for a variety of applications in drug development and materials science. The principles outlined here can also be adapted for the synthesis and nanoparticle formulation of other similar benzimidazole derivatives.
References
-
Self‐Assembly of Hierarchical Chiral Nanostructures Based on Metal–Benzimidazole Interactions: Chiral Nanofibers, Nanotubes, and Microtubular Flowers. Sci-Hub. Available at: [Link]
-
Self-assembled organic nanoparticles of benzimidazole analogue exhibit enhanced uptake in 3D tumor spheroids and oxidative stress induced cytotoxicity in breast cancer. PubMed. Available at: [Link]
-
Synthesis and characterization of nanocomposites based on polyimide bearing benzimidazole side groups filled with titania nanoparticles. Taylor & Francis Online. Available at: [Link]
-
Synthesis and Characterization of Some Nano Composites of Derivations Benzimidazole and Study its activity anti bacteria and ant. Iraqi Academic Scientific Journals. Available at: [Link]
-
Applying Nanotechnology in the Synthesis of Benzimidazole Derivatives: A Pharmacological Approach. MDPI. Available at: [Link]
-
Applying Nanotechnology in the Synthesis of Benzimidazole Derivatives: A Pharmacological Approach. ResearchGate. Available at: [Link]
-
A Review: Synthesis of Benzimidazole derivatives by using Various Nanoparticles as a Catalyst. International Journal of Advanced Research in Science, Communication and Technology. Available at: [Link]
-
Synthesis and Characterization of Novel Benzimidazole Derivatives using CdO NPs and their Application as Antibacterial and Antifungal Agents. Al-Mustansiriyah Journal of Science. Available at: [Link]
-
Expedient synthesis of benzimidazoles using amides. The Royal Society of Chemistry. Available at: [Link]
-
Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. National Institutes of Health. Available at: [Link]
-
Bis(benzimidazole) Complexes, Synthesis and Their Biological Properties: A Perspective. MDPI. Available at: [Link]
-
Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. MDPI. Available at: [Link]
Sources
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. mjs.uomustansiriyah.edu.iq [mjs.uomustansiriyah.edu.iq]
- 4. Self-assembled organic nanoparticles of benzimidazole analogue exhibit enhanced uptake in 3D tumor spheroids and oxidative stress induced cytotoxicity in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
The Bridging Benzimidazole: A Technical Guide to Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane in Materials Science
This document serves as a detailed guide for researchers, materials scientists, and drug development professionals on the synthesis, characterization, and potential applications of Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane. While its biological activities have been a primary focus of research, this guide will also explore its promising, albeit less documented, applications in materials science, drawing parallels from the broader family of bis-benzimidazole compounds.
Introduction: Unveiling the Potential of a Substituted Bis-benzimidazole
Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane is a heterocyclic compound featuring two 5,6-dimethylbenzimidazole units linked by a methylene bridge. The benzimidazole moiety itself is a significant pharmacophore due to its structural similarity to naturally occurring nucleotides, enabling it to interact with a variety of biological targets through hydrogen bonding and π-π stacking.[1] The introduction of electron-donating methyl groups at the 5 and 6 positions of the benzene ring is known to modulate the electronic properties and, consequently, the biological and material properties of the molecule.[2]
While extensively studied for its potent inhibitory activity against DNA topoisomerase I and its cytotoxic effects on various cancer cell lines, the applications of Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane in materials science remain a nascent field.[2][3] However, the inherent properties of the bis-benzimidazole scaffold, such as its ability to act as a chelating ligand for metal ions and the fluorescent nature of the benzimidazole core, suggest significant potential in the development of novel functional materials.[3] This guide will provide detailed protocols for its synthesis and explore its prospective applications in coordination chemistry, fluorescent materials, and catalysis.
Caption: Chemical structure of Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane.
Synthesis and Characterization
The synthesis of Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane is typically achieved through the condensation of 4,5-dimethyl-o-phenylenediamine with malonic acid. This established method provides a reliable route to obtain the desired product.
Detailed Synthesis Protocol
This protocol is adapted from the established synthesis of bis-benzimidazole derivatives.[4]
Materials and Equipment:
-
4,5-dimethyl-o-phenylenediamine
-
Malonic acid
-
4N Hydrochloric acid (HCl)
-
Ammonium hydroxide (NH₄OH)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
pH meter or pH paper
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 4,5-dimethyl-o-phenylenediamine (2 equivalents) and malonic acid (1 equivalent).
-
Acidification: Add 4N HCl to the mixture. The amount should be sufficient to create a slurry and ensure acidic conditions.
-
Reflux: Heat the reaction mixture to reflux with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Neutralization and Precipitation: After the reaction is complete (typically after several hours), cool the mixture to room temperature. Carefully neutralize the mixture with ammonium hydroxide until a precipitate forms. The pH should be adjusted to approximately 7-8.
-
Isolation: Collect the crude product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the precipitate with cold water and then with a small amount of cold ethanol. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane.
-
Drying: Dry the purified product in a vacuum oven.
Caption: General workflow for the synthesis of the title compound.
Characterization Data
The following table summarizes the expected characterization data for Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane, based on data for the closely related bis(5-methyl-1H-benzo[d]imidazol-2-yl)methane.[4]
| Technique | Expected Observations |
| ¹H NMR | Peaks corresponding to aromatic protons, methyl protons, and the bridging methylene protons. |
| IR (KBr, cm⁻¹) | Characteristic peaks for N-H stretching (~3400), C-H stretching (~2900), C=N stretching (~1620), and aromatic C=C stretching (~1450). |
| Mass Spec. (ES-MS) | A molecular ion peak corresponding to the calculated molecular weight of the compound. |
Application Note 1: A Versatile Ligand in Coordination Chemistry
Rationale: The two nitrogen atoms in the imidazole rings of Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane can act as excellent donors for a wide range of metal ions, making it a versatile bidentate chelating ligand. The resulting metal complexes can exhibit interesting magnetic, electronic, and photophysical properties, with potential applications in catalysis and as functional materials. The methyl groups on the benzimidazole rings can enhance the electron-donating ability of the ligand, potentially leading to more stable metal complexes.
General Protocol for Metal Complex Synthesis
Materials and Equipment:
-
Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane
-
A metal salt (e.g., ZnCl₂, Cu(OAc)₂, etc.)
-
Methanol or another suitable solvent
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
Ligand Dissolution: Dissolve Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane in a suitable solvent (e.g., methanol) in a round-bottom flask with stirring.
-
Metal Salt Addition: In a separate flask, dissolve the metal salt in the same solvent.
-
Complexation: Slowly add the metal salt solution to the ligand solution with continuous stirring. The reaction may proceed at room temperature or require gentle heating or reflux, depending on the metal ion and desired complex.
-
Isolation: The metal complex may precipitate out of the solution upon formation or after cooling. If not, the solvent can be slowly evaporated to induce crystallization.
-
Purification: The isolated complex can be washed with a small amount of cold solvent and dried under vacuum.
Validation: The formation and structure of the metal complex must be confirmed through techniques such as single-crystal X-ray diffraction, elemental analysis, FT-IR spectroscopy (to observe shifts in the C=N stretching frequency upon coordination), and UV-Vis spectroscopy.
Application Note 2: Exploring Photoluminescence for Sensing Applications
Rationale: Benzimidazole derivatives are known to be fluorescent.[3] The coordination of metal ions to a fluorescent ligand can either quench or enhance its fluorescence. This phenomenon, known as chelation-enhanced fluorescence (CHEF) or chelation-induced quenching, can be harnessed for the development of selective fluorescent sensors for specific metal ions or other analytes. The rigid and conjugated structure of Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane provides a good platform for developing such sensors.
Protocol for Investigating Fluorescent Sensing Capabilities
Objective: To determine if a metal complex of Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane can act as a fluorescent sensor for a specific analyte.
Materials and Equipment:
-
A synthesized metal complex of Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane
-
A range of potential analytes (e.g., different metal ions, anions)
-
A suitable solvent (e.g., acetonitrile, DMSO)
-
Fluorometer
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Stock Solutions: Prepare stock solutions of the metal complex and the various analytes in the chosen solvent.
-
Spectroscopic Measurements: Record the absorption and emission spectra of the metal complex solution.
-
Titration: Incrementally add small aliquots of an analyte stock solution to the metal complex solution in a cuvette.
-
Data Acquisition: After each addition, record the fluorescence emission spectrum.
-
Analysis: Plot the change in fluorescence intensity as a function of the analyte concentration to determine the sensitivity and selectivity of the complex as a sensor.
Caption: A potential mechanism for fluorescence turn-on sensing.
Future Directions: Catalysis and Metal-Organic Frameworks
The application of Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane in catalysis and the construction of metal-organic frameworks (MOFs) remains largely unexplored. However, based on related structures, several promising avenues for future research can be proposed:
-
Catalysis: Metal complexes of N-heterocyclic ligands are widely used as catalysts in various organic transformations. Complexes of the title compound could be investigated for their catalytic activity in reactions such as oxidation, reduction, and cross-coupling reactions.
-
Metal-Organic Frameworks (MOFs): The rigid structure and multiple coordination sites of Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane make it a potential building block for the synthesis of novel MOFs. These materials could exhibit interesting properties for gas storage, separation, or catalysis.
Summary of Biological Activity
For the benefit of researchers in drug development, the following table summarizes the reported cytotoxic activity of Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane.[2]
| Cell Line | Cancer Type | IC₅₀ (µM) |
| A431 | Skin Epidermoid Carcinoma | 3.74 |
| MCF7 | Breast Adenocarcinoma | 3.58 |
| HeLa | Cervix Adenocarcinoma | 13.98 |
References
-
Alpan, A. S., et al. (2008). Biological activity of bis-benzimidazole derivatives on DNA topoisomerase I and HeLa, MCF7 and A431 cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(6), 871-877. [Link]
-
Request PDF. (2025). Biological activity of bis-benzimidazole derivatives on DNA topoisomerase I and HeLa, MCF7 and A431 cells. ResearchGate. [Link]
-
Request PDF. (2016). Novel Fluorinated Benzimidazole-Based Scaffolds and their Anticancer Activity in vitro. ResearchGate. [Link]
-
A Review on the Structural Features of Benzimidazole Derivatives as Bacterial Topoisomerase Inhibitors. (n.d.). CR Subscription Agency. [Link]
-
ACS Publications. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. ACS Publications. [Link]
-
Taylor & Francis Online. (n.d.). Biological activity of bis-benzimidazole derivatives on DNA topoisomerase I and HeLa, MCF7 and A431 cells. Taylor & Francis Online. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane
Welcome to the technical support resource for the synthesis of Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important bis-benzimidazole scaffold. As Senior Application Scientists, we provide not only protocols but also the underlying rationale to empower you to troubleshoot and optimize your experimental outcomes.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, offering potential causes and validated solutions.
Problem 1: Low or No Product Yield
Question: I followed a standard procedure by reacting 4,5-dimethyl-1,2-phenylenediamine with malonic acid in acidic media, but my final yield is extremely low or I isolated no product. What went wrong?
Answer: Low or non-existent yield is a frequent issue that can typically be traced back to starting material quality, reaction conditions, or monitoring. Let's break down the likely causes and how to address them.
Potential Causes & Recommended Solutions
| Potential Cause | Scientific Rationale & Explanation | Recommended Solution |
| Impure Starting Materials | The primary starting material, 4,5-dimethyl-1,2-phenylenediamine, is susceptible to oxidation, which introduces colored impurities that can inhibit the reaction.[1] Impurities in malonic acid can also interfere with the condensation. | Purify Starting Materials: If the diamine appears discolored (not a light tan/off-white), consider recrystallization from water with a small amount of sodium dithionite to remove oxidized species. Ensure malonic acid is of high purity.[1] |
| Incorrect Stoichiometry | The formation of the desired bis-benzimidazole product is in competition with the formation of 1,5-benzodiazepine-2,4-diones.[2] Using an excess of the o-phenylenediamine derivative drives the reaction equilibrium towards the formation of the bis-benzimidazole.[2] | Control Stoichiometry: A molar ratio of at least 2.2:1 of 4,5-dimethyl-1,2-phenylenediamine to malonic acid is recommended to favor the desired product. |
| Suboptimal Reaction Conditions | The condensation and subsequent cyclization reactions require sufficient thermal energy and time to proceed to completion. Insufficient heating or a shortened reaction time will result in incomplete conversion. | Optimize Reaction Time & Temperature: The reaction is typically refluxed in 4N hydrochloric acid for at least 5 hours.[2] Progress should be monitored to determine the optimal endpoint. |
| Inadequate Reaction Monitoring | Without monitoring, it is impossible to know if the reaction has stalled or gone to completion. This can lead to premature workup and loss of product. | Monitor via Thin Layer Chromatography (TLC): Regularly sample the reaction mixture to track the consumption of the starting diamine and the appearance of the product spot. |
Experimental Protocol: Synthesis via Malonic Acid Condensation
This protocol is optimized to favor the formation of Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 4,5-dimethyl-1,2-phenylenediamine (2.2 equivalents).
-
Acid Addition: Add 4N Hydrochloric Acid (HCl) solution. The volume should be sufficient to ensure the mixture is stirrable.
-
Reagent Addition: While stirring, add malonic acid (1.0 equivalent).
-
Heating & Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 5-8 hours. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the diamine.[1]
-
Monitoring: After 2 hours, begin monitoring the reaction every hour using TLC (Suggested mobile phase: Dichloromethane:Methanol 9:1). The product is expected to have a lower Rf than the starting diamine.
-
Work-up:
-
Cool the reaction mixture to room temperature. A precipitate of the dibenzimidazolium salt may form.[2]
-
Slowly neutralize the mixture with a base, such as ammonium hydroxide or a saturated sodium bicarbonate solution, until the pH is ~8-9.[2]
-
The desired product will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
-
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low conversion rates.
Problem 2: Presence of Significant Side Products
Question: My reaction produced a mixture of products. My NMR spectrum is complex, and TLC shows multiple spots close to my product. What are these impurities and how can I avoid them?
Answer: The formation of multiple products is a classic challenge in this synthesis, arising from competing reaction pathways. Understanding these pathways is key to suppressing them.
Potential Causes & Recommended Solutions
The condensation of o-phenylenediamines with malonic acid can lead to several products depending on the reaction conditions.[2]
-
(Desired) Bis(benzimidazol-2-yl)methanes: Favored by an excess of the diamine and longer heating times (e.g., 5 hours).[2]
-
1,5-Benzodiazepine-2,4-diones: Can be formed as a side product, particularly if the stoichiometry is closer to 1:1.[2]
-
Benzimidazolyl Acetic Acids: Result from the cyclization of an intermediate amide without the second condensation step. This can occur with shorter reaction times.
To minimize side products:
-
Strict Stoichiometric Control: As mentioned, use at least a 2.2:1 molar ratio of 4,5-dimethyl-1,2-phenylenediamine to malonic acid.
-
Sufficient Reaction Time: Ensure the reaction is heated for at least 5 hours to allow for the second condensation and cyclization to occur.[2] Extending the heating time up to 24 hours can lead to the exclusive formation of the dibenzimidazolium salt, which upon neutralization yields the desired product.[2]
-
Inert Atmosphere: Running the reaction under nitrogen or argon is crucial to prevent the formation of colored oxidative impurities, which can complicate purification.[1]
Reaction Pathways: Desired Product vs. Side Products
Caption: Competing reaction pathways in the synthesis.
Problem 3: Difficulty in Product Purification and Persistent Color
Question: After work-up, my product is a dark, intractable solid that is difficult to purify by column chromatography or recrystallization. How can I obtain a clean, off-white product?
Answer: Purification challenges often stem from the product's low solubility and the presence of persistent, colored impurities from oxidation.
Potential Causes & Recommended Solutions
| Potential Cause | Scientific Rationale & Explanation | Recommended Solution |
| Similar Polarity of Impurities | Side products like the corresponding acetic acid derivative may have polarities close to the desired product, making separation by column chromatography difficult.[1] | Recrystallization: This is the preferred method. The crude product is often poorly soluble. High-boiling polar solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are good starting points for solvent screening. |
| Persistent Colored Impurities | Oxidized species of the diamine starting material or reaction intermediates can be intensely colored and co-precipitate with the product.[1] | Activated Carbon Treatment: During recrystallization, add a small amount (1-2% w/w) of activated carbon to the hot solution. Allow it to digest for 5-15 minutes, then perform a hot filtration through a pad of celite to remove the carbon and adsorbed impurities.[3] |
| Degradation on Silica Gel | The basic nitrogen atoms in the benzimidazole rings can interact strongly with the acidic silica gel, sometimes leading to streaking, poor separation, or even degradation of the product on the column.[3] | Avoid Silica Gel if Possible: Prioritize recrystallization. If chromatography is necessary, consider deactivating the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (~1%). Alternatively, use a different stationary phase like alumina. |
Frequently Asked Questions (FAQs)
Q1: What is the plausible mechanism for this reaction? The reaction proceeds through a series of condensation and cyclization steps. Initially, one molecule of the diamine attacks a carboxylic acid group of malonic acid to form an amide intermediate. This intermediate undergoes intramolecular cyclization to form a benzimidazolyl acetic acid derivative. A second molecule of the diamine then attacks the remaining carboxylic acid group, followed by another intramolecular cyclization to form the final methylene-bridged bis-benzimidazole.
Q2: What are the key characterization signals to confirm the structure of Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane? Confirmation relies on a combination of spectroscopic techniques.
| Technique | Expected Signal / Peak | Assignment |
| ¹H NMR (in DMSO-d₆) | Broad singlet, ~12.0 ppm | N-H protons of the imidazole rings |
| Singlet, ~7.3 ppm | Aromatic C-H protons | |
| Singlet, ~4.3 ppm | Methylene bridge (-CH₂-) protons | |
| Singlet, ~2.3 ppm | Methyl (-CH₃) protons | |
| ¹³C NMR (in DMSO-d₆) | ~151 ppm | C2 carbon (C-N=C) |
| ~130-140 ppm | Quaternary aromatic carbons | |
| ~110-120 ppm | Aromatic C-H carbons | |
| ~30 ppm | Methylene bridge (-CH₂-) carbon | |
| ~20 ppm | Methyl (-CH₃) carbons | |
| FT-IR (KBr) | Broad peak, ~3200-3400 cm⁻¹ | N-H stretching |
| Peak, ~1620 cm⁻¹ | C=N stretching |
Q3: What are the primary safety considerations for this synthesis? This synthesis involves hazardous materials and requires appropriate safety precautions.
-
Strong Acid: 4N Hydrochloric acid is corrosive. Always wear gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Reagents: While the final compound's toxicity profile may be under investigation, benzimidazole derivatives as a class can have potent biological activity. Handle all reagents and the final product with care, avoiding inhalation and skin contact.
-
Reflux: Ensure the reflux apparatus is securely clamped and that cooling water is flowing correctly through the condenser to prevent the escape of corrosive vapors.
References
- BenchChem. (n.d.). Overcoming challenges in the synthesis of substituted benzimidazoles.
- Kandri Rodi, Y., & Essassi, E. M. (2024). STUDY OF THE CONDENSATION OF O-PHENYLENEDIAMINES WITH MALONIC ACID UNDER ACIDIC MEDIUM. Moroccan Journal of Heterocyclic Chemistry, 23(3), 34-46.
- Kandri Rodi, Y., & Essassi, E. M. (n.d.). STUDY OF THE CONDENSATION OF O-PHENYLENEDIAMINES WITH MALONIC ACID UNDER ACIDIC MEDIUM: MECHANISTIC ASPETS AND TAUTOMERISM OF 1,5-BENZODIAZEPINE-2,4- DIONES. Moroccan Journal of Heterocyclic Chemistry.
- Kandri Rodi, Y., & Essassi, E. M. (n.d.). Study of the condensation of o-phenylenediamines with malonic acid under acidic medium: mechanistic aspects and tautomerism of 1,5-benzodiazepine-2,4-diones. ResearchGate.
- BenchChem. (n.d.). Technical Support Center: Purification of Benzimidazole Derivatives.
Sources
Technical Support Center: Optimizing Bis-Benzimidazole Synthesis
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of bis-benzimidazoles. Bis-benzimidazole scaffolds are of significant interest due to their potent biological activities and utility as chelating agents.[1][2] However, their synthesis can present challenges, from low yields in traditional methods to difficulties in purification. This document provides in-depth, experience-driven troubleshooting advice and optimized protocols in a direct question-and-answer format to address the specific issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing symmetric bis-benzimidazoles?
A1: The most common and fundamental approach is the condensation reaction between two equivalents of an o-phenylenediamine (or its substituted derivative) and one equivalent of a dicarboxylic acid.[1] This reaction is typically acid-catalyzed and involves two sequential cyclodehydration steps to form the two benzimidazole rings. The choice of dicarboxylic acid determines the linker between the two benzimidazole moieties.
Q2: My yields are consistently low using traditional methods like heating in HCl or Polyphosphoric Acid (PPA). Why is this and what's a quick alternative?
A2: Low yields are a well-known drawback of classical methods.[1] The primary reasons include:
-
Harsh Reaction Conditions : Prolonged heating at high temperatures in strong mineral acids can lead to the degradation of starting materials or the final product.[3]
-
Catalyst Inhibition : The basic o-phenylenediamine can be fully protonated by the strong acid catalyst, which inhibits its ability to act as a nucleophile and attack the carboxylic acid.[1]
-
Poor Solubility : Reactants or intermediates may have poor solubility in the reaction medium, leading to incomplete reactions.
A highly effective alternative is to switch to microwave-assisted synthesis .[4] Microwave irradiation can dramatically reduce reaction times from many hours to mere minutes and often leads to significantly higher yields, even with the same reagents.[2][5]
Q3: My crude product is intensely colored (dark brown or black). What causes this and how can I prevent it?
A3: This is almost always due to the aerial oxidation of the o-phenylenediamine starting material.[6] This substrate is highly susceptible to oxidation, which forms intensely colored, polymeric impurities that are difficult to remove.
Prevention is key:
-
Use High-Purity Reagents : Start with the cleanest possible o-phenylenediamine. If its purity is questionable, consider recrystallizing it before use.[3]
-
Inert Atmosphere : Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[6]
-
Use of Dihydrochloride Salt : In some cases, using o-phenylenediamine dihydrochloride can lead to cleaner reactions and reduced color impurities.[7]
Q4: How can I easily purify my final bis-benzimidazole product?
A4: Purification strategies depend on the nature of the impurities.
-
For Colored Impurities : Treatment with activated carbon is highly effective. Dissolve your crude product in a suitable solvent, add a small amount of activated carbon, heat briefly, and filter the hot solution to remove the carbon and adsorbed impurities.[8]
-
For Non-Basic Impurities : Since benzimidazoles are basic, acid-base extraction is a powerful purification tool. Dissolve the crude mixture in an organic solvent and extract with an acidic aqueous solution (e.g., 1M HCl). The bis-benzimidazole will move to the aqueous layer. Then, neutralize the aqueous layer to precipitate the purified product, which can be collected by filtration.[6]
-
Recrystallization : This is a standard method for final purification. Finding the optimal solvent is critical; perform small-scale screening with various solvents (e.g., ethanol, methanol, DMF/water mixtures) to find a system where the product is soluble when hot but sparingly soluble when cold.[8]
Troubleshooting Guide: Common Experimental Issues
This section provides a deeper dive into specific problems, their underlying causes, and actionable solutions.
Problem 1: Low or No Product Yield
Low conversion is one of the most frequent challenges. The cause can often be diagnosed by systematically evaluating the reaction parameters.
Table 1: Troubleshooting Low Yield in Bis-benzimidazole Synthesis
| Probable Cause | Recommended Solutions & Explanations |
|---|---|
| Suboptimal Reaction Conditions | 1. Optimize Temperature & Time: Traditional methods often require high heat (reflux) for extended periods (24-72 hours).[5] If the yield is low, ensure the temperature is adequate and consider extending the reaction time while monitoring progress via TLC.[6] 2. Switch to Microwave Synthesis: This is the most impactful change. Microwave heating can complete the reaction in 5-15 minutes with significantly improved yields.[2][4] |
| Inefficient Catalysis | 1. Catalyst Choice: Polyphosphoric acid (PPA) is often more effective than HCl as it acts as both a catalyst and a dehydrating agent.[5] 2. Explore Modern Catalysts: For greener and milder conditions, consider solid-supported catalysts like alumina-methanesulfonic acid (AMA) or KF/Al₂O₃, which can be easily filtered off post-reaction.[4][9] |
| Poor Reagent Quality | 1. Verify Starting Material Purity: As mentioned, oxidized o-phenylenediamine is a primary culprit.[3][6] Use freshly sourced or purified reagents. 2. Check Stoichiometry: Ensure a 2:1 molar ratio of o-phenylenediamine to dicarboxylic acid. An incorrect ratio will inherently limit the yield of the desired bis-product.[6] |
Problem 2: Complex Product Mixture & Side Reactions
The formation of multiple products complicates purification and reduces the yield of the target molecule.
Workflow for Diagnosing Product Mixture Issues
Caption: Troubleshooting flowchart for complex reaction mixtures.
-
Cause: Oxidation of Starting Material: As discussed, this leads to colored impurities.
-
Solution: In addition to using an inert atmosphere, ensure solvents are deoxygenated, especially for sensitive substrates.[10]
-
-
Cause: Incomplete Reaction: The presence of starting materials or mono-benzimidazole intermediates indicates the reaction has not gone to completion.
-
Solution: Increase reaction time or temperature. If using PPA, ensure a sufficient quantity is used to drive the dehydration. For microwave synthesis, increasing the irradiation time or power may be necessary.
-
Problem 3: Product Purification and Isolation Difficulties
Even with a good crude yield, isolating the pure bis-benzimidazole can be challenging.
-
Challenge: Product is an Intractable Solid or Oil
-
Cause: The product may have precipitated out of solution too quickly, trapping impurities. It may also have poor crystallinity.
-
Solution: Attempt to redissolve the crude material in a solvent like DMF or DMSO and precipitate it by slowly adding a non-solvent like water. For final purification, focus on finding a suitable recrystallization solvent system. If all else fails, column chromatography may be necessary.[11]
-
-
Challenge: Product and Impurities have Similar Polarity
-
Cause: Side products can often have very similar chemical structures to the desired product, making chromatographic separation difficult.[6]
-
Solution: If column chromatography is ineffective, lean on other purification techniques. Acid-base extraction is excellent for separating the basic bis-benzimidazole from neutral or acidic impurities.[6] Recrystallization is also powerful, as even small structural differences can lead to significant differences in crystal lattice energy and thus solubility.
-
Optimized Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for both a classical and a modern synthesis approach.
Protocol 1: Classical Synthesis via PPA Condensation
This method uses polyphosphoric acid to catalyze the condensation and drive the reaction through dehydration.
Experimental Workflow: Classical Synthesis
Caption: Step-by-step classical synthesis workflow using PPA.
Methodology:
-
In a round-bottom flask, combine the substituted o-phenylenediamine (2.0 mmol) and the dicarboxylic acid (1.0 mmol).
-
Add polyphosphoric acid (approx. 10-15 g) to the flask.
-
Heat the mixture with stirring to 180-200 °C for 4-8 hours. Monitor the reaction progress by TLC (if possible, by periodically quenching a small aliquot).
-
After completion, carefully pour the hot, viscous mixture into a beaker containing crushed ice (~200 g).
-
Stir the resulting suspension until the PPA hydrolyzes. Basify the acidic solution by slowly adding concentrated ammonia solution until the pH reaches ~9.[5]
-
A precipitate will form. Collect the crude solid by vacuum filtration and wash it thoroughly with water.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).
Protocol 2: Microwave-Assisted Synthesis
This protocol offers a rapid, efficient, and often higher-yielding alternative to classical heating.[4]
Methodology:
-
Place o-phenylenediamine (2.0 mmol), the dicarboxylic acid (1.0 mmol), and a catalytic amount of an acid (e.g., a few drops of methanesulfonic acid or a solid catalyst like AMA) in a microwave reaction vessel.[4]
-
If a solvent is used, add a minimal amount of a high-boiling polar solvent like DMF or ethylene glycol (2-3 mL). Solvent-free conditions can also be highly effective.[1]
-
Seal the vessel and place it in a scientific microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for 5-20 minutes.
-
After cooling, dilute the reaction mixture with water and neutralize with a base (e.g., NaHCO₃ solution) to precipitate the product.
-
Collect the solid by filtration, wash with water, and purify as described in Protocol 1.
References
-
Bis(benzimidazole) Complexes, Synthesis and Their Biological Properties: A Perspective. (2023). Inorganics. [Link]
-
The Reaction of o-Phenylenediamine with Dicarboxylic Acids in the Presence of AMA under Microwave Irradiation … (2019). ResearchGate. [Link]
-
Facile, novel two-step syntheses of benzimidazoles, bis-benzimidazoles, and bis-benzimidazole-dihydroquinoxalines. (n.d.). National Center for Biotechnology Information. [Link]
-
Optimization of reaction conditions a. (n.d.). ResearchGate. [Link]
-
Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. (2016). ResearchGate. [Link]
-
Optimization of benzimidazole synthesis.a. (n.d.). ResearchGate. [Link]
-
Benzimidazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. (n.d.). National Center for Biotechnology Information. [Link]
-
Preparation of benzimidazoles and bis-benzimidazoles in the presence of KF/Al2O3. (n.d.). ResearchGate. [Link]
-
On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N-arylation. (n.d.). Royal Society of Chemistry. [Link]
- A process for the optical purification of benzimidazole derivatives. (n.d.).
-
Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. (n.d.). International Journal of Pharmaceutical Sciences and Medicine. [Link]
-
Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. (n.d.). Beilstein Journals. [Link]
-
Efficient and Practical Procedures for the Synthesis of Bis-benzimidazoles in Dry Media under Various Reaction Conditions. (2005). ResearchGate. [Link]
-
Synthetic Routes to Symmetric Bisbenzimidazoles: A Review. (2012). ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Benzimidazole synthesis [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ijpsm.com [ijpsm.com]
Technical Support Center: Purification of Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane
Welcome to the technical support guide for the purification of Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the common challenges encountered during the purification of this compound. Our approach is grounded in the fundamental principles of organic chemistry and extensive laboratory experience with heterocyclic compounds.
Introduction to Purification Challenges
Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane is a structurally symmetric, relatively large, and rigid molecule. These features, common to many bis-benzimidazole derivatives, present a unique set of purification challenges. The primary difficulties arise from its typically low solubility in common organic solvents and its high melting point. The synthesis, usually a condensation reaction between 4,5-dimethyl-o-phenylenediamine and malonic acid (or a derivative), can result in several impurities that may be difficult to separate.[1][2]
This guide will help you navigate these challenges to obtain a highly pure product suitable for downstream applications in drug development and materials science.
Frequently Asked Questions (FAQs)
Q1: My crude Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane product appears as an intractable solid that won't dissolve in common recrystallization solvents like ethanol, acetone, or ethyl acetate. What should I do?
This is the most common issue faced with this class of compounds. The poor solubility is due to the planar, aromatic structure which allows for strong intermolecular π-π stacking and hydrogen bonding between the N-H groups of the imidazole rings.
Expert Advice: You need to move beyond standard solvents to more aggressive or specialized solvent systems.
-
High-Boiling Point Polar Aprotic Solvents: Try dissolving a small amount of your crude product in solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) with heating.[3] Often, crystallization can be induced by the slow addition of an anti-solvent like water or methanol to the hot solution. Be cautious, as rapid addition can cause the product to "oil out" or precipitate as an amorphous solid.
-
Acidic Solvents: Formic acid or glacial acetic acid can be excellent solvents for benzimidazoles, as they protonate the basic nitrogen atoms, forming soluble salts.[3] The product can then be recovered by careful neutralization or by adding an anti-solvent like diethyl ether.[3]
-
Basic Solutions: Dissolving the crude product in an aqueous base like 6M NaOH can be highly effective.[3] The N-H proton on the imidazole ring is acidic enough to be deprotonated by a strong base, forming a soluble sodium salt. This is particularly useful for separating your product from non-acidic, colored impurities which are common in these syntheses.[3] The product can then be precipitated by neutralizing the solution with an acid (e.g., HCl or CO2).
Q2: I'm seeing multiple spots on my Thin Layer Chromatography (TLC) plate after the synthesis. How can I identify the product and the major impurities?
Expert Advice: Proper analysis of your TLC is crucial for developing a purification strategy.
-
Identifying the Product: The product, Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane, is a highly polar molecule and will likely have a low Rf value on a silica gel plate with a standard eluent like ethyl acetate/hexane. The starting material, 4,5-dimethyl-o-phenylenediamine, is also polar but will have a different Rf. The other starting material, malonic acid, will likely not move from the baseline without a very polar eluent.
-
Common Impurities:
-
Unreacted 4,5-dimethyl-o-phenylenediamine: This is a common impurity. It can be visualized with an oxidizing stain like potassium permanganate.
-
Mono-benzimidazole intermediate: This is a product of incomplete reaction, where only one of the carboxylic acid groups of malonic acid has reacted. It will have a different polarity and Rf value than the desired bis-benzimidazole.
-
Polymeric side products: These can form at high temperatures and will often appear as a streak on the TLC plate or remain at the baseline.
-
-
Choosing a TLC Eluent: For these polar compounds, you will likely need a polar eluent system. Start with a high concentration of ethyl acetate in hexane (e.g., 70-100% ethyl acetate). If the spots are still at the baseline, a more polar system like dichloromethane/methanol (e.g., 9:1) is a good next step. Adding a small amount of a base like triethylamine (0.5-1%) to the eluent can help to reduce tailing of the spots on the silica plate.
Q3: My ¹H NMR spectrum shows very broad peaks, especially for the N-H protons. How can I confirm the structure and purity?
Expert Advice: Broad peaks in the NMR spectrum of benzimidazoles are common and can be informative.
-
N-H Proton: The N-H proton of the benzimidazole ring is acidic and can undergo chemical exchange. This, along with quadrupole broadening from the adjacent nitrogen, often results in a very broad singlet. In DMSO-d₆, this peak is typically observed far downfield, often between 12.0 and 13.0 ppm.[4][5] Its presence is a strong indicator of the benzimidazole core.
-
Purity Assessment: Even with broad peaks, you can assess purity by looking for signals that correspond to impurities identified by TLC. For example, look for the characteristic aromatic signals of unreacted 4,5-dimethyl-o-phenylenediamine. The integration of the aromatic and methyl protons of your product should also be in the correct ratio.
-
Improving Resolution: Sometimes, acquiring the NMR spectrum at a higher temperature can sharpen the peaks by increasing the rate of chemical exchange.
Troubleshooting Guides
Problem 1: Product "Oils Out" During Recrystallization
Causality: "Oiling out" occurs when the solute is not soluble in the solvent at the boiling point of the solvent, or when the solution is cooled too quickly. The solute comes out of solution as a liquid phase instead of forming crystals.
Solutions:
-
Use a more appropriate solvent system: The ideal solvent will dissolve the compound completely at its boiling point. Refer to the solvent selection table below.
-
Slower Cooling: Allow the solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator.
-
Induce Crystallization:
-
Scratch the inside of the flask with a glass rod at the surface of the solution.
-
Add a seed crystal of the pure compound.
-
-
Use a solvent/anti-solvent system: Dissolve the compound in a minimum amount of a good solvent (like hot DMF or DMSO) and slowly add a miscible anti-solvent (like water or methanol) until the solution becomes turbid. Then, add a small amount of the good solvent to redissolve the precipitate and allow the solution to cool slowly.
Problem 2: Poor Separation or Streaking during Column Chromatography
Causality: Bis-benzimidazoles are basic and can interact strongly with the acidic silanol groups on the surface of silica gel. This can lead to significant tailing or streaking of the compound on the column.
Solutions:
-
Add a Base to the Eluent: Adding a small amount (0.5-1%) of a base like triethylamine or pyridine to the mobile phase will neutralize the acidic sites on the silica gel and dramatically improve the peak shape.
-
Use a Different Stationary Phase: If silica gel is problematic, consider using a less acidic stationary phase like alumina (basic or neutral).
-
Optimize the Mobile Phase: For these polar compounds, a gradient elution from a less polar to a more polar solvent system might be necessary. A common system for nitrogen-containing heterocycles is a gradient of methanol in dichloromethane.[6][7]
Purification Protocols & Workflows
Workflow for Purification Strategy Selection
The choice of purification method depends on the nature and quantity of impurities. The following workflow provides a systematic approach.
Sources
- 1. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane in Solution
Welcome to the technical support center for "Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. Understanding and mitigating stability issues is critical for obtaining reliable and reproducible experimental results.
Introduction to Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane Stability
"Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane" is a member of the benzimidazole family, a class of heterocyclic compounds with a wide range of biological activities.[1] The stability of these compounds in solution is not always straightforward and can be influenced by a variety of factors including the solvent system, pH, light exposure, and temperature. This guide will walk you through common stability-related challenges and provide actionable solutions. The core of the benzimidazole structure is found in essential biomolecules like Vitamin B12, highlighting its biochemical significance.[2]
Frequently Asked Questions (FAQs)
Q1: My "Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane" is precipitating out of my aqueous buffer. What can I do?
A1: Precipitation is a common issue, often related to the compound's limited aqueous solubility. Here are several strategies to address this:
-
Co-solvents: This compound, like many benzimidazoles, may have poor solubility in purely aqueous solutions. The use of a water-miscible organic co-solvent is a standard approach to increase solubility.[3]
-
Recommended Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, methanol, and acetonitrile are commonly used. For a related compound, 5,6-Dimethyl-1H-benzo[d]imidazole, sonication is often recommended to achieve a higher concentration in DMSO.
-
Protocol: First, prepare a concentrated stock solution in 100% DMSO. Then, dilute this stock solution into your aqueous buffer. Be mindful of the final co-solvent concentration, as too high a percentage may affect your experimental system.
-
-
pH Adjustment: The benzimidazole moiety contains basic nitrogen atoms, making its ionization state and, consequently, its solubility dependent on the pH of the solution.[4]
-
Acidification: Lowering the pH of your aqueous buffer can protonate the benzimidazole nitrogens, forming a more soluble salt. A slight acidification might be sufficient to keep your compound in solution.
-
-
Sonication: If you observe particulate matter after dilution, sonication can be an effective method to break down aggregates and facilitate complete dissolution.
Q2: I've noticed a yellowing or color change in my stock solution of "Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane." Is my compound degrading?
A2: Yes, a color change, particularly yellowing, is often an indicator of degradation. Benzimidazole derivatives can be susceptible to oxidative and photodegradation, which can produce colored byproducts.[5]
-
Likely Causes:
-
Photodegradation: Exposure to ambient light, especially UV light, can induce degradation. Studies on other benzimidazoles have shown significant photosensitivity in solution.[5][6][7]
-
Oxidation: The methylene bridge connecting the two benzimidazole rings can be susceptible to oxidation. Additionally, the benzimidazole ring itself can undergo oxidative degradation.[8][9]
-
-
Preventative Measures:
-
Light Protection: Always store your stock solutions in amber vials or wrap your containers in aluminum foil to protect them from light.
-
Inert Atmosphere: For long-term storage, consider degassing your solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Q3: My compound seems to be losing its activity over time, even when stored at -20°C. What could be the cause?
A3: Loss of activity is a strong indication of chemical degradation. While cold storage slows down degradation, it may not completely halt it, especially if other destabilizing factors are present.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing your stock solution can accelerate degradation. It is best practice to aliquot your stock solution into smaller, single-use volumes to avoid this.[10]
-
Long-Term Storage Stability: While -20°C is a common storage temperature, for sensitive compounds, storage at -80°C may be necessary to ensure long-term stability. A comprehensive study on benzimidazole drug residues found that storage at -80°C or -20°C was generally suitable, but monthly preparation of fresh working solutions was recommended.[6][10]
-
Hydrolysis: Depending on the pH of your solution, hydrolysis could be a factor, even at low temperatures over extended periods. Benzimidazoles can be unstable in both acidic and alkaline conditions.[7]
Troubleshooting Guide: Common Stability Issues and Solutions
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Cloudiness or Precipitation | Poor solubility, supersaturation. | Increase co-solvent (e.g., DMSO) concentration. Adjust pH (typically to be more acidic). Use sonication to aid dissolution. |
| Discoloration (e.g., Yellowing) | Photodegradation, oxidation. | Protect solutions from light (amber vials). Store under an inert atmosphere. Prepare fresh solutions more frequently. |
| Decrease in HPLC Peak Area | Chemical degradation. | Investigate effects of pH, light, and temperature. Store at a lower temperature (e.g., -80°C). Avoid freeze-thaw cycles by aliquoting. |
| Appearance of New Peaks in HPLC | Formation of degradation products. | Perform forced degradation studies to identify potential degradants. Characterize new peaks using LC-MS. |
Experimental Protocols
Protocol 1: Basic Solubility Assessment
A systematic approach to determining the optimal solvent system is crucial.
-
Solvent Screening: Test the solubility of "Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane" in a range of common laboratory solvents (e.g., DMSO, ethanol, methanol, acetonitrile, water).
-
Co-solvent Titration: Prepare a concentrated stock solution in a good solvent (e.g., DMSO). Titrate this stock solution into your aqueous buffer of choice, observing for any signs of precipitation. This will help you determine the maximum tolerable aqueous concentration at a given co-solvent percentage.
-
pH Profiling: Prepare a series of buffers with varying pH values (e.g., pH 3, 5, 7.4, 9). Assess the solubility of your compound in each buffer to determine the optimal pH range for your experiments.
Protocol 2: Performing a Forced Degradation Study
To understand the stability profile of your compound, a forced degradation study is highly recommended. This involves exposing the compound to harsh conditions to accelerate degradation.
-
Stock Solution Preparation: Prepare a stock solution of "Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane" in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution 1:1 with 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution 1:1 with 0.1 M NaOH. Incubate at 60°C.
-
Oxidation: Mix the stock solution 1:1 with 3% hydrogen peroxide. Keep at room temperature.
-
Thermal Stress: Incubate the stock solution at 60°C.
-
Photostability: Expose the stock solution to a light source that mimics sunlight (e.g., a Xenon lamp) as per ICH Q1B guidelines. Keep a control sample in the dark.[11]
-
-
Time Points: Sample from each condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples by a stability-indicating HPLC method. The goal is to achieve baseline separation of the parent compound from any degradation products. LC-MS can be used to identify the mass of the degradation products.
Visualizing Stability Concepts
Troubleshooting Workflow for Solution Instability
Caption: A workflow for troubleshooting stability issues.
Potential Degradation Pathways
Caption: Potential degradation pathways for the compound.
References
- BenchChem. (2025). Stability testing and degradation analysis of 1H-Benzimidazole-4-methanol, 2-methyl-. BenchChem.
- Çakar, Z., & Yilmaz, B. (2023). Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk. PubMed.
- Ragno, G., Risoli, A., Ioele, G., & De Luca, M. (2006). Photo- And Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. Chemical & Pharmaceutical Bulletin, 54(6), 802-806.
- Whittaker, N. F. (1965). RESEARCH ON BENZIMIDAZOLE DERIVATIVES.
- Ragno, G., Risoli, A., Ioele, G., Aiello, F., & Garofalo, A. (2003). A photodegradation study on anthelmintic benzimidazoles. Unical IRIS.
- Mehboob, S., Hevener, K. E., Meibohm, B., & Lee, R. E. (2013). Metabolism-Directed Structure Optimization of Benzimidazole-Based Francisella tularensis Enoyl-Reductase (FabI) Inhibitors. PMC.
- Rana, K., Kaur, G., & Kumar, V. (2020). Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. Research Journal of Pharmacy and Technology.
-
Wikipedia. (2024). Benzimidazole. In Wikipedia. Retrieved from [Link]
- Tao, S., Bu, Q., Shi, Q., Wei, D., Dai, B., & Liu, N. (2020). Synthesis of Benzodiazepines Through Ring Opening/Ring Closure of Benzimidazole Salts. PubMed.
- Ragno, G., Cione, E., Ioele, G., Risoli, A., & De Luca, M. (2004). Photodegradation Pattern of Benzimidazole Anthelmintics.
- Ji, Y., et al. (2015). Photochemical degradation of sunscreen agent 2-phenylbenzimidazole-5-sulfonic acid in different water matrices.
- Domínguez-Renedo, O., et al. (2011).
- Li, X., et al. (2016). Metal-free oxidative synthesis of benzimidazole compounds by dehydrogenative coupling of diamines and alcohols. Organic & Biomolecular Chemistry.
- Almalki, A. S., et al. (2022). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation.
- Huang, Y., et al. (2019).
- Fustero, S., et al. (2021). Recent Advances in the Synthesis of Benzimidazole Derivatives from the Oxidative Coupling of Primary Amines.
- Ohta, S., et al. (1987). Biomimetic oxidation of 2-methylimidazole derivative with a chemical model system for cytochrome P-450. PubMed.
- Domanska, U., & Szydłowski, J. (2003). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene.
-
Wikipedia. (2024). Vitamin B12. In Wikipedia. Retrieved from [Link]
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. Vitamin B12 - Wikipedia [en.wikipedia.org]
- 3. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzimidazole - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A photodegradation study on anthelmintic benzimidazoles [iris.unical.it]
- 8. Metal-free oxidative synthesis of benzimidazole compounds by dehydrogenative coupling of diamines and alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Navigating Solubility Challenges of Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane Complexes
Welcome to the technical support center. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering solubility issues with Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane and its coordination complexes. The inherent planarity and hydrogen bonding capabilities of the bis-benzimidazole scaffold, while excellent for ligand-target interactions, often lead to poor solubility in common aqueous and organic solvents, posing a significant hurdle for screening and formulation.[1]
This document provides a series of troubleshooting guides and frequently asked questions (FAQs) based on established principles of physical and medicinal chemistry. Our goal is to provide you with not just protocols, but the underlying rationale to empower you to make informed decisions in your experimental design.
Troubleshooting Guide: A Step-by-Step Approach to Solubilization
This section is structured in a question-and-answer format to directly address common experimental roadblocks.
Q1: My complex is completely insoluble in my primary aqueous buffer. Where do I even begin?
A1: This is the most common issue. The benzimidazole moiety is a weak base, meaning its solubility is highly dependent on pH.[2] The uncharged molecule readily forms intermolecular hydrogen bonds, leading to aggregation and precipitation. By lowering the pH, you can protonate the nitrogen atoms on the imidazole rings, creating a positively charged species that is significantly more soluble in aqueous media.
Protocol 1: pH-Dependent Solubility Screen
-
Preparation: Prepare a series of small-volume buffers (e.g., 1 mL) with pH values ranging from 2.0 to 8.0 (e.g., using citrate for pH 2-6 and phosphate for pH 6-8).
-
Dispersion: Add a small, known amount of your solid complex to each buffer to create a slurry (e.g., aiming for a final concentration 5-10x higher than your target). Ensure the amount of solid is consistent across all samples.
-
Equilibration: Vortex each sample vigorously for 1-2 minutes. Allow the samples to equilibrate for at least 1-2 hours at a controlled temperature (e.g., room temperature or 37°C). Sonication can be used to break up larger aggregates, but use it cautiously as it can heat the sample.[3]
-
Separation: Centrifuge the samples at high speed (e.g., >10,000 x g) for 15 minutes to pellet the remaining insoluble material.
-
Quantification: Carefully remove the supernatant and measure the concentration of the dissolved complex. UV-Vis spectroscopy is often the most straightforward method if the complex has a chromophore. Create a standard curve in a fully solubilizing solvent (like DMSO or acidic methanol) to quantify the concentration in your buffer samples.
-
Analysis: Plot the measured solubility against the buffer pH. This will reveal the optimal pH range for solubilizing your complex. You will typically observe a dramatic increase in solubility at lower pH values. A study on other benzimidazole carbamate drugs demonstrated that increased solubility in an acidic medium directly led to higher bioavailability.[4]
Q2: I've identified an acidic pH that works, but my biological assay requires a near-neutral pH. How do I handle this without causing precipitation?
A2: This is a classic "pH jump" problem. The key is to keep the compound concentration below its equilibrium solubility at the final, neutral pH. If your final assay concentration is low enough, you may be able to simply dilute a low-pH stock solution into the final assay buffer. However, for higher concentrations, you will need to employ more advanced formulation strategies.
Workflow: The pH Shift Protocol
The following diagram outlines a decision-making process for addressing this challenge.
Caption: Decision workflow for handling pH shifts.
If you land on "Need Advanced Formulation," proceed to Q3.
Q3: Simple pH adjustment is not an option or is insufficient. What are the next-level strategies I should try?
A3: When pH modification is not viable, you must turn to formulation excipients that alter the solvent environment to better accommodate your hydrophobic complex. The main strategies are co-solvency and the use of surfactants.[5][6]
Strategy 1: Co-solvency
This technique involves adding a water-miscible organic solvent to your aqueous buffer to reduce the overall polarity of the solvent system, which can better solubilize nonpolar compounds.[3]
-
Common Co-solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG-400), and Dimethyl Sulfoxide (DMSO).
-
Causality: Water is a highly structured solvent with a strong hydrogen-bonding network. A hydrophobic molecule like your complex disrupts this network, which is energetically unfavorable. Co-solvents work by reducing the polarity and breaking up this hydrogen-bonding network, creating "pockets" that are more accommodating to the solute. The use of co-solvents is a highly effective and rapid method to enhance the solubility of poorly soluble drugs.[6]
Protocol 2: Co-solvent Titration
-
Select Co-solvents: Choose 2-3 co-solvents that are compatible with your downstream application (e.g., DMSO is often acceptable up to 1-2% in cell-based assays).
-
Prepare Blends: In separate tubes, prepare a range of co-solvent/buffer mixtures. For example, for DMSO, prepare 1%, 2%, 5%, 10%, and 20% (v/v) solutions in your primary assay buffer.
-
Test Solubility: Add an excess of your complex to each blend and follow the equilibration and quantification steps outlined in Protocol 1.
-
Analyze: Plot solubility versus the percentage of the co-solvent. This will identify the minimum amount of co-solvent needed to achieve your target concentration.
Strategy 2: Surfactant-Mediated (Micellar) Solubilization
Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into micelles. These micelles have a hydrophobic core and a hydrophilic shell, effectively creating nano-sized vehicles that can encapsulate insoluble compounds.[7]
-
Common Surfactants:
-
Non-ionic: Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20), Cremophor® EL. These are generally preferred for biological applications due to lower toxicity.[7]
-
Anionic: Sodium Dodecyl Sulfate (SDS). Generally denaturing and used for in vitro assays only.
-
Cationic: Cetyl Trimethylammonium Bromide (CTAB). Often has inherent biological activity and should be used with caution.
-
Protocol 3: Surfactant Screening
-
Select Surfactants: Choose a non-ionic surfactant like Tween® 80 as a starting point.
-
Prepare Solutions: Create a range of surfactant concentrations in your buffer, ensuring you bracket the known CMC of the surfactant (e.g., for Tween 80, the CMC is ~0.012 mg/mL). Try concentrations from 0.01% to 1.0% (w/v).
-
Test Solubility: Follow the same procedure as the co-solvent screen: add excess complex, equilibrate, centrifuge, and quantify the supernatant.
-
Analyze: Plot solubility versus surfactant concentration. You should see a significant increase in solubility once the surfactant concentration exceeds the CMC.
| Technique | Mechanism | Advantages | Disadvantages | Typical Starting Range |
| pH Adjustment | Increases charge of the molecule, favoring interaction with polar water. | Simple, inexpensive, highly effective for ionizable compounds. | Only applicable for ionizable compounds; may not be compatible with final assay pH. | pH 2-5 for basic compounds |
| Co-solvency | Reduces solvent polarity, decreasing the energy required to create a cavity for the solute.[3] | Simple to implement, effective for non-polar compounds, rapid formulation.[6] | Organic solvents may affect protein structure or cell viability; may not be suitable for in vivo use. | 1-20% (v/v) |
| Surfactants | Encapsulates the hydrophobic compound within micelles.[7] | Highly effective; can achieve significant solubility enhancement. | Can interfere with assays (e.g., protein binding); potential for toxicity. | 0.05 - 1.0% (w/v) |
Frequently Asked Questions (FAQs)
-
Q: What are the general, intrinsic solubility properties of bis-benzimidazole ligands?
-
A: Bis-benzimidazole compounds, including the parent benzimidazole, are characterized by poor aqueous solubility due to their rigid, planar structure and ability to form strong intermolecular hydrogen bonds.[1][2] They are typically soluble in polar organic solvents like alcohols, DMF, and DMSO, and sparingly soluble or insoluble in non-polar solvents like benzene and petroleum ether.[8][9] Solubility in halogenated solvents like dichloromethane is often very low.[10]
-
-
Q: My synthesis protocol for the ligand uses a solvent like DMF or PPA. Can I use this for my final complex?
-
A: Solvents like Dimethylformamide (DMF) or Polyphosphoric Acid (PPA) are excellent for synthesis because they can break up the strong intermolecular forces of the reactants at high temperatures.[9] However, they are generally incompatible with biological assays. They should be considered only as solvents for creating a high-concentration stock solution that will be heavily diluted into a more benign final buffer system.
-
-
Q: Does modifying the ligand itself, for example, at the N-H position, affect solubility?
-
A: Yes, significantly. Substitution of the N-H proton with alkyl groups can disrupt the hydrogen-bonding network that contributes to low solubility.[9] Furthermore, incorporating polar functional groups, such as hydroxyl (-OH) or carboxyl (-COOH) groups onto the benzimidazole scaffold, can improve aqueous solubility while preserving biological activity.[1] This is a key strategy in medicinal chemistry to optimize the pharmacokinetic properties of a drug candidate.[1]
-
-
Q: I'm still struggling. Are there any other, more specialized techniques I could consider?
-
A: Yes. For more advanced or challenging cases, particularly in drug formulation, you can explore techniques like solid dispersions and complexation.
-
Solid Dispersions: This involves dispersing the compound in a hydrophilic polymer matrix (like PVP or PEG) at a molecular level.[11] When the solid dispersion is added to water, the polymer dissolves quickly, releasing the drug as very fine particles, which enhances the dissolution rate.[11]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form an "inclusion complex" with your compound, effectively shielding the hydrophobic parts from water and increasing its apparent solubility.
-
-
References
- Methods of solubility enhancements.
- Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
- A Review on Solubility Enhancement Methods for Poorly W
- Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
- Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC - NIH.
- Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review.
- Benzimidazole | C7H6N2. PubChem - NIH.
- Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene.
- The effect of solubilization on the oral bioavailability of three benzimidazole carbam
- Benzimidazole 98 51-17-2. Sigma-Aldrich.
- Bis(benzimidazole) Complexes, Synthesis and Their Biological Properties: A Perspective.
Sources
- 1. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 2. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ijmsdr.org [ijmsdr.org]
- 4. The effect of solubilization on the oral bioavailability of three benzimidazole carbamate drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methods of solubility enhancements | PPTX [slideshare.net]
- 6. ijpbr.in [ijpbr.in]
- 7. brieflands.com [brieflands.com]
- 8. 苯并咪唑 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Bis-benzimidazole Compounds
Welcome to the technical support center for the synthesis of bis-benzimidazole compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during these syntheses. Drawing upon established chemical principles and field-proven insights, this resource provides in-depth troubleshooting guides and frequently asked questions to ensure the success of your experiments.
Introduction to Bis-benzimidazole Synthesis
The synthesis of bis-benzimidazoles most commonly proceeds via the Phillips-Ladenburg condensation reaction. This involves the reaction of an aromatic diamine, typically o-phenylenediamine or its derivatives, with a dicarboxylic acid or its corresponding derivative (e.g., esters, anhydrides, or acid chlorides). The reaction is typically facilitated by heat and often employs a dehydrating agent or a catalyst to drive the cyclization. While seemingly straightforward, this reaction is prone to several side reactions that can impact yield, purity, and even the identity of the final product. This guide will address these potential pitfalls and provide robust solutions.
Troubleshooting Guide & FAQs
Here, we address specific issues that you may encounter during the synthesis of bis-benzimidazole compounds in a practical question-and-answer format.
FAQ 1: My reaction is yielding a very low amount of the desired bis-benzimidazole product, or in some cases, no product at all. What are the likely causes and how can I improve the yield?
Low or no yield is a common frustration in organic synthesis. In the context of bis-benzimidazole synthesis, several factors could be at play.
Potential Causes & Solutions:
-
Incomplete Reaction/Cyclization: The double cyclization required to form the bis-benzimidazole is often the rate-limiting step. High temperatures are typically required to drive off the two molecules of water formed during the condensation.
-
Troubleshooting:
-
Increase Reaction Temperature: If your reaction is sluggish, consider increasing the temperature. Reactions in polyphosphoric acid (PPA) or under microwave irradiation can often achieve the necessary high temperatures for efficient cyclization.[1] Microwave-assisted synthesis, in particular, can significantly reduce reaction times and improve yields.[2]
-
Use of Dehydrating Agents: The presence of a dehydrating agent like polyphosphoric acid (PPA) or phosphorus pentoxide (P₂O₅) can facilitate the removal of water and drive the equilibrium towards the product.
-
Prolonged Reaction Time: Some reactions, especially those conducted at lower temperatures or with less reactive starting materials, may require extended reaction times. Monitor your reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time.[3]
-
-
-
Purity of Starting Materials: Impurities in the o-phenylenediamine or the dicarboxylic acid can significantly hinder the reaction. o-Phenylenediamine is particularly susceptible to air oxidation, leading to colored impurities that can interfere with the reaction.[4][5]
-
Troubleshooting:
-
Purify Starting Materials: Recrystallize or sublime the o-phenylenediamine before use. Ensure the dicarboxylic acid is pure and dry.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the starting materials.
-
-
-
Suboptimal Reaction Conditions: The choice of solvent and catalyst is crucial for a successful synthesis.
-
Troubleshooting:
-
Solvent Selection: For reactions not using a dehydrating agent as the solvent (like PPA), high-boiling polar aprotic solvents such as DMF or DMSO can be effective. However, be aware that these can sometimes lead to gelatinous precipitates upon workup.[6]
-
Catalyst Choice: While many reactions proceed with acid catalysis (e.g., HCl or PPA), some systems may benefit from other catalysts.[1][2] Experiment with different acid catalysts or consider Lewis acid catalysts to find the optimal conditions for your specific substrates.
-
-
Workflow for Optimizing Yield:
Caption: A systematic workflow for troubleshooting low yields.
FAQ 2: My reaction has produced a complex mixture of products, including what appears to be the mono-benzimidazole and some polymeric material. How can I favor the formation of the bis-benzimidazole?
The formation of a product mixture is indicative of competing reaction pathways. Understanding these pathways is key to controlling the reaction outcome.
Potential Causes & Solutions:
-
Incomplete Second Cyclization: The formation of the mono-benzimidazole intermediate is often faster than the second cyclization. If the reaction is stopped prematurely or the conditions are not forcing enough, the mono-benzimidazole may be a significant byproduct.
-
Troubleshooting:
-
Increase Reaction Time and/or Temperature: As with low yield issues, providing more energy and time can drive the reaction to completion.
-
Stoichiometry: Ensure the stoichiometry of the reactants is correct. An excess of the diamine could potentially lead to other side products.
-
-
-
Polymerization: o-Phenylenediamine and dicarboxylic acids can potentially form polyamides or other polymeric materials, especially under harsh conditions.
-
Troubleshooting:
-
Controlled Addition: Slowly adding one reactant to the other can sometimes minimize polymerization by keeping the concentration of the added reactant low.
-
Temperature Control: While high temperatures are often necessary, excessively high temperatures can promote unwanted side reactions and decomposition. Finding the optimal temperature window is crucial.
-
-
Reaction Pathway Diagram:
Caption: Competing reaction pathways in bis-benzimidazole synthesis.
FAQ 3: I've managed to synthesize my bis-benzimidazole, but it's proving very difficult to purify. It has poor solubility and tends to precipitate as a gelatinous solid. What purification strategies can I employ?
The planar, hydrogen-bonding nature of many bis-benzimidazoles leads to strong intermolecular interactions, resulting in poor solubility and making purification challenging.
Troubleshooting Purification:
| Problem | Potential Cause | Suggested Solution | Citation |
| Poor Solubility | Strong intermolecular hydrogen bonding and π-stacking. | - Solvent Screening: Test a range of solvents. While common solvents like methanol and acetone may not be effective for higher molecular weight bis-benzimidazoles, acidic or basic solutions can be useful. Formic acid, glacial acetic acid, or aqueous sodium hydroxide can dissolve the product, allowing for subsequent reprecipitation by neutralization. - High-Boiling Solvents: Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) can be effective for dissolving the product, but be cautious as they can lead to gelatinous precipitates upon addition of an anti-solvent. | [6] |
| Gelatinous Precipitate | Rapid precipitation from a supersaturated solution. | - Controlled Precipitation: When reprecipitating from an acidic or basic solution, add the neutralizing agent slowly and with vigorous stirring. - Solvent-Anti-Solvent Recrystallization: Dissolve the crude product in a good solvent (e.g., DMSO or formic acid) and slowly add an anti-solvent (e.g., water or ether) to induce crystallization. | [6] |
| Colored Impurities | Formation of highly colored amine condensation byproducts. | - Aqueous Base Wash: Dissolving the crude product in an acidic solvent and then precipitating it can be effective, but an initial wash with a dilute aqueous base can help remove acidic impurities. An aqueous sodium hydroxide wash can be particularly effective at separating the desired product from many colored impurities. - Charcoal Treatment: If the color persists, a hot filtration over activated charcoal can sometimes remove colored impurities. | [6] |
| Persistent Impurities | Co-precipitation of structurally similar impurities. | - Sublimation: For thermally stable bis-benzimidazoles, vacuum sublimation can be a highly effective purification technique, as it can separate the desired product from non-volatile impurities. Repeated sublimations may be necessary to achieve high purity. - Chromatography: While often challenging due to solubility issues, column chromatography on silica gel or alumina can be attempted with an appropriate solvent system. | [6] |
FAQ 4: I am trying to synthesize an unsymmetrical bis-benzimidazole, but I am getting a mixture of regioisomers. How can I control the regioselectivity?
The synthesis of unsymmetrical bis-benzimidazoles, where the two benzimidazole units are different, introduces the challenge of regioselectivity. This is particularly relevant when using a substituted o-phenylenediamine.
Factors Influencing Regioselectivity:
-
Electronic Effects: The electronic nature of the substituents on the o-phenylenediamine ring can influence the nucleophilicity of the two amino groups. Electron-donating groups will activate the amino group para to it, while electron-withdrawing groups will deactivate the para amino group.
-
Steric Hindrance: Bulky substituents on the o-phenylenediamine or the dicarboxylic acid can sterically hinder the approach to one of the amino groups, favoring reaction at the less hindered site.[7]
Strategies for Controlling Regioselectivity:
-
Stepwise Synthesis: A more controlled, albeit longer, approach is a stepwise synthesis. This involves first synthesizing a mono-benzimidazole with a protected reactive group, followed by deprotection and reaction with the second o-phenylenediamine.
-
Use of Directing Groups: In some cases, it may be possible to use a directing group that favors cyclization at one of the amino groups and can be subsequently removed.
-
Optimization of Reaction Conditions:
-
Temperature: Lowering the reaction temperature can sometimes increase the kinetic selectivity of the reaction, favoring the formation of one regioisomer over the other.[7]
-
Catalyst: The choice of catalyst can also influence the regioselectivity. Experimenting with different acid or metal catalysts may be beneficial.
-
Regioselectivity Control Diagram:
Caption: Strategies to control regioselectivity in unsymmetrical synthesis.
Analytical Techniques for Product Characterization and Impurity Profiling
Proper characterization of your final product and any isolated byproducts is essential. A combination of analytical techniques should be employed:
-
Thin Layer Chromatography (TLC): Useful for monitoring reaction progress and assessing the purity of the crude product.[3][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the desired product and can help identify impurities.[9][10]
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can be coupled with liquid chromatography (LC-MS) for impurity profiling.[11][12]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying key functional groups and confirming the disappearance of starting material functional groups (e.g., C=O of the carboxylic acid).[9]
-
Elemental Analysis: Provides the elemental composition of the final product, which is a good indicator of purity.[10]
Conclusion
The synthesis of bis-benzimidazole compounds, while a powerful method for accessing a privileged scaffold in medicinal chemistry and materials science, requires careful attention to detail to overcome potential side reactions and purification challenges. By systematically addressing issues related to reaction conditions, starting material purity, and purification strategies, researchers can significantly improve the efficiency and success of their synthetic endeavors. This guide provides a framework for troubleshooting common problems, but it is important to remember that each specific synthesis may require its own unique optimization.
References
-
Bis(benzimidazole) Complexes, Synthesis and Their Biological Properties: A Perspective. (2023). Inorganics, 11(3), 113. [Link]
- Matthews, C. J., et al. (2000). Symmetric and unsymmetric bis(benzimidazoles) as ligands in coordination chemistry. Journal of the Chemical Society, Dalton Transactions, (12), 1953-1960.
- Varma, R. S. (2004). Microwave-assisted organic synthesis. In Green Chemistry and Catalysis (pp. 221-256). Springer, Berlin, Heidelberg.
-
Facile, novel two-step syntheses of benzimidazoles, bis-benzimidazoles, and bis-benzimidazole-dihydroquinoxalines. (2012). Arkivoc, 2012(7), 284-299. [Link]
- Marvel, C. S., & Hwa, J. C. H. (1950). Polybenzimidazoles. I. The Preparation and Properties of Some Polybenzimidazoles. Journal of the American Chemical Society, 72(10), 4839-4842.
-
Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. (2016). ResearchGate. [Link]
- Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. (2021). International Journal of Pharmaceutical Sciences and Medicine, 6(5), 1-10.
- A process for the optical purification of benzimidazole derivatives. (2005).
-
Benzimidazole synthesis. Organic Chemistry Portal. [Link]
-
N-Alkylation of benzimidazole. (2020). ResearchGate. [Link]
- Isolation of the elusive bisbenzimidazole Bbim3−˙ radical anion and its employment in a metal complex. (2021).
- Aqueous Synthesis of 1-H-2-Substituted Benzimidazoles via Transition-Metal-Free Intramolecular Amination of Aryl Iodides. (2014). Molecules, 19(12), 20886-20898.
- Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. (2015). Molecules, 20(8), 14846-14858.
- A Rapid and Efficient Synthesis of Benzimidazoles Using Hypervalent Iodine as Oxidant. (2007). Synthesis, 2007(05), 675-678.
- Base-Mediated Synthesis of Imidazole-Fused 1,4-Benzoxazepines via 7-exo-dig Cyclizations: Propargyl Group Transformation. (2022). The Journal of Organic Chemistry, 87(17), 11475-11485.
- Recent Trends in Analytical Techniques for Impurity Profiling. (2022). Biomedical Journal of Scientific & Technical Research, 40(5), 32191-32194.
- Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. (2017). Beilstein Journal of Organic Chemistry, 13, 1936-1944.
- On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N-arylation. (2018). Catalysis Science & Technology, 8(20), 5226-5234.
-
Synthesis And Characterization Of Novel Derivatives Of Benzeimidazole. (2025). IJCRT.org. [Link]
-
Synthesis, characterization and antibacterial evaluation of some novel bis benzimidazole derivatives. (2019). ResearchGate. [Link]
- Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones. (2024). ACS Omega.
- Design, synthesis and ADMET prediction of bis-benzimidazole as anticancer agent. (2020). Bioorganic Chemistry, 104, 104231.
- Recent achievements in the synthesis of benzimidazole derivatives. (2023). RSC Advances, 13(48), 33833-33863.
- Advances in the Synthesis of Ring-Fused Benzimidazoles and Imidazobenzimidazoles. (2021). Molecules, 26(9), 2690.
- Base-Mediated Synthesis of Imidazole-Fused 1,4-Benzoxazepines via 7-exo-dig Cyclizations: Propargyl Group Transformation. (2022). The Journal of Organic Chemistry.
- Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021). Research and Reviews: A Journal of Pharmaceutical Sciences.
- Phillips‐Ladenburg Benzimidazole Synthesis. (2010). CoLab.
- A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. (2023). Molecules, 28(13), 5035.
- A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. (2023). Current Organic Synthesis, 20(6), 666-684.
- Recent achievements in the synthesis of benzimidazole deriv
- Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transform
- Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. (2018). Oriental Journal of Chemistry, 34(3), 1471.
- Recent achievements in the synthesis of benzimidazole deriv
- On the regioselective molecular sieves-promoted oxidative three-component synthesis of fused-benzimidazoles from β -ketoesters. (2007).
- Developments towards regioselective synthesis of 1,2-disubstituted benzimidazoles. (2011). Chemistry, 17(45), 12544-12555.
Sources
- 1. Bis(benzimidazole) Complexes, Synthesis and Their Biological Properties: A Perspective [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. ijcrt.org [ijcrt.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ijpsm.com [ijpsm.com]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis and ADMET prediction of bis-benzimidazole as anticancer agent [pubmed.ncbi.nlm.nih.gov]
- 11. biomedres.us [biomedres.us]
- 12. rroij.com [rroij.com]
Technical Support Center: Optimizing Fluorescence Quantum Yield of Benzimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for benzimidazole derivatives. This guide is designed to provide you, as a senior application scientist, with in-depth troubleshooting strategies and frequently asked questions to help you optimize the fluorescence quantum yield (Φf) of your benzimidazole-based compounds. Benzimidazole derivatives are a cornerstone in medicinal chemistry and materials science, valued for their versatile therapeutic properties and fluorescent capabilities.[1][2][3][4] However, achieving the desired fluorescence efficiency can be a significant challenge. This guide offers expert insights and practical, step-by-step protocols to address common issues encountered during your research.
I. Frequently Asked Questions (FAQs)
Here we address some of the fundamental questions regarding the fluorescence of benzimidazole derivatives.
Q1: What are the key molecular features of benzimidazole derivatives that influence their fluorescence quantum yield?
A1: The fluorescence quantum yield of benzimidazole derivatives is intrinsically linked to their molecular structure. Key factors include:
-
Substituent Effects: The nature and position of substituent groups on the benzimidazole core are critical. Electron-donating groups (e.g., -NH2, -OH) generally enhance fluorescence, while electron-withdrawing groups (e.g., -NO2, -COOH) tend to decrease or quench it.[5] The strategic placement of these groups can tune the photophysical properties of the molecule.[6][7][8]
-
π-Conjugated Systems: Extending the π-conjugated system by fusing aromatic rings to the benzimidazole core can lead to a red-shift in emission and potentially alter the quantum yield.[1][6]
-
Intramolecular Hydrogen Bonding: The presence of intramolecular hydrogen bonds, particularly in 2-(2-hydroxyphenyl)benzimidazole (HPBI) and its derivatives, can lead to Excited-State Intramolecular Proton Transfer (ESIPT).[9] This process often results in a large Stokes shift and can significantly impact the fluorescence quantum yield.[10][11][12][13][14]
-
Molecular Rigidity: A rigid molecular structure generally leads to a higher quantum yield by reducing non-radiative decay pathways, such as vibrational relaxation.
Q2: How does the solvent environment affect the fluorescence quantum yield of my benzimidazole derivative?
A2: The solvent plays a crucial role in the photophysical behavior of benzimidazole derivatives.[10][11][12][14] Key solvent effects include:
-
Polarity: Solvent polarity can significantly influence the energy levels of the ground and excited states, leading to solvatochromic shifts (changes in absorption and emission wavelengths).[6][10] For some derivatives, increasing solvent polarity can enhance fluorescence, while for others, it may lead to quenching.[15] In some cases, polar solvents can disrupt intramolecular hydrogen bonds, thereby inhibiting processes like ESIPT.[13][14]
-
Viscosity: Higher solvent viscosity can restrict intramolecular rotations and vibrations, which are non-radiative decay pathways. This restriction can lead to an increase in the fluorescence quantum yield.
-
Specific Solute-Solvent Interactions: Hydrogen bonding between the fluorophore and solvent molecules can alter the electronic distribution and, consequently, the fluorescence properties.
Q3: What is Aggregation-Caused Quenching (ACQ) and how can I mitigate it?
A3: Aggregation-Caused Quenching (ACQ) is a common phenomenon where the fluorescence of a molecule decreases at high concentrations or in the solid state due to the formation of non-emissive aggregates.[16] In contrast, some molecules exhibit Aggregation-Induced Emission (AIE), where aggregation enhances fluorescence.[17][18][19]
To mitigate ACQ in benzimidazole derivatives:
-
Work at Lower Concentrations: The simplest approach is to use dilute solutions to prevent aggregate formation.
-
Introduce Bulky Substituents: Incorporating bulky groups into the molecular structure can sterically hinder close packing and reduce intermolecular interactions that lead to quenching.
-
Modify the Solvent System: For compounds that exhibit AIE, inducing aggregation in a controlled manner (e.g., by adding a poor solvent to a solution) can enhance fluorescence.[17]
II. Troubleshooting Guide: Low Quantum Yield
A low fluorescence quantum yield can be a significant roadblock in your experiments. This section provides a systematic approach to diagnosing and resolving this issue.
Problem: My newly synthesized benzimidazole derivative exhibits unexpectedly low or no fluorescence.
Below is a workflow to systematically troubleshoot this common issue.
Caption: Troubleshooting workflow for low quantum yield.
Step 1: Verify Compound Integrity and Purity
Causality: Impurities can act as quenchers, significantly reducing the fluorescence quantum yield. It is crucial to ensure the purity of your synthesized compound.
Protocol:
-
Characterization: Confirm the structure and purity of your benzimidazole derivative using standard analytical techniques:
-
NMR (¹H and ¹³C): To verify the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Elemental Analysis: To determine the elemental composition.
-
-
Purification: If impurities are detected, purify the compound using appropriate methods such as column chromatography, recrystallization, or preparative HPLC.
Step 2: Re-evaluate Experimental Conditions
Causality: The experimental setup and parameters can have a profound impact on the measured fluorescence.
Protocol:
-
Concentration Optimization:
-
High Concentrations: Can lead to self-quenching or ACQ.[16]
-
Low Concentrations: May result in a signal that is below the detection limit of the instrument.
-
Action: Perform a concentration-dependent study to find the optimal concentration range where fluorescence intensity is maximal. Ensure the absorbance of your sample is below 0.1 at the excitation wavelength to avoid inner filter effects.[20][21]
-
-
Instrumentation Settings:
-
Excitation and Emission Wavelengths: Verify that you are using the correct excitation wavelength (λex) and scanning the appropriate emission wavelength range.
-
Slit Widths: Optimize the excitation and emission slit widths to balance signal intensity and spectral resolution.
-
Detector Sensitivity: Ensure the detector voltage or gain is set appropriately for your sample's brightness.
-
Step 3: Investigate Environmental Factors
Causality: The local environment of the fluorophore can dramatically alter its photophysical properties.
Protocol:
-
Solvent Screening:
-
Rationale: As discussed in the FAQs, solvent polarity and viscosity are key.[10][11][12][14][22]
-
Action: Measure the fluorescence quantum yield in a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol, water). This can provide insights into the nature of the excited state and potential solute-solvent interactions.
-
-
pH Titration:
-
Rationale: The protonation state of the benzimidazole nitrogen atoms can significantly affect fluorescence.[5]
-
Action: For water-soluble derivatives, measure the fluorescence intensity and quantum yield over a range of pH values to determine the optimal pH for fluorescence.
-
-
Temperature Control:
-
Rationale: Temperature can influence non-radiative decay rates and solvent viscosity.[23][24][25][26][27] Generally, lower temperatures lead to higher quantum yields.
-
Action: If your instrument has temperature control, measure the quantum yield at different temperatures to assess its temperature sensitivity.
-
Step 4: Consider Structural Modifications
Causality: If the above steps do not yield a significant improvement, the intrinsic molecular structure may be the limiting factor.
Protocol:
-
Literature Review: Search for published data on benzimidazole derivatives with similar core structures to understand their reported quantum yields and the synthetic strategies used to enhance fluorescence.
-
Rational Design: Based on your findings, consider synthesizing new derivatives with modifications aimed at:
III. Experimental Protocols
Protocol for Relative Fluorescence Quantum Yield Measurement
The comparative method is a widely used and reliable technique for determining the fluorescence quantum yield.[20] It involves comparing the fluorescence of the sample to that of a well-characterized standard with a known quantum yield.[28][29]
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
1 cm path length quartz cuvettes
-
Your benzimidazole derivative (test sample)
-
A suitable fluorescence standard (e.g., quinine sulfate, fluorescein, rhodamine 6G)
-
Spectroscopic grade solvents[28]
Procedure:
-
Standard Selection: Choose a standard that absorbs and emits in a similar wavelength range as your test sample.
-
Solution Preparation:
-
Prepare a stock solution of your test sample and the standard in the same solvent.
-
Prepare a series of dilutions for both the test sample and the standard, ensuring that the absorbance at the excitation wavelength is in the range of 0.01 to 0.1.
-
-
Absorbance Measurement:
-
Record the UV-Vis absorption spectra for all prepared solutions.
-
Note the absorbance at the chosen excitation wavelength.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength on the spectrofluorometer.
-
Record the fluorescence emission spectra for all solutions, ensuring the experimental settings (e.g., slit widths, detector voltage) are identical for the sample and the standard.
-
-
Data Analysis:
-
Integrate the area under the emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both the test sample and the standard.
-
Determine the slope (gradient) of the resulting lines for both the test sample (Grad_X) and the standard (Grad_ST).
-
-
Quantum Yield Calculation:
The quantum yield of the test sample (Φ_X) is calculated using the following equation:[20]
Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)
Where:
-
Φ_ST is the known quantum yield of the standard.
-
Grad_X and Grad_ST are the gradients from the plots of integrated fluorescence intensity vs. absorbance.
-
η_X and η_ST are the refractive indices of the solvents used for the test sample and standard, respectively (if the same solvent is used, this term is 1).
-
Data Interpretation Table
| Observation | Potential Cause | Recommended Action |
| Low fluorescence across all solvents | Intrinsic molecular property (e.g., efficient non-radiative decay) | Consider structural modifications (Step 4). |
| Fluorescence is high in non-polar solvents but low in polar solvents | Possible Twisted Intramolecular Charge Transfer (TICT) state formation or disruption of ESIPT.[11] | Further investigate solvatochromism to understand the excited state dynamics. |
| Fluorescence is highly temperature-dependent | Significant thermal activation of non-radiative decay pathways.[23][25] | Operate at lower temperatures if experimentally feasible. |
| Fluorescence decreases over time under illumination | Photobleaching | Reduce excitation light intensity, use a more photostable derivative, or deoxygenate the solution. |
| Emission spectrum shifts with concentration | Aggregation or excimer/exciplex formation | Perform a detailed concentration-dependent study and analyze the spectral changes. |
IV. Conclusion
Optimizing the fluorescence quantum yield of benzimidazole derivatives is a multifactorial process that requires a systematic and informed approach. By carefully considering the interplay between molecular structure, experimental conditions, and environmental factors, researchers can effectively troubleshoot issues of low fluorescence and unlock the full potential of these versatile compounds in their applications, from bioimaging to materials science.[1][2][3][4][30][31][32]
V. References
-
Effect of Temperature on Fluorescence Quantum Yields in Solution. The Journal of Chemical Physics.
-
Solvent effect on fluorescence of 2-{[3-(1H-benzimidazole-2-yl) phenyl] carbonoimidoyl} phenol. ResearchGate.
-
Synthesis and Optical Properties of Imidazole- and Benzimidazole-Based Fused π-Conjugated Compounds: Influence of Substituent, Counteranion, and π-Conjugated System. The Journal of Organic Chemistry.
-
Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations. PMC.
-
Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS.
-
New Benzimidazole-Based pH-Sensitive Fluorescent Probes. MDPI.
-
Temperature-dependent triplet and fluorescence quantum yields of the photosystem II reaction center described in a thermodynamic model. PMC.
-
Enhancing fluorescence of benzimidazole derivative via solvent-regulated ESIPT and TICT process: A TDDFT study. PubMed.
-
Temperature dependence of fluorescence quantum yield at 282 nm... ResearchGate.
-
Polycyclic Benzimidazole: Synthesis and Photophysical Properties. ResearchGate.
-
Troubleshooting low quantum yield in 9-Azajulolidine fluorescent dyes. Benchchem.
-
A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry.
-
Synthesis And Study On Fluorescent Properties Of Benzimidazole Derivatives. Thesis.
-
Influence of Solvents and Halogenation on ESIPT of Benzimidazole Derivatives for Designing Turn-on Fluorescence Probes. ACS Omega.
-
Tunable Aggregation-Induced Emission to Aggregation-Caused Quenching Transition in Benzimidazole-Acrylonitrile Luminogens: Experimental and Theoretical Insights. Scilit.
-
Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. Edinburgh Instruments.
-
Temperature-Dependent Quantum Yield of Fluorescence from Plant Leaves. Edinburgh Instruments.
-
Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. ISS.
-
Synthesis and photo-physical properties of substituted 2-(2-Hydroxyphenyl) benzimidazoles. ResearchGate.
-
The synthesis, characterization and fluorescence properties of new benzimidazole derivatives. ResearchGate.
-
A benzimidazole-derived fluorescent chemosensor for Cu(II)-selective turn-off and Zn(II). RSC Advances.
-
Influence of Solvents and Halogenation on ESIPT of Benzimidazole Derivatives for Designing Turn-on Fluorescence Probes. PMC.
-
Design, Synthesis, and Characterization of Benzimidazole Derivatives as Positron Emission Tomography Imaging Ligands for Metabotropic Glutamate Receptor 2. PubMed.
-
Standard for Measuring Quantum Yield The determination of fluorescence quantum yields. ResearchGate.
-
Design, Synthesis and Characterization of Benzimidazole Derivatives as PET Imaging Ligands for Metabotropic Glutamate Receptor Subtype 2 (mGluR2). PMC.
-
Synthesis and photophysical properties of benzoxazolyl-imidazole and benzothiazolyl-imidazole conjugates. RSC Advances.
-
Current Achievements of Benzimidazole: A Review. Preprints.org.
-
Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. PubMed.
-
Unravelling the effect of temperature on viscosity-sensitive fluorescent molecular rotors. RSC.
-
Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. PubMed.
-
Aggregation-induced emission of benzimidazole-based derivative and... ResearchGate.
-
Comment on “Influence of Solvents and Halogenation on ESIPT of Benzimidazole Derivatives for Designing Turn-on Fluorescence Probes”. PMC.
-
Harnessing J-aggregation for dual-color cellular imaging with chromenoquinoline-benzimidazole dyes. Organic & Biomolecular Chemistry.
-
What are the factors affecting fluorescence?. AAT Bioquest.
-
The synthesis, characterization and optical properties of novel pyrido[1,2-a]benzimidazole derivatives. ResearchGate.
-
What's wrong with my quantum yield measurement?. ResearchGate.
-
Synthesis And Fluorescence Properties Of Benzimidazole Derivatives. Globe Thesis.
-
Detection of Low Quantum Yield Fluorophores and Improved Imaging Times Using Metallic Nanoparticles. ACS Publications.
-
Fluorescence Aggregation-Caused Quenching versus Aggregation-Induced Emission: A Visual Teaching Technology for Undergraduate Chemistry Students. Journal of Chemical Education.
-
How to Improve Quality Assurance in Fluorometry: Fluorescence-Inherent Sources of Error and Suited Fluorescence Standards. ResearchGate.
-
From aggregation-caused quenching to aggregation-induced delayed fluorescence: the impact of the effect of substituents. Journal of Materials Chemistry C.
-
Detection of low quantum yield fluorophores and improved imaging times using metallic nanoparticles. PubMed.
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are the factors affecting fluorescence? | AAT Bioquest [aatbio.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. globethesis.com [globethesis.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Enhancing fluorescence of benzimidazole derivative via solvent-regulated ESIPT and TICT process: A TDDFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A benzimidazole-derived fluorescent chemosensor for Cu( ii )-selective turn-off and Zn( ii )-selective ratiometric turn-on detection in aqueous soluti ... - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00020F [pubs.rsc.org]
- 14. Influence of Solvents and Halogenation on ESIPT of Benzimidazole Derivatives for Designing Turn-on Fluorescence Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. scilit.com [scilit.com]
- 18. Synthesis and photophysical properties of benzoxazolyl-imidazole and benzothiazolyl-imidazole conjugates - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. chem.uci.edu [chem.uci.edu]
- 21. iss.com [iss.com]
- 22. researchgate.net [researchgate.net]
- 23. pubs.aip.org [pubs.aip.org]
- 24. Temperature-dependent triplet and fluorescence quantum yields of the photosystem II reaction center described in a thermodynamic model - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. edinst.com [edinst.com]
- 27. Unravelling the effect of temperature on viscosity-sensitive fluorescent molecular rotors - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02248G [pubs.rsc.org]
- 28. Making sure you're not a bot! [opus4.kobv.de]
- 29. researchgate.net [researchgate.net]
- 30. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Design, Synthesis, and Characterization of Benzimidazole Derivatives as Positron Emission Tomography Imaging Ligands for Metabotropic Glutamate Receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Design, Synthesis and Characterization of Benzimidazole Derivatives as PET Imaging Ligands for Metabotropic Glutamate Receptor Subtype 2 (mGluR2) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Storage and Handling of Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane
Welcome to the Technical Support Center for Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage and experimental use. As a valued heterocyclic building block in medicinal chemistry and materials science, maintaining its purity is paramount for reproducible and reliable results.
This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format. We will delve into the causality behind storage recommendations and experimental choices, grounding our advice in established scientific principles.
Troubleshooting Guide: Preventing and Identifying Degradation
This section addresses specific issues you may encounter, providing actionable solutions based on the chemical properties of benzimidazole derivatives.
Question 1: I've observed a change in the color of my solid Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane sample over time. What could be the cause?
Answer: A change in color, typically to a yellowish or brownish hue, is a common indicator of degradation. This is often due to oxidation or photodegradation. The benzimidazole core is susceptible to oxidation, especially in the presence of light and atmospheric oxygen. Impurities from the synthesis, such as unreacted starting materials or byproducts, can also catalyze degradation processes.
Expert Insight: The methylene bridge connecting the two benzimidazole rings can be a site of initial oxidation, potentially leading to the formation of a ketone derivative, which would be a chromophore and thus colored.
To mitigate this, consider the following:
-
Storage Environment: Store the solid compound in a tightly sealed, amber glass vial to protect it from light and moisture.
-
Inert Atmosphere: For long-term storage, consider flushing the vial with an inert gas like argon or nitrogen before sealing.
-
Temperature: Store at reduced temperatures, such as 4°C or -20°C, to slow down the rate of any potential degradation reactions.
Question 2: My HPLC analysis shows new, unexpected peaks in my sample of Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane that were not present initially. What are these and how can I identify them?
Answer: The appearance of new peaks in your HPLC chromatogram strongly suggests the formation of degradation products. Common degradation pathways for benzimidazole derivatives include oxidation, hydrolysis, and photodegradation.
Potential Degradation Products:
-
Oxidation Products: The imidazole ring can be susceptible to oxidative cleavage. The methylene bridge could also be oxidized.
-
Hydrolysis Products: While the core structure is generally stable to hydrolysis, if the compound has been exposed to acidic or basic conditions, ring opening could theoretically occur, though this is less common under typical storage conditions.
-
Photodegradation Products: Exposure to UV or ambient light can lead to a variety of photoproducts.
Identification Workflow:
A definitive identification of these new peaks requires further analytical characterization. A forced degradation study is a systematic way to generate and identify potential degradation products.
Caption: Workflow for a forced degradation study.
Experimental Protocol: Forced Degradation Study
-
Sample Preparation: Prepare stock solutions of your compound in a suitable solvent like methanol or acetonitrile at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 8 hours. Periodically withdraw, neutralize, and dilute samples for HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 8 hours. Periodically withdraw, neutralize, and dilute samples.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours and analyze at various time points.
-
Thermal Degradation: Store both solid compound and a stock solution at 80°C for 48 hours, analyzing at different intervals.
-
Photostability: Expose the solid compound and a stock solution to light according to ICH Q1B guidelines, keeping a control sample in the dark.
-
-
Analysis: Analyze the stressed samples using a stability-indicating HPLC method, and for structural elucidation of the degradation products, utilize LC-MS.
Question 3: I am dissolving my compound in DMSO for biological assays, and I'm concerned about its stability in solution. What are the best practices?
Answer: While DMSO is a common solvent for biological testing, long-term storage of benzimidazole derivatives in DMSO is generally not recommended due to its potential to absorb water and facilitate degradation.
Best Practices for Solutions:
-
Fresh is Best: Prepare solutions fresh on the day of the experiment whenever possible.
-
Stock Solutions: If you need to prepare stock solutions, use a high-quality, anhydrous solvent. For short-term storage (a few days), store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Solvent Purity: Ensure the purity of your solvent, as impurities can accelerate degradation.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane?
A1: For optimal long-term stability, the solid compound should be stored under the following conditions:
-
Temperature: -20°C is recommended.
-
Atmosphere: In a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen).
-
Light: Protected from light in an amber vial or a container wrapped in aluminum foil.
-
Moisture: In a desiccated environment to prevent hydrolysis.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C | Slows down the kinetics of degradation reactions. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation. |
| Light | Protected (Amber Vial) | Prevents photodegradation. |
| Moisture | Desiccated | Prevents hydrolysis. |
Q2: What are some potential impurities from the synthesis of Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane that I should be aware of?
A2: The synthesis of bis-benzimidazoles often involves the condensation of an o-phenylenediamine with a dicarboxylic acid or its derivative. Potential impurities could include:
-
Unreacted Starting Materials: 4,5-dimethyl-1,2-phenylenediamine and malonic acid (or its derivative).
-
Mono-benzimidazole Adduct: The product of the reaction of one molecule of the diamine with the dicarboxylic acid.
-
Side-products from Incomplete Cyclization: Amide intermediates that have not fully cyclized to form the second benzimidazole ring.
These impurities can potentially affect the stability and reactivity of the final compound. Purification by recrystallization or column chromatography is often necessary to remove these impurities.
Q3: How can I purify my sample if I suspect it has degraded?
A3: If you observe signs of degradation, purification can often restore the compound to a usable state. The appropriate method depends on the nature of the impurities.
-
Recrystallization: This is an effective method for removing small amounts of impurities if a suitable solvent system can be found. Common solvents for benzimidazoles include ethanol, methanol, or mixtures like ethyl acetate/hexane.
-
Column Chromatography: For separating a mixture of degradation products, column chromatography on silica gel is a powerful technique. The choice of eluent will depend on the polarity of the degradation products relative to the parent compound.
Caption: General workflow for purification of a degraded sample.
By adhering to these guidelines, you can ensure the quality and reliability of your Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane for your research and development needs. For further assistance, please do not hesitate to contact our technical support team.
References
-
Royal Society of Chemistry. (n.d.). Expedient synthesis of benzimidazoles using amides. RSC Publishing. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Supporting Information. RSC Publishing. Retrieved from [Link]
-
Defense Technical Information Center. (1963). RESEARCH ON BENZIMIDAZOLE DERIVATIVES. DTIC. Retrieved from [Link]
-
MedCrave. (2016). Forced Degradation Studies. MedCrave online. Retrieved from [Link]
-
ResearchGate. (2024). (PDF) Synthesis and anti-Alzheimer activity of new N-(5, 6-dimethyl-1H-benzo[d] imidazol-2-yl)-1-phenylmethanimine derivatives. ResearchGate. Retrieved from [Link]
-
Adhikari, A., et al. (2022). Forced Degradation – A Review. ResearchGate. Retrieved from [Link]
-
Błaszczak-Świątkiewicz, K., & Mikiciuk-Olasik, E. (2012). Application of hplc method for investigation of stability of new benzimidazole derivatives. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectrum ( d 6 -DMSO, 400 MHz) indicating the changes in chemical shifts after successful reaction (between 6 & 13). ResearchGate. Retrieved from [Link]
-
Kumar, P., et al. (2023). Bis(benzimidazole) Complexes, Synthesis and Their Biological Properties: A Perspective. MDPI. Retrieved from [Link]
-
Ashok, S.R., et al. (2019). Synthesis and Molecular Drug Validations of 1H-Benzo[d]imidazol-2-amine Derivatives. SciSpace. Retrieved from [Link]
-
Ceyhan, G., et al. (2011). Crystal Structure of 1,5-Bis(1H-benzimidazol-2-yl)pentan-3-one. Revue Roumaine de Chimie. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Organic Chemistry Portal. Retrieved from [Link]
-
Roge, A.B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Retrieved from [Link]
- Bobosik, V., et al. (1993). *SYNTHESIS AND RESOLUTION OF BIS- AND TRIS-(BEN
Validation & Comparative
A Comparative Guide to Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane and Other Benzimidazole Ligands for Researchers and Drug Development Professionals
This guide provides an in-depth technical comparison of Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane with other prominent benzimidazole-based ligands. We will delve into their synthesis, coordination chemistry, and performance in catalytic and biological applications, supported by experimental data to inform your research and development endeavors.
Introduction to Benzimidazole Ligands: A Privileged Scaffold
The benzimidazole core, a fusion of benzene and imidazole rings, is a cornerstone in medicinal chemistry and materials science.[1] Its structural similarity to naturally occurring purines allows for facile interaction with various biological macromolecules, making it a "privileged scaffold" in drug discovery.[2] Benzimidazole derivatives exhibit a wide spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[3][4] In coordination chemistry, the nitrogen atoms in the imidazole ring serve as excellent donors for metal ions, forming stable complexes with diverse applications in catalysis.[1]
Focus on Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane: Structure and Properties
Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane is a flexible bis-benzimidazole ligand. The methylene bridge connecting the two benzimidazole units allows for a range of coordination modes, from bidentate chelation to bridging between two metal centers. The presence of two methyl groups on each benzene ring enhances the ligand's electron-donating ability and lipophilicity compared to the unsubstituted parent compound, bis(1H-benzo[d]imidazol-2-yl)methane. These substitutions can significantly influence the electronic properties and stability of the resulting metal complexes, thereby affecting their catalytic activity and biological efficacy.
Synthesis of Benzimidazole Ligands: A Step-by-Step Protocol
The synthesis of benzimidazole ligands, including Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane, generally involves the condensation of an o-phenylenediamine derivative with a dicarboxylic acid or its equivalent.[1]
Experimental Protocol: Synthesis of Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane
This protocol describes a general method that can be adapted for the synthesis of the title compound.
Materials:
-
4,5-Dimethyl-1,2-phenylenediamine
-
Malonic acid
-
Polyphosphoric acid (PPA) or 4 M Hydrochloric acid
-
Ammonium hydroxide solution
-
Methanol
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 4,5-dimethyl-1,2-phenylenediamine (2 equivalents) and malonic acid (1 equivalent).
-
Acid-Catalyzed Condensation: Add polyphosphoric acid (PPA) as a condensing agent and solvent. Alternatively, reflux the mixture in 4 M hydrochloric acid. The choice of acid can influence the reaction time and yield. The acid protonates the carbonyl group of the dicarboxylic acid, making it more susceptible to nucleophilic attack by the amino groups of the diamine.
-
Heating: Heat the reaction mixture at an elevated temperature (typically 150-200 °C for PPA or reflux for HCl) for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Precipitation: Neutralize the acidic solution by the slow addition of an ammonium hydroxide solution until a precipitate forms. The change in pH deprotonates the benzimidazole nitrogen atoms, reducing the solubility of the product in the aqueous medium.
-
Isolation: Collect the crude product by vacuum filtration and wash it thoroughly with cold water to remove any remaining salts.
-
Purification: Recrystallize the crude product from a suitable solvent, such as methanol or ethanol, to obtain the pure Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane.
Caption: General workflow for the synthesis of Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane.
Comparative Performance Analysis
The performance of benzimidazole ligands is highly dependent on their structural features, which influence their electronic and steric properties. Here, we compare Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane with other common benzimidazole ligands in key application areas.
Coordination Chemistry: Stability of Metal Complexes
The stability of metal complexes is a crucial factor in their application, particularly in catalysis where a stable complex is often required for a high turnover number. The stability constant (log K) is a quantitative measure of the affinity of a ligand for a metal ion.[5][6]
Table 1: Comparison of Stability Constants (log K) of Metal Complexes with Benzimidazole Ligands
| Ligand | Metal Ion | log K1 | log K2 | Solvent System | Reference |
| 2-Substituted Benzimidazole | Pr(III) | 3.25 | - | DMSO-Water | [7] |
| 2-Substituted Benzimidazole | Sm(III) | 3.15 | - | DMSO-Water | [7] |
| 2-Substituted Benzimidazole | La(III) | 3.14 | - | DMSO-Water | [7] |
| MEMIIMP | Co(II) | 6.51 | 5.82 | Dioxane-Water | [8] |
| MEMIIMP | Ni(II) | 7.15 | 6.41 | Dioxane-Water | [8] |
| MEMIIMP | Cu(II) | 9.85 | 9.02 | Dioxane-Water | [8] |
| MEMIIMP | Zn(II) | 7.53 | 6.85 | Dioxane-Water | [8] |
The electron-donating methyl groups in Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane are expected to increase the basicity of the nitrogen donor atoms, leading to the formation of more stable metal complexes compared to unsubstituted benzimidazole ligands. The Irving-Williams series (Co(II) < Ni(II) < Cu(II) > Zn(II)) is generally followed for the stability of complexes with these ligands.[8]
Catalytic Applications: Performance in Cross-Coupling Reactions
Benzimidazole-based ligands, particularly N-heterocyclic carbene (NHC) precursors, have been successfully employed in palladium-catalyzed cross-coupling reactions.[9] The steric and electronic properties of the ligand play a significant role in the catalytic efficiency.
Table 2: Comparative Catalytic Performance in Suzuki-Miyaura Cross-Coupling
| Ligand/Precursor | Catalyst System | Reaction Conditions | Yield (%) | Reference |
| Xylyl-linked bis-benzimidazolium salt | Pd(OAc)₂ | 4-chloroacetophenone, phenylboronic acid, K₃PO₄·H₂O, t-BuOH, 80 °C, 24 h | 88 | [10] |
| Alkyl-linked bis-benzimidazolium salt | Pd(OAc)₂ | 4-chloroacetophenone, phenylboronic acid, K₃PO₄·H₂O, t-BuOH, 30 °C, 24 h | 21 | [10] |
| [P,N]-phosphinobenzimidazole | Palladium source | Aryl bromides, primary aryl amines | Active | [9] |
The increased steric bulk from the dimethyl substitution in Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane can be advantageous in catalytic cycles by promoting reductive elimination, the final step in many cross-coupling reactions. Furthermore, the enhanced electron-donating nature can stabilize the palladium(0) active species.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Biological Applications: Antimicrobial and Anticancer Activity
Benzimidazole derivatives are well-known for their broad spectrum of biological activities. The substituents on the benzimidazole ring can significantly modulate this activity.
Table 3: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans | A. niger | Reference |
| Benzimidazole derivative 11d | 2 | 2 | 16 | 8 | - | - | [3] |
| Benzimidazole derivative 5q | - | - | - | 12.5 | - | - | [3] |
| Benzimidazole-hydrazone | - | - | - | - | Notable | - | [4] |
| Substituted benzimidazole 2a, 2c, 4a, 4c | - | - | Potent | - | - | - | [11] |
| Substituted benzimidazole 1a, 1c, 3a, 3c | - | - | - | - | - | Potent | [11] |
Table 4: Comparative Anticancer Activity (IC₅₀ in µM)
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Bis(benzimidazole) Pd(II) complex | MCF7 | - | [1] |
| Bis(benzimidazole) Pd(II) complex | A549 | - | [1] |
| Binuclear Cu(II) complex | HepG-2 | 3.5 µg/mL | [12] |
| Benzimidazole Schiff base complex 2 | Breast Cancer Cells | - | [13] |
The increased lipophilicity due to the dimethyl groups in Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane may enhance its ability to penetrate cell membranes, potentially leading to improved biological activity compared to less substituted analogs.
DNA Binding Studies
Metal complexes of benzimidazole ligands, particularly those with planar aromatic systems, can interact with DNA through intercalation or groove binding.[13][14] This interaction is a key mechanism for the anticancer activity of many of these compounds.
Table 5: DNA Binding Constants (K_b) of Metal Complexes
| Complex | K_b (M⁻¹) | Binding Mode | Reference |
| ₂ | 1.12 x 10³ | Partial Intercalation | [14] |
| ₂ | - | Intercalation | [15] |
| Binuclear Co(II) complex | 1.8 x 10⁶ | - | [12] |
| Binuclear Ni(II) complex | 3.6 x 10⁵ | - | [12] |
| Binuclear Cu(II) complex | 5.3 x 10⁴ | - | [12] |
| Benzimidazole Schiff base complex 2 | 3.27 x 10⁵ | Strong Binder | [13] |
bba = Bis(2-benzimidazolymethyl)amine; Bebba = Bis(N-benzylbenzimidazol-2-ylmethyl)aniline
The planarity and extended π-system of the benzimidazole rings are crucial for effective DNA intercalation. While the flexible methylene linker in Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane may reduce the overall planarity of the free ligand, upon coordination to a metal center, it can adopt a conformation that facilitates DNA binding.
Conclusion and Future Outlook
Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane presents itself as a promising ligand with tunable electronic and steric properties. The introduction of dimethyl groups is anticipated to enhance the stability of its metal complexes and potentially improve its performance in both catalytic and biological applications compared to unsubstituted analogs.
While direct comparative data for Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane is limited, this guide provides a framework for its evaluation based on the established structure-activity relationships of related benzimidazole ligands. Further research focusing on the direct comparison of this ligand with other benzimidazoles under standardized experimental conditions is warranted to fully elucidate its potential. The experimental protocols and comparative data presented herein should serve as a valuable resource for researchers and professionals in the fields of coordination chemistry, catalysis, and drug development.
References
-
Antibacterial Activity of Benzimidazole Derivatives: A Mini Review. (n.d.). Open Access Journals. Retrieved January 17, 2026, from [Link]
-
Synthesis, Crystal Structure, and DNA-Binding Studies of a Nickel(II) Complex with the Bis(2-benzimidazolymethyl)amine Ligand. (2013). PubMed Central. Retrieved January 17, 2026, from [Link]
-
Synthesis of benzimidazole. (2015). Slideshare. Retrieved January 17, 2026, from [Link]
-
Synthesis, Crystal Structure, and DNA-Binding Studies of a Cadmium(II) Complex With Bis(N-benzylbenzimidazol-2-ylmethyl)aniline. (2015). Semantic Scholar. Retrieved January 17, 2026, from [Link]
-
[P,N]-phosphinobenzimidazole ligands in palladium-catalyzed C-N cross-coupling reactions: The effect of the N-substituent of the benzimidazole scaffold on catalyst performance. (2015). ResearchGate. Retrieved January 17, 2026, from [Link]
-
DNA/lysozyme binding propensity and nuclease properties of benzimidazole/2,2′-bipyridine based binuclear ternary transition metal complexes. (2019). PubMed Central. Retrieved January 17, 2026, from [Link]
-
Synthesis, DNA binding and biological evaluation of benzimidazole Schiff base ligands and their metal(ii) complexes. (2023). RSC Publishing. Retrieved January 17, 2026, from [Link]
-
Simple and Efficient Synthesis of Benzimidazole Derivatives Using Cobalt (II) Acetylacetone at Room Temperature. (n.d.). ThaiScience. Retrieved January 17, 2026, from [Link]
-
Some benzimidazole derivatives having antimicrobial activity. (2024). ResearchGate. Retrieved January 17, 2026, from [Link]
-
(PDF) Synthesis, DNA Binding Affinity, Molecular Docking Study and Antitumor Activity of Cu(II), Pd(II) and Zn(II) Metal Complexes of Benzimidazole Schiff Base Ligand. (2019). ResearchGate. Retrieved January 17, 2026, from [Link]
-
SPECTROPHOTOMETRIC STUDY OF STABILITY CONSTANT OF SUBSTITUTED BENZOTHIAZOLYL AND BENZIMIDAZOLYL DERIVATIVES WITH RARE METAL IONS. (2019). Jetir.org. Retrieved January 17, 2026, from [Link]
-
Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. (n.d.). International Journal of Pharmaceutical Sciences and Medicine (IJPSM). Retrieved January 17, 2026, from [Link]
-
Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. (2015). PubMed Central. Retrieved January 17, 2026, from [Link]
-
Benzimidazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
-
Antimicrobial activity of a new series of benzimidazole derivatives. (2009). PubMed. Retrieved January 17, 2026, from [Link]
-
Synthesis and Antimicrobial activity of some newer benzimidazole derivatives. (2017). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Expedient synthesis of benzimidazoles using amides. (2012). The Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]
-
Formation constants and thermodynamic parameters of bivalent metal ion complexes with 3-amino-5-methyl isoxazole Schiff bases and N, N. (n.d.). JOCPR. Retrieved January 17, 2026, from [Link]
-
Bis(benzimidazole) Complexes, Synthesis and Their Biological Properties: A Perspective. (2023). MDPI. Retrieved January 17, 2026, from [Link]
-
Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. (2021). PubMed Central. Retrieved January 17, 2026, from [Link]
-
Synthesis and Chemistry of Bis-imidazole Derivatives: A Review. (n.d.). Global Journals. Retrieved January 17, 2026, from [Link]
-
Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. (2022). PubMed Central. Retrieved January 17, 2026, from [Link]
-
Stability constants of complexes. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]
-
Synthesis and Stability Constants of Transition Metal Complexes of Medicinal Ligands. (2024). IJTSRD. Retrieved January 17, 2026, from [Link]
-
Synthesis of Xylyl-Linked Bis-Benzimidazolium Salts and Their Application in the Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reaction of Aryl Chlorides. (2021). MDPI. Retrieved January 17, 2026, from [Link]
-
Stability Constants of Metal Complexes in Solution. (2021). SciSpace. Retrieved January 17, 2026, from [Link]
-
Synthesis and Coordination Chemistry of the Bis(imidazole) Ligand, Bis(1-methyl-4,5-diphenylimidaz-2-oyl)(benzyloxy)methane. (1997). Sci-Hub. Retrieved January 17, 2026, from [Link]
-
Benzimidazole-based palladium–N-heterocyclic carbene: a useful catalyst for C–C cross-coupling reaction at ambient condition. (2014). OUCI. Retrieved January 17, 2026, from [Link]
-
Synthesis and Molecular Drug Validations of 1H-Benzo[d]imidazol-2-amine Derivatives. (2022). SciSpace. Retrieved January 17, 2026, from [Link]
-
Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. (2013). ResearchGate. Retrieved January 17, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. rroij.com [rroij.com]
- 4. Antimicrobial activity of a new series of benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability constants of complexes - Wikipedia [en.wikipedia.org]
- 6. scispace.com [scispace.com]
- 7. jetir.org [jetir.org]
- 8. jocpr.com [jocpr.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. DNA/lysozyme binding propensity and nuclease properties of benzimidazole/2,2′-bipyridine based binuclear ternary transition metal complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, DNA binding and biological evaluation of benzimidazole Schiff base ligands and their metal(ii) complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Synthesis, Crystal Structure, and DNA-Binding Studies of a Nickel(II) Complex with the Bis(2-benzimidazolymethyl)amine Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, Crystal Structure, and DNA-Binding Studies of a Cadmium(II) Complex With Bis(N-benzylbenzimidazol-2-ylmethyl)aniline | Semantic Scholar [semanticscholar.org]
Comparative study of the anticancer activity of different bis-benzimidazole metal complexes
An In-Depth Comparative Guide to the Anticancer Activity of Bis-Benzimidazole Metal Complexes
As Senior Application Scientist, this guide provides a comparative analysis of bis-benzimidazole metal complexes, a promising class of compounds in anticancer research. We will delve into their synthesis, the methodologies for evaluating their efficacy, comparative performance data, and the molecular mechanisms underpinning their cytotoxic activity. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage these compounds in oncology.
Introduction: The Rationale for Metallo-Drugs in Oncology
The serendipitous discovery of cisplatin marked the dawn of metal-based chemotherapy. However, its efficacy is often marred by severe side effects and the development of drug resistance. This has catalyzed the search for alternative metallodrugs with improved pharmacological profiles. Benzimidazole and its derivatives have emerged as privileged scaffolds in medicinal chemistry due to their structural similarity to purine nucleobases, allowing them to interact with biological macromolecules like DNA and proteins.[1][2][3]
Coordinating these benzimidazole-based ligands with transition metals—such as copper (Cu), zinc (Zn), ruthenium (Ru), and silver (Ag)—can significantly enhance their anticancer activity.[1] The metal center can introduce novel mechanisms of action, improve cellular uptake, and allow for fine-tuning of the compound's steric and electronic properties to optimize therapeutic efficacy and selectivity.[3][4] This guide focuses on bis-benzimidazole ligands, which offer multiple coordination sites, leading to stable and structurally diverse metal complexes with potent anticancer potential.
Synthesis and Characterization of Bis-Benzimidazole Metal Complexes
The synthesis of these complexes is typically a two-step process. First, the bis-benzimidazole ligand is synthesized, followed by its reaction with a suitable metal salt.
Ligand Synthesis: The common method for synthesizing the bis-benzimidazole ligand involves the condensation reaction of o-phenylenediamine with a dicarboxylic acid or its derivative. Variations in these precursors allow for the introduction of different functional groups to modulate the ligand's properties.[4]
Complexation: The synthesized ligand is then reacted with a metal salt (e.g., CuCl₂, Zn(NO₃)₂, RuCl₃) in a suitable solvent, often an alcohol like methanol or ethanol. The reaction mixture is typically refluxed to facilitate the formation of the coordination complex.[4][5][6] The resulting colored precipitates are then isolated, purified, and characterized.
Characterization Techniques: A suite of analytical methods is employed to confirm the structure and purity of the final complexes:
-
FT-IR Spectroscopy: To confirm the coordination of the ligand to the metal ion.
-
¹H-NMR Spectroscopy: To elucidate the structure of the organic ligand framework.
-
ESI-Mass Spectrometry: To determine the mass-to-charge ratio and confirm the molecular weight of the complex.
-
UV-Visible Spectroscopy: To study the electronic properties and confirm the presence of the metal.[3][4]
-
X-ray Crystallography: To determine the precise three-dimensional structure and coordination geometry of the complex.[6]
Methodologies for Evaluating Anticancer Activity
To assess and compare the anticancer potential of these complexes, a series of standardized in vitro assays are employed. Here, we detail the protocols for three fundamental experiments: evaluating cytotoxicity, detecting apoptosis, and analyzing cell cycle distribution.
Cytotoxicity Assessment: The MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability and proliferation. It is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in living cells.
-
Cell Seeding: Plate cancer cells in a 96-well microplate at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of the bis-benzimidazole metal complexes in culture medium. Replace the old medium with 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).
-
Incubation: Incubate the plates for a specified period, typically 48 or 72 hours, at 37°C and 5% CO₂.[8]
-
MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.[7] During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of 4 mM HCl, 0.1% NP40 in isopropanol, to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7] Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).
Caption: Workflow for the MTT cell viability assay.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate tumor cells. The Annexin V/PI assay is a widely used flow cytometry method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[9]
Causality Behind the Method: In early apoptosis, a phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[10][11] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), can identify these early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells in late apoptosis or necrosis, where membrane integrity is lost, by intercalating with DNA.[9][10]
-
Cell Culture and Treatment: Seed cells in a 6-well plate and treat them with the metal complexes at their respective IC₅₀ concentrations for 24-48 hours.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently detach them using a non-enzymatic method like EDTA to preserve membrane integrity.[9]
-
Washing: Wash the collected cells twice with cold phosphate-buffered saline (PBS) by centrifuging at 300 x g for 5 minutes.[9]
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.[9]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[9]
-
Incubation: Gently mix and incubate the cells at room temperature for 15 minutes in the dark.[11]
-
Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately using a flow cytometer.[11]
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[10]
-
Caption: Workflow for Apoptosis Detection via Annexin V/PI Staining.
Cell Cycle Analysis
Many anticancer drugs exert their effect by disrupting the cell cycle, leading to arrest at a specific phase (G0/G1, S, or G2/M) and subsequent cell death.[12] Flow cytometry with PI staining is a standard technique to analyze the distribution of cells throughout the different phases of the cell cycle based on their DNA content.[13]
-
Cell Culture and Treatment: Seed cells and treat with the metal complexes as described for the apoptosis assay.
-
Harvesting: Collect all cells and wash with PBS.
-
Fixation: Resuspend the cells in PBS and add cold 70% ethanol dropwise while vortexing gently. This fixation step permeabilizes the cells and preserves their DNA. Fix the cells on ice for at least two hours or overnight at 4°C.[14]
-
Washing: Wash the fixed cells with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in a staining buffer containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL).[14] RNase A is crucial as PI also binds to double-stranded RNA, and its removal ensures that the fluorescence signal is directly proportional to the DNA content.[13][14]
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The fluorescence intensity of PI corresponds to the amount of DNA in each cell, allowing for the quantification of cells in the G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.
Caption: Workflow for Cell Cycle Analysis using Propidium Iodide.
Comparative Analysis of Anticancer Activity
The true potential of bis-benzimidazole metal complexes is revealed through comparative studies. The choice of metal ion and the substitutions on the ligand framework dramatically influence cytotoxicity. The table below synthesizes IC₅₀ data from multiple studies to provide a comparative overview.
Table 1: Comparative Cytotoxicity (IC₅₀ in µM) of Various Bis-Benzimidazole Metal Complexes against Human Cancer Cell Lines
| Complex ID / Name | Metal | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Copper Complexes | ||||
| [Cu(BnI)₂] | Cu(II) | MDA-MB-231 (Breast) | ~15 | [15] |
| [Cu(L)₂(NO₃)₂] | Cu(II) | MCF-7 (Breast) | 66.91 | [6] |
| ₂ | Cu(II) | MCF-7 (Breast) | 66.40 | [6] |
| Complex C1 | Cu(II) | MDA-MB-231 (Breast) | 5.3 | [4][16] |
| Complex C1 | Cu(II) | A549 (Lung) | 10.4 | [4][16] |
| Zinc Complexes | ||||
| [Zn(BnI)₂] | Zn(II) | SK-MEL-1 (Melanoma) | ~18 | [15] |
| ₂ | Zn(II) | MCF-7 (Breast) | 2.9 | [17] |
| Zn(L2)Cl₂ | Zn(II) | MDA-MB-231 (Breast) | > 20 (approx.) | [18] |
| Complex C3 | Zn(II) | MDA-MB-231 (Breast) | 4.8 | [4][16] |
| C1 (Zn-L1) | Zn(II) | A549 (Lung) | > 50 | [5][19] |
| Ruthenium Complexes | ||||
| Ru(II) Arene Complex (Cl) | Ru(II) | A549 (Lung) | ~12 | [20][21] |
| Ru(II) Arene Complex (PPh₃) | Ru(II) | A549 (Lung) | ~14 | [20][21] |
| Ru(II) Arene Complex (PTA) | Ru(II) | A549 (Lung) | ~18 | [20][21] |
| Other Metal Complexes | ||||
| Complex C14 | Ag(I) | MDA-MB-231 (Breast) | 4.3 | [4][16] |
| Complex C14 | Ag(I) | A549 (Lung) | 9.8 | [4][16] |
| Reference Drug | ||||
| Cisplatin | Pt(II) | MDA-MB-231 (Breast) | ~20 | [15] |
| Cisplatin | Pt(II) | A549 (Lung) | ~10-15 | [20][21] |
Note: IC₅₀ values are approximated from published data for comparative purposes. Exact values may vary based on experimental conditions.
From this data, several key insights emerge:
-
Metal-Dependent Efficacy: Different metal centers confer varying degrees of cytotoxicity. In one study, Zn(II) and Ag(I) complexes (C3, C14) showed higher potency against MDA-MB-231 breast cancer cells than the corresponding Cu(II) complex (C1).[4][16]
-
Ligand Influence: The structure of the bis-benzimidazole ligand is critical. For instance, the Zn(II) complex with the bpbp ligand showed a potent IC₅₀ of 2.9 µM against MCF-7 cells.[17]
-
Superiority over Cisplatin: Several of the synthesized complexes exhibit IC₅₀ values lower than or comparable to the standard chemotherapeutic drug, cisplatin, highlighting their potential as alternative drug candidates.[4][15][17]
-
Cell Line Selectivity: The complexes often show preferential activity against certain cancer cell lines. For example, some Zn(II) complexes are highly effective against breast cancer cells but less so against lung cancer lines.[4][5][17][19]
Mechanisms of Anticancer Action
The cytotoxic effects of bis-benzimidazole metal complexes are not arbitrary; they are driven by distinct molecular mechanisms that converge to induce cell death. The primary pathways involve the induction of apoptosis through both intrinsic (mitochondrial) and extrinsic pathways, often triggered by DNA damage and the generation of reactive oxygen species (ROS).
-
DNA Interaction and Damage: The planar aromatic structure of the benzimidazole ligands allows the complexes to interact with DNA, primarily through intercalation or groove binding.[22][23] This interaction can disrupt DNA replication and transcription. Some complexes, like certain Zn(II) derivatives, have been shown to trigger DNA damage, leading to the phosphorylation and activation of the tumor suppressor protein p53.[17]
-
Generation of Reactive Oxygen Species (ROS): Many transition metal complexes, particularly those with copper and ruthenium, can participate in redox cycling within the cell. This catalytic activity can lead to the overproduction of ROS, such as superoxide radicals.[20][24] Excessive ROS induces oxidative stress, which damages cellular components like lipids, proteins, and DNA, ultimately pushing the cell towards apoptosis.
-
Mitochondrial Dysfunction and Apoptosis: The mitochondrion is a central player in the intrinsic apoptotic pathway. ROS generation and direct targeting of mitochondria by the metal complexes can disrupt the mitochondrial membrane potential.[25] This leads to the release of cytochrome c into the cytoplasm, which activates a cascade of caspases (e.g., caspase-3), the executioner enzymes of apoptosis.[20]
-
Cell Cycle Arrest: As shown by flow cytometry analysis, these complexes can induce cell cycle arrest at different phases, preventing cancer cells from proliferating.[2][17] This arrest provides time for DNA repair mechanisms to act, but if the damage is too severe, it triggers apoptosis.
Caption: Proposed Mechanisms of Anticancer Activity for Metal Complexes.
Conclusion and Future Perspectives
Bis-benzimidazole metal complexes represent a versatile and highly potent class of anticancer agents. By rationally designing the ligand structure and selecting the appropriate metal center, it is possible to develop compounds with high efficacy, selectivity for cancer cells, and the ability to overcome resistance to existing drugs like cisplatin.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the ligand and metal center to build a comprehensive understanding of how chemical structure dictates biological activity.
-
In Vivo Evaluation: Moving the most promising candidates from in vitro studies into preclinical animal models to assess their efficacy, toxicity, and pharmacokinetic profiles.
-
Targeted Delivery: Developing strategies, such as conjugation to tumor-targeting moieties, to enhance the delivery of these complexes to cancer cells, thereby increasing efficacy and reducing off-target toxicity.
The evidence presented in this guide strongly supports the continued investigation of bis-benzimidazole metal complexes as a rich source of next-generation metallodrugs for cancer therapy.
References
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. In Protocols Exchange. Nature Publishing Group. Retrieved from [Link]
-
Deng, J., et al. (2014). Ruthenium complexes containing bis-benzimidazole derivatives as a new class of apoptosis inducers. Journal of Biological Inorganic Chemistry, 19(6), 937–948. Retrieved from [Link]
-
Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
-
Kim, H. S., & Lee, J. (2017). Assaying cell cycle status using flow cytometry. Current Protocols in Stem Cell Biology, 42, 1B.8.1–1B.8.11. Retrieved from [Link]
-
University of Wisconsin Carbone Cancer Center Flow Cytometry Laboratory. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]
-
Deng, J., et al. (2013). Zinc(ii) complexes containing bis-benzimidazole derivatives as a new class of apoptosis inducers that trigger DNA damage-mediated p53 phosphorylation in cancer cells. Dalton Transactions, 42(16), 5932–5940. Retrieved from [Link]
-
Gökçe, B., et al. (2024). Half-Sandwich Ru(II) Complexes Bearing 2-(2′- quinoly)benzimidazoles with Anticancer Activity. Biointerface Research in Applied Chemistry, 14(4), 082. Retrieved from [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. Retrieved from [Link]
-
Nguyen, V.-T., et al. (2022). Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization, combined experimental and computational studies. Royal Society Open Science, 9(9), 220626. Retrieved from [Link]
-
Hussain, A., et al. (2018). Evaluation of Transition Metal Complexes of Benzimidazole-Derived Scaffold as Promising Anticancer Chemotherapeutics. Molecules, 23(5), 1232. Retrieved from [Link]
-
Hussain, A., et al. (2018). Design, Synthesis, and Biological Evaluation of Benzimidazole-Derived Biocompatible Copper(II) and Zinc(II) Complexes as Anticancer Chemotherapeutics. ACS Omega, 3(7), 8012–8026. Retrieved from [Link]
-
University of Wisconsin Carbone Cancer Center Flow Cytometry Laboratory. (2017). Cell Cycle Analysis. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]
-
Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]
-
Wang, X., et al. (2021). Synthesis, crystal structures and cytotoxic activity of two zinc(II) complexes derived from benzimidazole derivatives. Journal of Molecular Structure, 1225, 129107. Retrieved from [Link]
-
ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Retrieved from [Link]
-
Owczarzak-Ratas, P., et al. (2022). Zinc Coordination Compounds with Benzimidazole Derivatives: Synthesis, Structure, Antimicrobial Activity and Potential Anticancer Application. International Journal of Molecular Sciences, 23(12), 6595. Retrieved from [Link]
-
Owczarzak-Ratas, P., et al. (2022). Zinc Coordination Compounds with Benzimidazole Derivatives: Synthesis, Structure, Antimicrobial Activity and Potential Anticancer Application. International Journal of Molecular Sciences, 23(12), 6595. Retrieved from [Link]
-
Das, D., et al. (2021). Studies on anticancer properties with varying co-ligands in a Ru(ii) arene benzimidazole system. Dalton Transactions, 50(2), 529–543. Retrieved from [Link]
-
Bhowmick, R., et al. (2025). Benzimidazole-Coordinated Copper(II) Complexes as Effectual Chemotherapeutics against Malignancy. ACS Omega. Retrieved from [Link]
-
Khan, I., & I. (2023). Bis(benzimidazole) Complexes, Synthesis and Their Biological Properties: A Perspective. Chemistry, 5(1), 594-616. Retrieved from [Link]
-
Devereux, M., et al. (2010). Synthesis, X-ray crystal structures and biomimetic and anticancer activities of novel copper(II)benzoate complexes incorporating 2-(4'-thiazolyl)benzimidazole (thiabendazole), 2-(2-pyridyl)benzimidazole and 1,10-phenanthroline as chelating nitrogen donor ligands. Polyhedron, 29(1), 160-168. Retrieved from [Link]
-
Noolvi, M. N., & Patel, H. M. (2013). Anticancer activity of various transition metal complexes: a review. International Journal of Development Research, 3(8), 1-10. Retrieved from [Link]
-
Das, D., et al. (2021). Studies on anticancer properties with varying co-ligands in Ru(II) arene benzimidazole system. Dalton Transactions. Retrieved from [Link]
-
Kim, J. Y., & Kim, Y. (2020). Ruthenium Complexes as Anticancer Agents: A Brief History and Perspective. Drug Design, Development and Therapy, 14, 4875–4887. Retrieved from [Link]
-
Sharma, A., et al. (2025). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Biotech Res Asia, 22(3). Retrieved from [Link]
-
Hussain, A., et al. (2018). Evaluation of Transition Metal Complexes of Benzimidazole-Derived Scaffold as Promising Anticancer Chemotherapeutics. Molecules, 23(5), 1232. Retrieved from [Link]
-
Tan, C. P., et al. (2022). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Pharmacological Research - Modern Chinese Medicine, 4, 100125. Retrieved from [Link]
-
Nguyen, V.-T., et al. (2022). Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization, combined experimental and computational studies. Royal Society Open Science, 9(9), 220626. Retrieved from [Link]
-
Legin, A. A., et al. (2023). Benzimidazole-Based NHC Metal Complexes as Anticancer Drug Candidates: Gold(I) vs. Platinum(II). International Journal of Molecular Sciences, 24(14), 11456. Retrieved from [Link]
-
Nguyen, V.-T., et al. (2022). (PDF) Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization, combined experimental and computational studies. ResearchGate. Retrieved from [Link]
Sources
- 1. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 2. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization, combined experimental and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. Zinc Coordination Compounds with Benzimidazole Derivatives: Synthesis, Structure, Antimicrobial Activity and Potential Anticancer Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. texaschildrens.org [texaschildrens.org]
- 9. bosterbio.com [bosterbio.com]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. kumc.edu [kumc.edu]
- 12. biocompare.com [biocompare.com]
- 13. Flow cytometry with PI staining | Abcam [abcam.com]
- 14. cancer.wisc.edu [cancer.wisc.edu]
- 15. Design, Synthesis, and Biological Evaluation of Benzimidazole-Derived Biocompatible Copper(II) and Zinc(II) Complexes as Anticancer Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Zinc(ii) complexes containing bis-benzimidazole derivatives as a new class of apoptosis inducers that trigger DNA damage-mediated p53 phosphorylation in cancer cells - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. Zinc Coordination Compounds with Benzimidazole Derivatives: Synthesis, Structure, Antimicrobial Activity and Potential Anticancer Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Studies on anticancer properties with varying co-ligands in a Ru(ii) arene benzimidazole system - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. Anticancer activity of various transition metal complexes: a review | International Journal of Development Research (IJDR) [journalijdr.com]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 24. Ruthenium complexes containing bis-benzimidazole derivatives as a new class of apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. dovepress.com [dovepress.com]
A Comparative Guide to the Efficacy of "Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane" Complexes Against MRSA
Introduction: The Looming Threat of MRSA and the Quest for Novel Therapeutics
Methicillin-resistant Staphylococcus aureus (MRSA) represents a significant and escalating threat to global public health. This formidable pathogen has developed resistance to a broad spectrum of β-lactam antibiotics, rendering many conventional treatments ineffective. The relentless evolution of multidrug-resistant strains necessitates a paradigm shift in antibacterial drug discovery, moving beyond traditional antibiotics to explore novel chemical scaffolds and innovative mechanisms of action.
Benzimidazoles, a class of heterocyclic compounds, have emerged as a promising area of research in the fight against MRSA.[1][2] Their structural versatility and diverse biological activities have attracted considerable attention from the medicinal chemistry community.[3] This guide focuses on a specific bis-benzimidazole derivative, "Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane," and its metal complexes, providing a comparative analysis of their potential efficacy against MRSA. We will delve into their synthesis, explore their mechanisms of action, and present a comparative overview against established anti-MRSA agents.
Synthesis and Characterization of Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane and its Complexes
The synthesis of bis-benzimidazole derivatives generally involves the condensation of an o-phenylenediamine with a dicarboxylic acid or its equivalent. For "Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane," the synthesis would typically proceed via the reaction of 4,5-dimethyl-1,2-phenylenediamine with malonic acid or a suitable derivative.
The subsequent formation of metal complexes involves the reaction of the synthesized bis-benzimidazole ligand with various metal salts, such as those of ruthenium, silver, or cobalt.[1][4] The resulting coordination complexes often exhibit enhanced biological activity compared to the free ligand.[5]
Below is a generalized workflow for the synthesis of the parent ligand and its subsequent metal complexation.
Caption: Generalized workflow for the synthesis of the ligand and its metal complexes.
Comparative Efficacy Against MRSA: A Shift in Perspective
However, a compelling study on a closely related compound, 4-(1,3-dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)phenol (BIP), offers a crucial insight: a potential paradigm shift from direct bactericidal or bacteriostatic action to an anti-virulence strategy.[7]
Direct Antibacterial Activity: The Benzimidazole Scaffold
Numerous studies have highlighted the promise of the broader benzimidazole class against MRSA. For instance, certain dicationic bis-benzimidazoles have shown greater potency than vancomycin.[6] The mechanism of action for these compounds is often multifaceted, including DNA binding and enzyme inhibition.[3]
Table 1: Comparative MIC Values of Selected Benzimidazole Derivatives and Standard Antibiotics against MRSA
| Compound/Drug | MRSA Strain(s) | MIC Range (µg/mL) | Reference |
| Dicationic bis-benzimidazole (Compound 1) | Multiple clinical isolates | More active than Vancomycin | [6] |
| Benzimidazole-1,3,4-oxadiazole hybrid | MRSA | 6 | [8] |
| Vancomycin | Various | 0.5 - 2 | [9] |
| Linezolid | Various | 0.5 - 4 | [10] |
| Daptomycin | Various | 0.25 - 1 | [10] |
This table presents a selection of reported MIC values and should be interpreted as a general comparison due to variations in strains and testing methodologies.
An Alternative Approach: Anti-Virulence Activity
Research on the structurally similar 4-(1,3-dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)phenol (BIP) revealed no direct inhibitory activity against MRSA strain MW2 at concentrations up to 64 μg/mL.[7] This finding suggests that for this particular structural class, the mode of action may not be direct bacterial killing. Instead, BIP was found to be a potent anti-virulence agent.[7][11]
What is Anti-Virulence Therapy?
Anti-virulence therapy is an emerging strategy that aims to disarm pathogens by targeting their virulence factors rather than killing them directly.[12] This approach can reduce the selective pressure for resistance development.
The study on BIP demonstrated that at sub-lethal concentrations, it significantly down-regulated key virulence regulator genes in MRSA, such as agrA and codY.[7] This led to several key outcomes:
-
Reduced Toxin Production: Inhibition of virulence regulators leads to decreased production of toxins and other factors that contribute to the pathogenicity of MRSA.
-
Increased Susceptibility to Host Defenses: BIP-pretreated MRSA cells were more susceptible to killing by macrophages.[7]
-
Reduced Infection Severity: In an invertebrate infection model, BIP-pretreated MRSA was less effective at establishing a lethal infection.[7]
This anti-virulence mechanism represents a significant departure from the mode of action of traditional antibiotics and many other benzimidazole derivatives.
Caption: Proposed anti-virulence mechanism of BIP-like compounds against MRSA.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. The following are standard methodologies for evaluating the efficacy of novel anti-MRSA compounds.
Synthesis of Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane
This protocol is a generalized procedure based on common methods for benzimidazole synthesis.
-
Reactant Mixture: In a round-bottom flask, combine 4,5-dimethyl-1,2-phenylenediamine (2 equivalents) and malonic acid (1 equivalent).
-
Acid Catalyst: Add polyphosphoric acid as a condensing agent and solvent.
-
Heating: Heat the mixture at a temperature range of 150-200°C for several hours with constant stirring.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Quenching and Neutralization: After completion, cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the acidic solution with a base (e.g., sodium hydroxide or ammonium hydroxide) until a precipitate forms.
-
Isolation and Purification: Filter the precipitate, wash it thoroughly with water, and dry it. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure "Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane".
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This is a standard method for determining the MIC of an antimicrobial agent.
-
Preparation of Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration.
-
Serial Dilutions: Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).
-
Bacterial Inoculum: Prepare a standardized inoculum of the MRSA strain equivalent to a 0.5 McFarland standard and further dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: Inoculate the wells with the bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
Caption: Workflow for MIC determination using the broth microdilution method.
Cytotoxicity Assay (MTT Assay)
It is crucial to assess the toxicity of new compounds against mammalian cells.
-
Cell Seeding: Seed a suitable human cell line (e.g., HEK293 or HepG2) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for 24-48 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Determination: Calculate the concentration of the compound that causes 50% inhibition of cell viability (IC50).
Conclusion and Future Directions
The exploration of "Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane" and its complexes as anti-MRSA agents reveals a fascinating dichotomy. While the broader class of bis-benzimidazoles has demonstrated potent direct antibacterial activity, the specific dimethylated derivative and its close analogs may operate through a more nuanced anti-virulence mechanism. This highlights the importance of not solely relying on traditional MIC-based screening in the search for new antimicrobials.
The potential to disarm MRSA without exerting strong selective pressure for resistance is a highly attractive therapeutic strategy. Future research should focus on:
-
Definitive MIC Testing: Conducting rigorous MIC testing of "Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane" and its metal complexes against a panel of MRSA strains to definitively characterize their direct antibacterial activity.
-
In-depth Mechanistic Studies: Further elucidating the anti-virulence mechanism, including the identification of specific molecular targets within the virulence regulatory pathways.
-
In Vivo Efficacy Studies: Evaluating the efficacy of these compounds in animal models of MRSA infection to translate the in vitro anti-virulence findings into a therapeutic context.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogs to optimize both anti-virulence potency and pharmacokinetic properties.
References
-
A new class of bactericidal agents against S. aureus, MRSA and VRE derived from bisindolylmethane. (2015). ResearchGate. [Link]
-
Antimicrobial Susceptibility of Various MRSA Clinical Isolates and the Impact of Glycopeptide MICs on Clinical and Microbiological Outcomes. (2024). PubMed Central. [Link]
-
Bis(benzimidazole) Complexes, Synthesis and Their Biological Properties: A Perspective. (2023). MDPI. [Link]
-
Expedient synthesis of benzimidazoles using amides. (n.d.). The Royal Society of Chemistry. [Link]
-
Benzimidazole analogues as efficient arsenals in war against methicillin-resistance staphylococcus aureus (MRSA) and its. (2021). Adichunchanagiri University. [Link]
-
Synthesis and in vitro activity of dicationic bis-benzimidazoles as a new class of anti-MRSA and anti-VRE agents. (2009). PubMed. [Link]
-
MRSA inhibitory activity of new bis(benzimidazole-1,3,4-oxadiazole) hybrids linked to different spacers: Synthesis and in vitro screening. (2024). ResearchGate. [Link]
-
Synthesis and Molecular Drug Validations of 1H-Benzo[d]imidazol-2-amine Derivatives. (n.d.). SciSpace. [Link]
-
Synthesis and Chemistry of Bis-imidazole Derivatives: A Review. (n.d.). Global Journals. [Link]
-
The Anti-virulence Efficacy of 4-(1,3-Dimethyl-2,3-Dihydro-1H-Benzimidazol-2-yl)Phenol Against Methicillin-Resistant Staphylococcus aureus. (2019). PubMed Central. [Link]
-
Antivirulence activity of benzimidazole derivative against MRSA. (n.d.). Grow Kudos. [Link]
-
Flavonoids as Potential anti-MRSA Agents through Modulation of PBP2a: A Computational and Experimental Study. (2020). MDPI. [Link]
-
Antimicrobial Susceptibility of Various MRSA Clinical Isolates and the Impact of Glycopeptide MICs on Clinical and Microbiological Outcomes. (2024). PubMed Central. [Link]
-
Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization, combined experimental and computational studies. (2022). PubMed Central. [Link]
-
Benzimidazole analogues as efficient arsenals in war against methicillin-resistance staphylococcus aureus (MRSA) and its. (2021). Adichunchanagiri University. [Link]
-
Synthesis, Structure and Antimicrobial Activity of New Co(II) Complex with bis-Morpholino/Benzoimidazole-s-Triazine Ligand. (2023). Semantic Scholar. [Link]
-
Discovery of Antivirulence Agents against Methicillin-Resistant Staphylococcus aureus. (n.d.). NIH. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acu.edu.in [acu.edu.in]
- 4. Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization, combined experimental and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthesis and in vitro activity of dicationic bis-benzimidazoles as a new class of anti-MRSA and anti-VRE agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Anti-virulence Efficacy of 4-(1,3-Dimethyl-2,3-Dihydro-1H-Benzimidazol-2-yl)Phenol Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antimicrobial Susceptibility of Various MRSA Clinical Isolates and the Impact of Glycopeptide MICs on Clinical and Microbiological Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antivirulence activity of benzimidazole derivative against MRSA – Kudos: Growing the influence of research [growkudos.com]
- 12. Discovery of Antivirulence Agents against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
A Superior Chelator: Unveiling the Potential of Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane in Metal Sequestration
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of coordination chemistry and its application in biomedical sciences, the quest for superior chelating agents is perpetual. An effective ligand, capable of selectively binding and sequestering metal ions, can be the cornerstone of novel therapeutic strategies, advanced diagnostic tools, and highly efficient catalytic systems. This guide introduces Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane (BDM), a promising ligand, and provides a comprehensive comparison of its structural and electronic attributes against established chelators. We delve into the rationale behind its design, present detailed experimental protocols for its synthesis and evaluation, and offer a transparent analysis of its potential as a superior metal chelator.
The Rationale for a Superior Chelator: An Introduction to Metal Chelation
Metal ions are ubiquitous in biological systems, playing critical roles in a myriad of physiological processes. However, an imbalance in their homeostasis can lead to cellular damage and the progression of various diseases. Chelating agents are molecules that can form multiple coordinate bonds with a single metal ion, forming a stable, water-soluble complex known as a chelate. The efficacy of a chelating agent is determined by its affinity (strength of binding) and selectivity (preference for a specific metal ion) for target metal ions. These properties are quantified by the stability constant (log K) of the metal-ligand complex. A higher log K value signifies a more stable complex.
The benzimidazole scaffold is a privileged structure in medicinal chemistry, in part due to its structural similarity to purine nucleobases and its ability to coordinate with metal ions. Bis(benzimidazol-2-yl)methane and its derivatives, such as BDM, are bidentate ligands that can form stable six-membered chelate rings with metal ions through the two imidazole nitrogen atoms. The dimethyl substitution at the 5 and 6 positions of the benzimidazole rings in BDM is anticipated to enhance its lipophilicity and modulate its electronic properties, potentially leading to improved cell permeability and metal binding affinity.
Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane (BDM): A Profile
BDM is a structurally intriguing ligand that combines the rigidity of the benzimidazole units with the flexibility of a methylene (-CH2-) bridge. This unique combination allows the two nitrogen donor atoms to orient themselves effectively for metal chelation.
Caption: Chemical structure of Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane.
The key features of BDM that suggest its potential as a superior chelator include:
-
Bidentate N,N-Donor Set: The two imine nitrogen atoms of the benzimidazole rings provide a strong and well-defined binding site for a variety of metal ions.
-
Flexible Methylene Bridge: The -CH2- linker allows for conformational flexibility, enabling the ligand to adapt to the preferred coordination geometry of different metal ions.
-
Aromatic Benzimidazole System: The π-system of the benzimidazole rings can participate in π-stacking interactions and influences the electronic properties of the metal center upon coordination.
-
5,6-Dimethyl Substitution: These electron-donating methyl groups can increase the electron density on the benzimidazole rings, potentially enhancing the basicity of the donor nitrogen atoms and leading to stronger metal-ligand bonds. Furthermore, this substitution increases the lipophilicity of the molecule, which can be advantageous for biological applications requiring membrane transport.
Comparative Analysis: BDM vs. Standard Chelating Ligands
To appreciate the potential of BDM, it is instructive to compare its structural and electronic characteristics with those of widely used chelating agents: Ethylenediaminetetraacetic acid (EDTA), 2,2'-Bipyridine (Bpy), and 1,10-Phenanthroline (Phen).
| Feature | Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane (BDM) | Ethylenediaminetetraacetic acid (EDTA) | 2,2'-Bipyridine (Bpy) | 1,10-Phenanthroline (Phen) |
| Structure | Two benzimidazole units linked by a methylene bridge. | Polyamino carboxylic acid. | Two pyridine rings linked by a C-C bond. | A rigid, planar heterocyclic system. |
| Donor Atoms | 2 x Imidazole Nitrogen (N,N) | 2 x Amine Nitrogen, 4 x Carboxylate Oxygen (N2O4) | 2 x Pyridine Nitrogen (N,N) | 2 x Pyridine Nitrogen (N,N) |
| Denticity | Bidentate | Hexadentate | Bidentate | Bidentate |
| Chelate Ring Size | 6-membered | 5-membered (N-M-N and N-M-O) | 5-membered | 5-membered |
| Flexibility | Moderately flexible due to the methylene bridge. | Highly flexible. | Rotationally flexible around the C-C bond. | Rigid and planar. |
| Aromaticity | Aromatic benzimidazole rings. | Aliphatic backbone. | Aromatic pyridine rings. | Aromatic heterocyclic system. |
The following table presents a selection of stability constants (log K) for EDTA, Bpy, and Phen with various metal ions to provide a benchmark for strong chelation.
| Metal Ion | EDTA (log K₁) | 2,2'-Bipyridine (log β₂) | 1,10-Phenanthroline (log β₂) |
| Cu²⁺ | 18.8[2] | 13.7[3] | 15.1[4] |
| Ni²⁺ | 18.4[5] | 13.8[3] | 16.7[4] |
| Zn²⁺ | 16.5[5] | 10.3[6] | 12.3[4] |
| Fe³⁺ | 25.1[5] | - | 14.1[4] |
| Co²⁺ | 16.5[5] | 12.1[3] | 13.9[4] |
Note: Data is sourced from various references and experimental conditions may vary.
It is hypothesized that the electron-donating dimethyl groups on the BDM scaffold will increase the Lewis basicity of the coordinating nitrogens, leading to more stable complexes compared to the unsubstituted bis(benzimidazol-2-yl)methane parent compound. The stability of BDM-metal complexes is expected to be comparable to or potentially exceed that of Bpy and Phen for certain metal ions, particularly those that favor nitrogen-donor ligands.
Experimental Protocols
To facilitate further research and validation of BDM as a superior chelator, we provide detailed, self-validating experimental protocols for its synthesis and the characterization of its metal chelation properties.
Synthesis of Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane (BDM)
This protocol is a representative method based on established literature procedures for the synthesis of similar bis(benzimidazole) derivatives.
Principle: The synthesis involves the condensation reaction of 4,5-dimethyl-1,2-phenylenediamine with malonic acid in the presence of a strong acid, which acts as a catalyst and dehydrating agent.
Materials:
-
4,5-dimethyl-1,2-phenylenediamine
-
Malonic acid
-
4 M Hydrochloric acid (HCl)
-
10% Sodium hydroxide (NaOH) solution
-
Ethanol
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
In a 250 mL round-bottom flask, combine 4,5-dimethyl-1,2-phenylenediamine (2.0 g, 14.7 mmol) and malonic acid (0.76 g, 7.3 mmol).
-
Add 50 mL of 4 M HCl to the flask.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 24 hours. The solution should become homogeneous.
-
After 24 hours, allow the reaction mixture to cool to room temperature.
-
Carefully neutralize the acidic solution by the dropwise addition of 10% NaOH solution until a precipitate forms and the pH is approximately 7-8.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the crude product with copious amounts of deionized water to remove any inorganic salts.
-
Recrystallize the crude product from hot ethanol to yield pure Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane as a crystalline solid.
-
Dry the purified product in a vacuum oven at 60 °C overnight.
-
Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its identity and purity.
Caption: Workflow for the synthesis of BDM.
Determination of Metal-Ligand Stoichiometry by Job's Plot (Method of Continuous Variation)
Principle: Job's plot is a spectrophotometric method used to determine the stoichiometry of a metal-ligand complex in solution.[7] The total molar concentration of the metal and ligand is kept constant, while their mole fractions are varied. The absorbance is measured at the wavelength of maximum absorbance (λ_max) of the complex. A plot of absorbance versus the mole fraction of the ligand will show a maximum at the mole fraction corresponding to the stoichiometry of the complex.[8]
Materials and Instrumentation:
-
Stock solution of a metal salt (e.g., CuSO₄·5H₂O) of known concentration.
-
Stock solution of BDM in a suitable solvent (e.g., DMSO or ethanol) of the same concentration as the metal salt solution.
-
UV-Vis spectrophotometer.
-
Cuvettes.
-
Volumetric flasks and pipettes.
Procedure:
-
Prepare a series of solutions in volumetric flasks by mixing the metal salt and BDM stock solutions in varying ratios, such that the total volume and the total molar concentration of metal + ligand remain constant. For example, prepare solutions with mole fractions of the ligand ranging from 0.1 to 0.9.
-
For each solution, record the UV-Vis spectrum to identify the λ_max of the BDM-metal complex.
-
Measure the absorbance of each solution at the determined λ_max.
-
Plot the absorbance as a function of the mole fraction of the ligand.
-
The mole fraction at which the absorbance is maximum corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.67 indicates a 2:1 ligand-to-metal ratio.
Caption: Workflow for Job's Plot analysis.
Determination of Stability Constants by Potentiometric Titration
Principle: Potentiometric titration is a highly accurate method for determining the stability constants of metal complexes.[9] It involves monitoring the change in pH of a solution containing the ligand and the metal ion upon the addition of a standard solution of a strong base. The data from the titration curves can be used to calculate the protonation constants of the ligand and the stability constants of the metal-ligand complexes.
Materials and Instrumentation:
-
pH meter with a glass electrode.
-
Autotitrator or a calibrated burette.
-
Thermostated titration vessel.
-
Standardized solution of a strong base (e.g., 0.1 M NaOH).
-
Standardized solution of a strong acid (e.g., 0.1 M HCl).
-
Solution of the BDM ligand of known concentration.
-
Solution of the metal salt of known concentration.
-
Inert salt (e.g., KNO₃ or KCl) to maintain constant ionic strength.
Procedure:
-
Calibrate the pH electrode using standard buffer solutions.
-
Perform a series of titrations at a constant temperature and ionic strength:
-
Titration A: Acid + Inert Salt
-
Titration B: Acid + Inert Salt + BDM
-
Titration C: Acid + Inert Salt + BDM + Metal Salt
-
-
For each titration, record the pH as a function of the volume of the added base.
-
Analyze the titration data using appropriate software (e.g., Hyperquad) to calculate the protonation constants of BDM from the data of titrations A and B.
-
Using the determined protonation constants, analyze the data from titration C to determine the stability constants of the BDM-metal complexes.
Conclusion and Future Outlook
Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane presents a compelling case as a potentially superior chelating agent. Its unique structural features, including a bidentate N,N-donor set, a flexible methylene bridge, and electron-donating dimethyl substituents, suggest a high affinity and selectivity for various metal ions. While direct quantitative comparisons with established chelators are yet to be reported, the foundational principles of coordination chemistry and the extensive research on related benzimidazole-based ligands provide a strong rationale for its further investigation.
The experimental protocols detailed in this guide offer a clear pathway for the synthesis and comprehensive evaluation of BDM's metal chelation capabilities. Researchers in drug development and materials science are encouraged to explore the potential of this versatile ligand. Future studies should focus on the systematic determination of stability constants with a range of biologically and catalytically relevant metal ions, as well as in-depth investigations into the biological activities of its metal complexes. Such research will undoubtedly unlock the full potential of Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane and pave the way for its application in innovative technologies.
References
- A Comparative Study of Metal Chelation Affinity of Substituted Phenanthrolines. BenchChem. Accessed January 17, 2026.
- Comparing the stability of metal complexes with different bipyridine isomers. BenchChem. Accessed January 17, 2026.
- Nguyen, T. T. H., et al. (2022). Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization, combined experimental and computational studies. RSC Advances, 12(41), 26735-26748.
- Formation Constants for metal-EDTA Complexes. Chempendix - Google Sites. Accessed January 17, 2026.
- Stability constants for the EDTA–metal complexes.
- EDTA: Conditional Formation Constant. JoVE. Accessed January 17, 2026.
- Comparative study of the chelating properties of 2-Ethyl-1H-benzo[d]imidazole-5,6-diamine. BenchChem. Accessed January 17, 2026.
- Šindelář, Z., & Kopel, P. (2023). Bis(benzimidazole) Complexes, Synthesis and Their Biological Properties: A Perspective. Molecules, 28(5), 2345.
- UV−vis analysis of metal chelation with 2 and 29. (A) HP 2 binding...
- UV-VIS, Fluorescence and Mass Spectrometry Investigation on the Transition Metal Ion Chelation of Two Bioisosteres of Resveratro. Chinese Chemical Letters. Accessed January 17, 2026.
- Determination of Stability Constants of Copper(I) Chelates with 1,10-Phenanthroline by Thermal Lensing.
- Determination of Stability Constants of Iron(II) Complexes of as-Triazines Containing Ferroin-Yielding Chromogens. International Journal of Scientific & Engineering Research. Accessed January 17, 2026.
- Chelating capacity and stability. Green-Mountain Chem. Accessed January 17, 2026.
- Spectrophotometric Study of Stability Constants of Co(II), Ni(II) and Cu(II) Complexes of 2, 2 – Bipyridine. Chemistry and Materials Research. Accessed January 17, 2026.
- Nguyen, T. T. H., et al. (2022). Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization, combined experimental and computational studies. RSC Advances, 12(41), 26735-26748.
- substitution in complex ions - stability constants. Chemguide. Accessed January 17, 2026.
- IUPAC Publications of Compilations and Critical Evaluations of Stability Constants. IUPAC. Accessed January 17, 2026.
- Stability constants of some M(I)- and M(II)- 1,10-phenanthroline complexes. Semantic Scholar. Accessed January 17, 2026.
- Studies on Biologically Relevant Binary and Ternary Metal Complexes. IV. Stability of Binary and Ternary Metal Complexes Containing Bis(Imidazol-2-Yl)Methane and Amino Acids.
- Pyrazole and Benzimidazole Derivatives: Chelating Properties Towards Metals Ions and their Applications.
- UV-VIS SPECTROPHOTOMETRIC DETERMINATIONS OF SELECTED ELEMENTS IN MODELLED AQUEOUS SOLUTIONS. Technical University of Kosice. Accessed January 17, 2026.
- Scheme: Spectrum of the dichloro zinc bis (benzimidazol-2-yl) methane.
- Potentiometric Determination of Stability Constant of Transition and Inner Transition Metals Complexes of Some Acids. Asian Journal of Chemistry. Accessed January 17, 2026.
- (PDF) Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization, combined experimental and computational studies.
- The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime. Molecules, 24(23), 4281.
- Job plot. Wikipedia. Accessed January 17, 2026.
- Metal ligand stability constants for 2,2-biprydyl (1:2).
- Al Awadh, A. A., et al. (2022). Biomedical applications of selective metal complexes of indole, benzimidazole, benzothiazole and benzoxazole: A review (From 2015 to 2022). Saudi Pharmaceutical Journal, 30(11), 1698-1721.
- Potentiometric determination of stability constants and thermodynamic data for ternary Cd(II) complexes with 2-aminomethyl benzi. SciSpace. Accessed January 17, 2026.
- Expedient synthesis of benzimidazoles using amides. The Royal Society of Chemistry. Accessed January 17, 2026.
- The Most Widely Used Ligand. A Review of Molecules Comprising at Least Two 2,2'-Bipyridine Units.
- 8.2: Background. Chemistry LibreTexts. Accessed January 17, 2026.
- Determination of Stability constant by Potentiometric titrations -I. YouTube. Accessed January 17, 2026.
- Determination of UV-Vis Spectrophotometric Method of Metal Complexes Stoichiometry between Cu(II), Ca(II), Cd. International Journal of Analytical Chemistry. Accessed January 17, 2026.
- Method of Continuous Variations: Applications of Job Plots to the Study of Molecular Associations in Organometallic Chemistry. Organometallics, 32(21), 6215-6230.
- Fig. 3 Metal ion chelating activity assay. UV-vis spectrum of PZ001,...
- Spectrophotometric study of complexes by Job's method. S.S. College, Jehanabad. Accessed January 17, 2026.
- Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes. SciRP.org. Accessed January 17, 2026.
- Benzimidazole and Benzoxazole Zinc Chelators as Inhibitors of Metallo-β-Lactamase NDM-1. ACS Infectious Diseases, 6(12), 3296-3305.
- Recommended procedures for potentiometric determination of equilibrium constants of polydentate ligands and their metal ion comp. NECTAR COST. Accessed January 17, 2026.
- Stability contant data for various metal ligand systems in solutions.
- Cadmium complexes stabilized by bis-benzimidazolyl derivatives. Indian Journal of Chemistry. Accessed January 17, 2026.
- Metal complexes of substituted benzimidazole to improve the photostability of rigid PVC: Synthesis, spectral and DFT studies.
- Job's plot according to the method of continuous variations, indicating...
- (PDF) Critical Evaluation of Stability Constants of Metal Complexes of Complexones for Biomedical and Environmental Applications.
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. banglajol.info [banglajol.info]
- 5. Chelating capacity and stability - Green-Mountain Chem [green-mountainchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Job plot - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. scispace.com [scispace.com]
A Senior Application Scientist's Guide to the In Vitro Validation of Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane in Cancer Cell Lines
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the anticancer potential of the novel compound, Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane. While direct and extensive experimental data for this specific molecule is emerging, this document synthesizes the known mechanistic insights for closely related benzimidazole compounds and establishes a robust validation workflow. By comparing its anticipated performance with established chemotherapeutic agents, Doxorubicin and Paclitaxel, this guide offers a data-driven approach to assessing its therapeutic promise.
Introduction: The Therapeutic Potential of Benzimidazoles
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] Its structural similarity to endogenous purines allows it to interact with a variety of biological targets, making it a fertile ground for the development of novel therapeutics, including anticancer agents.[2][3] The broader class of bis-benzimidazole derivatives has garnered significant attention for their ability to bind the minor groove of DNA and inhibit key enzymes involved in cancer cell proliferation, such as topoisomerase I.[3][4]
Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane belongs to this promising class of compounds. Preliminary studies on closely related bis-benzimidazole derivatives have indicated their potential to interfere with DNA topoisomerase I, an enzyme crucial for relieving torsional stress in DNA during replication and transcription.[4] Inhibition of topoisomerase I leads to the accumulation of DNA strand breaks, ultimately triggering apoptotic cell death.[5] This guide outlines the experimental procedures to validate this proposed mechanism and quantify the cytotoxic, pro-apoptotic, and cell cycle-disrupting effects of Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane in a panel of representative cancer cell lines.
Comparative Framework: Benchmarking Against Standard-of-Care Agents
To contextualize the anticancer potential of Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane, its performance will be benchmarked against two widely used chemotherapeutic drugs with distinct mechanisms of action:
-
Doxorubicin: An anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II, leading to DNA damage and apoptosis.
-
Paclitaxel: A taxane that stabilizes microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
The selection of these agents provides a robust comparison for both mechanistic and efficacy endpoints.
Experimental Validation Workflow
The following sections detail the experimental protocols to comprehensively validate the anticancer activity of Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane. A panel of three human cancer cell lines is proposed to assess its efficacy across different cancer types:
-
MCF-7: Breast adenocarcinoma (luminal A)
-
A549: Lung carcinoma (adenocarcinoma)
-
HCT116: Colorectal carcinoma
Cell Viability Assessment (MTT Assay)
The initial step in evaluating a potential anticancer compound is to determine its cytotoxic effect on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is directly proportional to the number of viable cells.[6]
Experimental Protocol:
-
Cell Seeding: Seed MCF-7, A549, and HCT116 cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with increasing concentrations of Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane, Doxorubicin, and Paclitaxel for 48 hours. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
MTT Incubation: Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) for each compound.
Comparative Data (IC50 Values in µM):
| Compound | MCF-7 | A549 | HCT116 |
| Bis(5-methyl-1H-benzo[d]imidazol-2-yl)methane (Analogue) | Data Not Available | Data Not Available | Data Not Available |
| Doxorubicin | ~0.01 - 0.65[7] | ~0.24 | ~1.9[8] |
| Paclitaxel | Data Not Available | ~0.006 - 0.023[9][10] | ~0.073[10] |
Note: Specific IC50 values for Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane are not yet publicly available. The data for its analogue, bis(5-methyl-1H-benzo[d]imidazol-2-yl)methane, has shown cytotoxicity against MCF7 and A431 cells, but specific IC50 values were not provided in the available literature.[4]
Apoptosis Induction Analysis (Annexin V-FITC/PI Staining)
To determine if the observed cytotoxicity is due to the induction of apoptosis, a flow cytometry-based assay using Annexin V-FITC and Propidium Iodide (PI) staining is employed. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.
Experimental Protocol:
-
Cell Treatment: Treat MCF-7, A549, and HCT116 cells with the IC50 concentration of Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane and control compounds for 24 hours.
-
Cell Harvesting: Harvest the cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Expected Outcome: Treatment with Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane is expected to show a significant increase in the percentage of early and late apoptotic cells compared to the vehicle control, similar to the effects observed with other benzimidazole derivatives.[11]
Cell Cycle Analysis (Propidium Iodide Staining)
To investigate the effect of the compound on cell cycle progression, flow cytometry with PI staining is utilized. PI stoichiometrically binds to DNA, allowing for the quantification of DNA content and the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Experimental Protocol:
-
Cell Treatment: Treat MCF-7, A549, and HCT116 cells with the IC50 concentration of Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane and control compounds for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a solution containing PI and RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to generate a histogram of DNA content and quantify the percentage of cells in each phase of the cell cycle.
Expected Outcome: Based on the known mechanisms of related compounds, Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane may induce cell cycle arrest, potentially in the G2/M phase, which is a common effect of topoisomerase inhibitors and other DNA-damaging agents.[5][12]
Visualizing the Validation Workflow and Proposed Mechanism
To provide a clear visual representation of the experimental design and the hypothesized mechanism of action, the following diagrams have been generated using Graphviz.
Caption: Proposed mechanism of action for Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane.
Conclusion and Future Directions
This guide provides a comprehensive and scientifically rigorous framework for the initial in vitro validation of Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane as a potential anticancer agent. The proposed experiments will elucidate its cytotoxicity, pro-apoptotic activity, and effects on cell cycle progression in a panel of relevant cancer cell lines.
While direct experimental data for the target compound remains to be fully established in publicly accessible literature, the known activity of its structural analogs suggests a promising therapeutic potential, likely mediated through the inhibition of DNA topoisomerase I. The successful completion of the outlined validation workflow will provide the necessary data to warrant further preclinical development, including in vivo efficacy studies and detailed mechanistic investigations. The comparative analysis against standard-of-care drugs will be instrumental in positioning this novel compound within the current landscape of cancer therapeutics.
References
Atmaca, H., et al. (2020). Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies. Chemico-Biological Interactions, 327, 109163. [Link] [2]Husain, A., et al. (2021). BENZIMIDAZOLE MOLECULE AS NEW ANTICANCER AGENT; DESIGN, SYNTHESIS AND ADMET PREDICTION. Journal of the Chilean Chemical Society, 66(2), 5205-5213. [Link] [3]Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(5), 4585-4600. [Link] [5]La-Beck, N. M., & Liu, L. F. (2000). Topoisomerase I inhibition and cytotoxicity of 5-bromo- and 5-phenylterbenzimidazoles. Bioorganic & Medicinal Chemistry Letters, 10(21), 2445-2448. [Link] [13]Al-Ostath, A., et al. (2022). Synthesis, DFT Molecular Geometry and Anticancer Activity of Symmetrical 2,2′-(2-Oxo-1H-benzo[d]imidazole-1,3(2H)-diyl) Diacetate and Its Arylideneacetohydrazide Derivatives. Molecules, 27(7), 2187. [Link] [14]Tan, K. L., et al. (2021). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Pharmacological Research, 169, 105634. [Link] Al-Dhfyan, A., et al. (2022). Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation. Molecules, 27(20), 6902. [Link] [9]Munagala, R., et al. (2020). Synergistic combinations of paclitaxel and withaferin A against human non-small cell lung cancer cells. Cancer Letters, 474, 147-156. [Link] [12]Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human T. ACS Omega, 7(5), 4585-4600. [Link] [4]C. S., S., et al. (2012). Biological activity of bis-benzimidazole derivatives on DNA topoisomerase I and HeLa, MCF7 and A431 cells. Investigational New Drugs, 30(2), 567-576. [Link] [7]Supplementary Figure 1. Selectivity of doxorubicin (positive control) and AFD on human cancer cell lines - HCT116, MCF7 and A549. (n.d.). [Link] [1]Shabana, K. M., et al. (2022). Recent Updates on Anticancer Potential of Benzimidazole Derivatives: A Review. NeuroQuantology, 20(11), 525-542. [Link] [15]Bansal, S., et al. (2019). Benzimidazoles: Selective Inhibitors of Topoisomerase I with Differential Modes of Action. Biochemistry, 58(6), 809-817. [Link] [16]Pagacz, J., et al. (2024). Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells. International Journal of Molecular Sciences, 25(11), 5897. [Link] [17]Sur, S., et al. (2018). 3,4-dimethoxyphenyl bis-benzimidazole, a novel DNA topoisomerase inhibitor that preferentially targets Escherichia coli topoisomerase I. Journal of Antimicrobial Chemotherapy, 73(6), 1545-1554. [Link] [6]Akkoc, S., et al. (2024). In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. Journal of King Saud University - Science, 36(5), 103212. [Link] [18]Sukhramani, P. S., et al. (2011). In-vitro cytotoxicity evaluation of novel N-substituted bis-benzimidazole derivatives for anti-lung and anti-breast cancer activity. Annals of Biological Research, 2(1), 51-59. [Link] [8]IC 50 value of 1 and Doxorubicin against a human cancer cell line colon... (n.d.). [Link] [10]Al-Malki, J., et al. (2024). Evaluation of the Combinatory Anticancer Effect of Chemotherapeutic Compounds and Prodigiosin against HCT-116, LoVo, and A549 Cell lines. ACS Omega, 9(48), 55639-55650. [Link] [19]Pagacz, J., et al. (2024). Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells. International Journal of Molecular Sciences, 25(11), 5897. [Link] [20]Table 1 Determination of doxorubicin ic 50 in different tumor cell lines. (n.d.). [Link] Thong-ASA, W., et al. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences, 21(12), 8566. [Link] [21]Rashid, M., et al. (2021). BENZIMIDAZOLE MOLECULE AS NEW ANTICANCER AGENT; DESIGN, SYNTHESIS AND ADMET PREDICTION. Journal of the Chilean Chemical Society, 66(2), 5205-5213. [Link] [22]Gzella, A., et al. (2016). Biological evaluation of the toxicity and the cell cycle interruption by some benzimidazole derivatives. Medicinal Chemistry Research, 25(3), 447-457. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]
- 3. researchgate.net [researchgate.net]
- 4. neuroquantology.com [neuroquantology.com]
- 5. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journal.waocp.org [journal.waocp.org]
- 8. researchgate.net [researchgate.net]
- 9. Synergistic combinations of paclitaxel and withaferin A against human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of the Combinatory Anticancer Effect of Chemotherapeutic Compounds and Prodigiosin against HCT-116, LoVo, and A549 Cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Bis(benzimidazole) Complexes, Synthesis and Their Biological Properties: A Perspective [mdpi.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of heterocycle based carboxymethyl cellulose conjugates as novel anticancer agents targeting HCT116, MCF7, PC3 and A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. BENZIMIDAZOLE MOLECULE AS NEW ANTICANCER AGENT; DESIGN, SYNTHESIS AND ADMET PREDICTION | Journal of the Chilean Chemical Society [jcchems.com]
- 22. files01.core.ac.uk [files01.core.ac.uk]
Benchmarking the Antimicrobial Efficacy of Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane Derivatives: A Comparative Guide
In the persistent global challenge of antimicrobial resistance, the exploration of novel chemical scaffolds is paramount for the development of next-generation therapeutic agents. Among these, benzimidazole derivatives have emerged as a promising class of compounds due to their wide spectrum of biological activities. This guide provides a comparative analysis of the antimicrobial efficacy of "Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane" and its related derivatives, benchmarking their performance against established antimicrobial agents and elucidating the methodologies for their evaluation.
Introduction: The Benzimidazole Scaffold in Antimicrobial Research
The benzimidazole moiety, a bicyclic aromatic heterocycle, is structurally analogous to naturally occurring purines, allowing it to interact with various biopolymers and enzymes within microbial cells. This structural feature is a key contributor to the diverse pharmacological activities attributed to benzimidazole derivatives, including antibacterial, antifungal, antiviral, and anthelmintic properties[1][2]. The core structure of "Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane" features two benzimidazole units linked by a methylene bridge, a configuration that has been explored for its potential to interact with biological targets.
Unraveling the Mechanism of Action: DNA Topoisomerase Inhibition
While direct and extensive antimicrobial screening data for "Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane" is limited in publicly available literature, significant insights into its potential mechanism of action can be drawn from studies on its biochemical activity. Research has demonstrated that "Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane" and its derivatives are potent inhibitors of DNA topoisomerase I[3][4].
DNA topoisomerases are essential enzymes that regulate the topology of DNA, playing a crucial role in replication, transcription, and DNA repair.[2] By inhibiting these enzymes, bis-benzimidazole derivatives can disrupt critical cellular processes, leading to cell death. This mechanism is a validated target for antibacterial agents.[2] The structural characteristics of these compounds, such as the planar benzimidazole rings, are thought to facilitate intercalation into DNA or binding to the enzyme-DNA complex, thereby stabilizing it and preventing the re-ligation of the DNA strand.
Caption: Proposed mechanism of action for bis-benzimidazole derivatives.
Experimental Protocol: Standardized Antimicrobial Susceptibility Testing
To ensure the reliability and comparability of antimicrobial efficacy data, standardized testing protocols are crucial. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide globally recognized guidelines for these assays.[5][6][7][8][9][10] The following is a detailed broth microdilution protocol, a common method for determining the Minimum Inhibitory Concentration (MIC) of a compound.
Materials and Reagents
-
Test Compounds: "Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane" derivatives
-
Standard Antibiotics (Positive Controls): Ciprofloxacin (antibacterial), Fluconazole (antifungal)
-
Microbial Strains (examples):
-
Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 29213)
-
Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922)
-
Yeast: Candida albicans (e.g., ATCC 90028)
-
-
Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria, RPMI-1640 for fungi
-
96-well microtiter plates
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Step-by-Step Methodology
-
Preparation of Inoculum:
-
From a fresh 18-24 hour agar plate, select 3-5 isolated colonies of the microbial strain.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. This step is critical for standardizing the initial bacterial load.
-
Dilute this suspension in the appropriate growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each test compound and standard antibiotic in a suitable solvent (e.g., DMSO).
-
Perform a serial two-fold dilution of each compound in the appropriate growth medium in the 96-well plates. The typical concentration range to test is from 256 µg/mL down to 0.5 µg/mL.
-
-
Inoculation and Incubation:
-
Add the prepared microbial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a growth control (medium + inoculum, no compound) and a sterility control (medium only).
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for microbial growth (turbidity).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Comparative Efficacy Data
The following tables summarize the available antimicrobial efficacy data for bis-benzimidazole derivatives and standard antimicrobial agents. It is important to note that direct MIC data for "Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane" is scarce in the literature. The data presented for bis-benzimidazoles are from closely related analogs and serve as a proxy for the potential efficacy of this chemical class.
Table 1: Antibacterial Efficacy (MIC in µg/mL)
| Compound/Derivative | Staphylococcus aureus | Escherichia coli | Reference(s) |
| (5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)methanamine | 32 | Not Reported | [11] |
| Other Bis-benzimidazole Derivatives | 0.195 - 64 | 0.390 - 64 | [12][13] |
| Ciprofloxacin (Standard) | 0.25 - 1 | 0.015 - 0.12 | [14] |
Table 2: Antifungal Efficacy (MIC in µg/mL)
| Compound/Derivative | Candida albicans | Reference(s) |
| Hybrid Bis-benzimidazole-pyridine Derivatives | 3.9 - 62.5 | |
| Other Bis-benzimidazole Derivatives | 64 - 512 | [13] |
| Fluconazole (Standard) | 0.25 - 2 |
Discussion and Future Perspectives
The available data suggests that bis-benzimidazole derivatives, including those structurally related to "Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane," possess moderate to good antimicrobial activity. The MIC value of 32 µg/mL for a closely related methanamine derivative against S. aureus indicates a potential for antibacterial efficacy.[11] Furthermore, the broader class of bis-benzimidazoles has demonstrated promising activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[12][13]
When benchmarked against standard antibiotics, the efficacy of the currently reported bis-benzimidazole derivatives appears to be lower than that of ciprofloxacin and fluconazole. However, the unique mechanism of action targeting DNA topoisomerase I presents an attractive avenue for the development of novel antimicrobials that could potentially circumvent existing resistance mechanisms.
Future research should focus on a systematic antimicrobial screening of "Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane" and a library of its derivatives against a broad panel of clinically relevant and drug-resistant pathogens. Structure-activity relationship (SAR) studies will be crucial to optimize the benzimidazole scaffold for enhanced potency and selectivity. Elucidating the precise molecular interactions with microbial topoisomerases will further aid in the rational design of next-generation bis-benzimidazole antimicrobials.
References
-
Hybrid Bis-(Imidazole/Benzimidazole)-Pyridine Derivatives with Antifungal Activity of Potential Interest in Medicine and Agriculture via Improved Efficiency Methods. National Institutes of Health. Available at: [Link]
-
Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. Research Journal of Pharmacy and Technology. Available at: [Link]
-
Biological activity of bis-benzimidazole derivatives on DNA topoisomerase I and HeLa, MCF7 and A431 cells. Taylor & Francis Online. Available at: [Link]
-
Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase. ACS Omega. Available at: [Link]
-
Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. PubMed Central. Available at: [Link]
-
Benzimidazole Derivatives as Antibacterial Drugs. Clemson University Research Foundation. Available at: [Link]
-
A Review on the Structural Features of Benzimidazole Derivatives as Bacterial Topoisomerase Inhibitors. CR Subscription Agency. Available at: [Link]
-
EUCAST: EUCAST - Home. The European Committee on Antimicrobial Susceptibility Testing. Available at: [Link]
-
Antimicrobial Susceptibility Testing | Area of Focus. Clinical and Laboratory Standards Institute. Available at: [Link]
-
LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available at: [Link]
-
M100 | Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. Available at: [Link]
-
Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. International Journal of Pharmaceutical Sciences and Medicine. Available at: [Link]
-
New Benzimidazoles and Their Antitumor Effects with Aurora A Kinase and KSP Inhibitory Activities | Request PDF. ResearchGate. Available at: [Link]
-
An efficient and versatile synthesis of 2, 2'-(alkanediyl)-bis-1H-benzimidazoles employing aqueous fluoroboric acid as catalyst: density functional theory calculations and fluorescence studies. ResearchGate. Available at: [Link]
-
ChemInform Abstract: Synthesis and Anticancer Activity of Some Novel 2-Substituted Benzimidazole Derivatives. | Request PDF. ResearchGate. Available at: [Link]
-
The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. PubMed Central. Available at: [Link]
-
M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. Available at: [Link]
-
Biological activity of bis-benzimidazole derivatives on DNA topoisomerase I and HeLa, MCF7 and A431 cells | Request PDF. ResearchGate. Available at: [Link]
-
Ciprofloxacin and fluconazole: Significance and symbolism. Wisdom Library. Available at: [Link]
-
Evaluation Study of Antibacterial Efficacy of Ciprofloxacin Produced from Different Companies June, 2023. Available at: [Link]
-
In vitro Efficacy Evaluation of Leading Brands of Ciprofloxacin Tablets Found in Bishoftu City Against Salmonella Isolates, Central Ethiopia. DovePress. Available at: [Link]
Sources
- 1. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. crsubscription.com [crsubscription.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Hybrid Bis-(Imidazole/Benzimidazole)-Pyridine Derivatives with Antifungal Activity of Potential Interest in Medicine and Agriculture via Improved Efficiency Methods - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of the fluorescence properties of substituted bis-benzimidazoles
A Comparative Guide to the Fluorescence Properties of Substituted Bis-Benzimidazoles
Abstract
Bis-benzimidazoles, a class of heterocyclic compounds, are of significant interest to the scientific community due to their diverse biological activities and remarkable fluorescence properties.[1][2] The parent compound of this family, Hoechst 33258, is a widely utilized fluorescent stain for DNA in cell biology.[3] The fluorescence characteristics of these molecules are exquisitely sensitive to their chemical structure and local environment, making them versatile tools for developing advanced fluorescent probes. This guide provides a comparative analysis of the fluorescence properties of substituted bis-benzimidazoles, focusing on how substituent effects, solvent polarity, pH, and interactions with biomolecules like DNA modulate their photophysical behavior. We further provide detailed, field-tested experimental protocols for the characterization of these compounds to empower researchers in their application and development.
Introduction to Bis-Benzimidazoles
The benzimidazole scaffold, composed of a fused benzene and imidazole ring, is isostructural with naturally occurring nucleotides, allowing it to interact with various biological systems.[1] Bis-benzimidazoles, which feature two of these units, are particularly renowned for their ability to bind to the minor groove of double-stranded DNA (dsDNA), often with a preference for AT-rich regions.[4][5] This binding event is typically accompanied by a dramatic enhancement in fluorescence intensity, a property that has been extensively exploited for staining DNA in fixed and living cells.[6][7]
The true power of the bis-benzimidazole scaffold lies in its chemical tractability. The introduction of various substituents at different positions on the benzimidazole rings allows for the fine-tuning of their photophysical and biological properties.[2][8] Understanding the structure-property relationships is therefore critical for designing next-generation probes for specific applications, from cellular imaging to diagnostics. This guide will dissect these relationships, providing a framework for the rational design and comparison of novel bis-benzimidazole derivatives.
Fundamentals of Fluorescence in Bis-Benzimidazoles
The fluorescence of bis-benzimidazoles is governed by the interplay of their electronic structure and their interaction with the surrounding environment. In aqueous solutions, many bis-benzimidazoles, such as the parent Hoechst 33258, are weakly fluorescent.[3] This is often attributed to efficient non-radiative decay pathways, such as internal conversion facilitated by rotational freedom between the benzimidazole rings.[3]
Upon binding to a substrate like the minor groove of DNA, this rotational freedom is restricted. This rigidification of the molecular structure hinders non-radiative decay processes, leading to a significant increase in the fluorescence quantum yield (Φ_F) – the ratio of photons emitted to photons absorbed.[3][9] For instance, the quantum yield of Hoechst 33258 can increase from approximately 0.02 in water to as high as 0.58 when bound to calf thymus DNA.[3] This "light-up" property is the hallmark of a high-performance fluorescent probe.
Key parameters used to characterize and compare these fluorophores include:
-
Molar Absorptivity (ε): A measure of how strongly a chemical species absorbs light at a given wavelength.
-
Excitation (λ_ex) and Emission (λ_em) Maxima: The wavelengths of maximum light absorption and emission, respectively.
-
Stokes Shift: The difference in wavelength between the excitation and emission maxima. A larger Stokes shift is desirable to minimize self-absorption and improve signal-to-noise.
-
Fluorescence Quantum Yield (Φ_F): The efficiency of the fluorescence process.
-
Fluorescence Lifetime (τ): The average time the molecule spends in the excited state before returning to the ground state.
Comparative Analysis of Substituted Bis-Benzimidazoles
The strategic placement of substituents on the bis-benzimidazole core can profoundly alter its fluorescence properties. These effects can be broadly categorized by their influence on the electronic distribution and steric properties of the molecule.
Effect of Substituent Nature and Position
The electronic nature of a substituent—whether it is electron-donating (e.g., -OCH₃, -CH₃) or electron-withdrawing (e.g., -NO₂, -COOCH₃)—plays a critical role.
-
Electron-donating groups generally increase the electron density of the π-system, which can lead to a bathochromic (red) shift in both the absorption and emission spectra.[10] For instance, introducing a methoxy group can cause a bathochromic shift compared to an unsubstituted derivative.[11]
-
Electron-withdrawing groups decrease the electron density and can cause a hypsochromic (blue) shift.[10] A methoxycarbonyl substituent, for example, has been shown to induce a hypsochromic shift in both absorption and emission maxima.[10]
Expanding the π-conjugated system, for example by increasing the number of benzimidazole groups or introducing double bonds, can also lead to a red-shift in the emission wavelength.[8]
Solvatochromism: The Influence of Solvent Polarity
Solvatochromism refers to the change in the color of a substance (and thus its absorption or emission spectra) when it is dissolved in different solvents. Bis-benzimidazoles often exhibit positive solvatochromism, where the emission maximum shifts to a longer wavelength (a red shift) as the polarity of the solvent increases.[12]
This phenomenon is typically observed in molecules where the excited state has a larger dipole moment than the ground state. A more polar solvent will better stabilize the more polar excited state, lowering its energy and resulting in a lower-energy (longer wavelength) emission. For example, Hoechst 33258 shows emission maxima at 460 nm in glycerol and 466 nm in the more polar DMSO, while in water, the emission is significantly red-shifted to 498 nm.[13] This sensitivity can be exploited to probe the local environment of the molecule.
The Impact of pH
The fluorescence of benzimidazole derivatives is often highly dependent on pH.[6][14][15] The nitrogen atoms in the imidazole rings can be protonated or deprotonated, altering the electronic structure of the molecule. For many benzimidazoles, the protonated species and the unprotonated species exhibit distinct fluorescence spectra.[14] For example, some derivatives show fluorescence around 305 nm at low pH (<6) and a different emission at 365 nm at high pH (>8).[14] This pH sensitivity allows for the design of ratiometric fluorescent probes for measuring pH in biological systems.[16] The fluorescence intensity of Hoechst 33258, for instance, is known to increase with increasing solution pH.[4]
Interaction with DNA: The Ultimate Application
The defining characteristic of many bis-benzimidazoles is their dramatic fluorescence enhancement upon binding to DNA.[17][18][19] This interaction is typically non-covalent, involving insertion into the minor groove of the DNA helix.[17]
As previously mentioned, this binding event restricts intramolecular rotations, which closes non-radiative decay channels and boosts the quantum yield.[3] The hydrophobic environment of the DNA minor groove also shields the dye from water molecules, which can quench fluorescence.[3] Different derivatives will exhibit varying affinities for DNA and different levels of fluorescence enhancement, making comparative analysis crucial for selecting the right probe for a given application.[5]
Comparative Data Summary
The following table summarizes the key photophysical properties of the benchmark compound Hoechst 33258 in different environments, illustrating the principles discussed.
| Compound | Solvent/Condition | λ_ex (nm) | λ_em (nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) | Lifetime (τ) (ns) |
| Hoechst 33258 | Water | ~350[9] | ~498[13] | ~148 | 0.02 - 0.034[3][9] | - |
| Hoechst 33258 | DMSO | ~352[13] | ~466[13] | ~114 | - | - |
| Hoechst 33258 | Glycerol | ~344[13] | ~460[13] | ~116 | - | - |
| Hoechst 33258 | + Calf Thymus DNA | ~350 | ~461[7] | ~111 | 0.58[3] | ~3.6[3] |
| Hoechst 33258 | in PVA Film | - | ~430 | - | ~0.74[20] | ~2.0[20] |
Note: Spectral properties can vary slightly depending on instrumentation and precise experimental conditions.
Experimental Protocols for Characterization
To ensure robust and reproducible data, standardized experimental protocols are essential. The following sections detail the methodologies for key fluorescence characterization experiments.
Workflow for Characterizing a Novel Bis-Benzimidazole
The overall process for characterizing a new fluorescent probe follows a logical progression from basic spectroscopic measurements to more complex lifetime and binding studies.
Caption: General workflow for synthesis and characterization of a novel fluorescent probe.
Protocol 4.1: Determination of Fluorescence Quantum Yield (Comparative Method)
The quantum yield of an unknown sample can be determined by comparing its fluorescence intensity to that of a standard with a known quantum yield.[21] Quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.54) is a common standard for the blue-violet region.[22][23]
Principle: The quantum yield is calculated using the following equation:
Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)
Where:
-
Φ is the quantum yield.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Subscripts 's' and 'r' denote the sample and reference, respectively.[22]
Caption: Workflow for comparative fluorescence quantum yield measurement.
Step-by-Step Method:
-
Preparation: Prepare a solution of the reference standard (e.g., quinine sulfate in 0.1 M H₂SO₄) and a solution of the sample compound. If possible, use the same solvent for both.
-
Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance spectra of both solutions. Adjust the concentrations so that the absorbance at the chosen excitation wavelength is below 0.1 to prevent inner filter effects.[9] Record the absorbance values (A_s and A_r) at this wavelength.
-
Fluorescence Measurement: Using a spectrofluorometer, record the fluorescence emission spectrum for both the sample and the reference. It is critical to use the exact same experimental settings (excitation wavelength, excitation and emission slit widths, cuvette) for both measurements.
-
Data Processing: Integrate the area under the emission curves for both the sample (I_s) and the reference (I_r).
-
Calculation: Use the equation provided above to calculate the quantum yield of the sample (Φ_s). Note the refractive indices of the solvents used for the sample and reference.
Protocol 4.2: Measurement of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)
Fluorescence lifetime is a robust parameter that is often independent of probe concentration. TCSPC is the gold standard for its measurement.[24][25]
Principle: The sample is excited by a high-repetition-rate pulsed laser. The instrument measures the time delay between the laser pulse (START) and the arrival of the first emitted photon (STOP) at a sensitive detector.[25][26] By repeating this process millions of times, a histogram of photon arrival times is built, which represents the fluorescence decay curve.[27][28]
Step-by-Step Method:
-
Instrument Setup: Use a TCSPC system equipped with a pulsed laser source (e.g., a picosecond diode laser) with an excitation wavelength appropriate for the sample.
-
Instrument Response Function (IRF): Measure the IRF of the system by using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) in place of the sample. The IRF represents the time profile of the excitation pulse as measured by the instrument.[25]
-
Sample Measurement: Replace the scattering solution with the sample solution. Collect photons until a decay curve with sufficient counts in the peak channel (typically >10,000) is obtained for good statistics. Ensure the photon collection rate is low (typically <5% of the laser repetition rate) to avoid pulse pile-up artifacts.[25]
-
Data Analysis: Fit the collected fluorescence decay data to an exponential decay model (mono-, bi-, or tri-exponential) using deconvolution software that accounts for the measured IRF. The software will yield the fluorescence lifetime(s) (τ) and their relative contributions.
Protocol 4.3: DNA Titration Experiment
This experiment quantifies the change in fluorescence upon binding to DNA, allowing for the determination of binding affinity.
Caption: Workflow for a fluorescence-based DNA titration experiment.
Step-by-Step Method:
-
Preparation: Prepare a stock solution of the bis-benzimidazole in a suitable buffer (e.g., phosphate buffer at pH 7.4). Prepare a concentrated stock solution of dsDNA (e.g., calf thymus DNA) in the same buffer.
-
Initial Measurement: Place a known volume and concentration of the bis-benzimidazole solution in a quartz cuvette and measure its fluorescence emission spectrum.
-
Titration: Add a small aliquot of the concentrated DNA stock solution to the cuvette. Mix thoroughly and allow the solution to equilibrate for a few minutes.
-
Spectral Measurement: Record the fluorescence emission spectrum again.
-
Repeat: Continue adding aliquots of the DNA solution and recording the spectra until no further significant change in fluorescence intensity is observed (i.e., saturation is reached).
-
Analysis: Plot the change in fluorescence intensity at the emission maximum as a function of the DNA concentration. This binding isotherm can then be fitted to a suitable binding model (e.g., a one-site binding model) to determine the binding constant (K_a).
Conclusion and Future Perspectives
The fluorescence of substituted bis-benzimidazoles is a finely tunable property that is highly sensitive to chemical modifications and environmental factors. By rationally selecting substituents, researchers can modulate the absorption and emission wavelengths, quantum yields, and environmental sensitivity of these powerful fluorophores. The dramatic fluorescence enhancement upon DNA binding remains their most prominent feature, solidifying their role in cell biology and diagnostics.
Future research will likely focus on the development of bis-benzimidazoles with properties tailored for advanced applications, such as:
-
Two-photon microscopy: Designing derivatives with large two-photon absorption cross-sections for deep-tissue imaging.[16]
-
Targeted Sensing: Incorporating specific recognition moieties to create probes for other biomolecules or specific ions.
-
Theranostics: Combining the diagnostic (fluorescence) and therapeutic properties of bis-benzimidazoles, which are also known to have anticancer activities.[19][29]
The systematic application of the comparative analysis and characterization protocols outlined in this guide will be instrumental in advancing the field and unlocking the full potential of this versatile class of fluorescent compounds.
References
-
Kubota, Y., Fujii, H., Liu, J., & Tani, S. (2001). Synthesis and DNA binding properties of alkyl-linked bis(benzimidazole) compounds. Nucleic Acids Research Supplement, (1), 101–102. [Link]
-
Marcus, M., et al. (n.d.). Ensemble and single‐molecule fluorescence spectroscopic study of the binding modes of the bis‐benzimidazole derivative Hoechst 33258 with DNA. Nucleic Acids Research. [Link]
-
Prahl, S. (2017). Hoechst 33258. OMLC. [Link]
-
Interchim. (n.d.). Hoechst 33258, 33342. [Link]
-
Kubota, Y., Fujii, H., Liu, J., & Tani, S. (2001). Synthesis and DNA binding properties of alkyl-linked bis(benzimidazole) compounds. Nucleic Acids Symposium Series. [Link]
-
Guryev, E. L., et al. (n.d.). New Benzimidazole-Based pH-Sensitive Fluorescent Probes. Molecules. [Link]
-
University of Jena. (n.d.). Time-correlated single photon counting (TCSPC). [Link]
-
University of Washington. (n.d.). Fluorescence Spectroscopy-Quantum yield. [Link]
-
Rogers, K. S., & Clayton, C. C. (1972). Effects of pH on benzimidazole fluorescence. Analytical Biochemistry, 48(1), 199–201. [Link]
-
Meneses-Franco, A., et al. (n.d.). Influence of Solvents and Halogenation on ESIPT of Benzimidazole Derivatives for Designing Turn-on Fluorescence Probes. ACS Omega. [Link]
-
Burda, K., et al. (2025). Luminescence Properties of Hoechst 33258 in Polyvinyl Alcohol Films. MDPI. [Link]
-
Rogers, K. S., & Clayton, C. C. (1972). Effects of pH on benzimidazole fluorescence. PubMed. [Link]
-
Zhu, W. Y. (2023). Synthesis And Study On Fluorescent Properties Of Benzimidazole Derivatives. Global Thesis. [Link]
-
Guryev, E. L., et al. (2025). New Benzimidazole-Based pH-Sensitive Fluorescent Probes. MDPI. [Link]
-
Edinburgh Instruments. (2023). TCSPC - What is Time-Correlated Single Photon Counting? [Link]
-
Becker & Hickl GmbH. (n.d.). Time-Correlated Single Photon Counting. [Link]
-
Le, T. B., et al. (2015). DNA specific fluorescent symmetric dimeric bisbenzimidazoles DBP(n): the synthesis, spectral properties, and biological activity. PubMed. [Link]
-
Guryev, E. L., et al. (2025). New Benzimidazole-Based pH-Sensitive Fluorescent Probes. NCBI. [Link]
-
ID Quantique. (2025). What is Time Correlated Single Photon Counting? [Link]
-
Lund University Publications. (n.d.). Fluorescence Lifetime Measurement using Time Correlated Single Photon Counting. [Link]
-
Šindelář, Z., & Kopel, P. (2023). Bis(benzimidazole) Complexes, Synthesis and Their Biological Properties: A Perspective. Inorganics. [Link]
-
ResearchGate. (n.d.). The synthesis, characterization and fluorescence properties of new benzimidazole derivatives. [Link]
-
Kim, D., et al. (2015). Benzimidazole-Based Ratiometric Two-Photon Fluorescent Probes for Acidic pH in Live Cells and Tissues. Journal of the American Chemical Society. [Link]
-
RSC Publishing. (n.d.). Analytical Methods. [Link]
-
ResearchGate. (2019). Polycyclic Benzimidazole: Synthesis and Photophysical Properties. [Link]
-
Scribd. (n.d.). Fluorescence Quantum Yield Analysis. [Link]
-
Khan, I., et al. (2023). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Molecules. [Link]
-
Gaigalas, A. K., & Li, L. (2008). Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector. Journal of Research of the National Institute of Standards and Technology. [Link]
-
Susova, O. Y., et al. (2024). Dimeric Bis-Benzimidazole-Pyrroles DB Py(n) – AT-Site-Specific Ligands. Acta Naturae. [Link]
-
ResearchGate. (2023). Bis(benzimidazole) Complexes, Synthesis and Their Biological Properties: A Perspective. [Link]
-
Fletcher, A. N. (1969). Quinine sulfate as a fluorescence quantum yield standard. Photochemistry and Photobiology. [Link]
-
Sazonova, A. G., et al. (2023). Chemical Dosimetry Using Bisbenzimidazoles: Solvent-Dependent Fluorescence Response of Hoechst 33258 to Radiation Exposure. MDPI. [Link]
-
Chang, C.-W., et al. (2021). Investigation of Excited-State Intramolecular Proton Transfer and Structural Dynamics in Bis-Benzimidazole Derivative (BBM). Molecules. [Link]
-
The Journal of Organic Chemistry. (2026). ACS Publications. [Link]
-
The Journal of Organic Chemistry Ahead of Print. (n.d.). ACS Publications. [Link]
-
de Souza, C. C., et al. (2023). Effects of Substituents on the Photophysical/Photobiological Properties of Mono-Substituted Corroles. International Journal of Molecular Sciences. [Link]
-
ResearchGate. (n.d.). Benzimidazole as a structural unit in fluorescent chemical sensors: the hidden properties of a multifunctional heterocyclic scaffold. [Link]
-
ResearchGate. (2025). Novel Fluorescent Benzimidazoles: Synthesis, Characterization, Crystal Structure and Evaluation of Their Anticancer Properties. [Link]
-
Biblioteka Nauki. (n.d.). Solvatochromic Effect in a Benzimidazole-Based Betaine: Determination of the Dipole Moments and Second-Order Hyperpolarizability. [Link]
-
Percino, M. J., et al. (n.d.). Solvatochromism and pH effect on the emission of a triphenylimidazole-phenylacrylonitrile derivative: experimental and DFT studies. RSC Publishing. [Link]
-
Wright, J. B. (1951). Synthesis, reactions, and spectroscopic properties of benzimidazoles. Chemical Reviews. [Link]
Sources
- 1. Bis(benzimidazole) Complexes, Synthesis and Their Biological Properties: A Perspective | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. actanaturae.ru [actanaturae.ru]
- 6. interchim.fr [interchim.fr]
- 7. Hoechst 33258 *CAS 23491-45-4* | AAT Bioquest [aatbio.com]
- 8. globethesis.com [globethesis.com]
- 9. omlc.org [omlc.org]
- 10. New Benzimidazole-Based pH-Sensitive Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Influence of Solvents and Halogenation on ESIPT of Benzimidazole Derivatives for Designing Turn-on Fluorescence Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Sci-Hub. Effects of pH on benzimidazole fluorescence / Analytical Biochemistry, 1972 [sci-hub.st]
- 15. Effects of pH on benzimidazole fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Synthesis and DNA binding properties of alkyl-linked bis(benzimidazole) compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. DNA specific fluorescent symmetric dimeric bisbenzimidazoles DBP(n): the synthesis, spectral properties, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. faculty.fortlewis.edu [faculty.fortlewis.edu]
- 22. pubs.rsc.org [pubs.rsc.org]
- 23. scispace.com [scispace.com]
- 24. Time-correlated single photon counting (TCSPC) [uniklinikum-jena.de]
- 25. edinst.com [edinst.com]
- 26. photon-force.com [photon-force.com]
- 27. becker-hickl.com [becker-hickl.com]
- 28. lup.lub.lu.se [lup.lub.lu.se]
- 29. researchgate.net [researchgate.net]
In-vitro vs in-vivo studies of "Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane" complexes
A Comparative Guide to In-Vitro and In-Vivo Studies of Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane Complexes
Introduction
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1] Its structural similarity to naturally occurring purines allows for interaction with various biomolecules, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral effects. A particularly interesting class of compounds based on this scaffold is the bis-benzimidazoles, which feature two benzimidazole units linked together. This guide focuses on a specific derivative, "Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane," and its complexes, providing a comparative overview of its in-vitro and in-vivo evaluations.
This document is intended for researchers, scientists, and professionals in drug development, offering a synthesized analysis of the current state of research, detailing experimental methodologies, and highlighting the therapeutic potential and limitations of these complexes.
In-Vitro Studies: Unraveling the Molecular Mechanisms
In-vitro studies are fundamental in pharmacology, providing a controlled environment to elucidate the mechanism of action of a compound at the cellular and molecular level. For "Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane" and its complexes, in-vitro research has been pivotal in identifying their potential as anticancer and antimicrobial agents.
Anticancer Activity
The primary anticancer mechanism identified for bis-benzimidazole derivatives, including "Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane," is the inhibition of DNA topoisomerase I.[2] This enzyme plays a crucial role in DNA replication and transcription by relaxing DNA supercoils. Its inhibition leads to DNA strand breaks and ultimately, apoptosis in cancer cells.
Cytotoxicity Assessment: The MTT Assay
A standard method to quantify the cytotoxic effects of a compound is the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Experimental Protocol: MTT Assay
-
Cell Seeding: Cancer cells (e.g., MCF-7, A431, HeLa) are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The test compound, "Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane" or its complexes, is dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the solvent.
-
Incubation: The plate is incubated for a further 48-72 hours.
-
MTT Addition: A solution of MTT (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO, isopropanol with HCl).
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the half-maximal inhibitory concentration (IC50) is determined.
Table 1: Comparative Cytotoxicity (IC50) of Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Adenocarcinoma | 3.58 | [3] |
| A431 | Skin Epidermoid Carcinoma | 3.74 | [3] |
| HeLa | Cervix Adenocarcinoma | 13.98 | [3] |
These results indicate significant cytotoxic activity against breast and skin cancer cell lines.
DNA Topoisomerase I Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of DNA topoisomerase I.
Experimental Protocol: DNA Topoisomerase I Relaxation Assay
-
Reaction Mixture: A reaction mixture is prepared containing supercoiled plasmid DNA (e.g., pBR322), human DNA topoisomerase I, and the assay buffer.
-
Inhibitor Addition: The test compound is added to the reaction mixture at various concentrations.
-
Incubation: The mixture is incubated at 37°C for 30 minutes, allowing the enzyme to relax the supercoiled DNA.
-
Reaction Termination: The reaction is stopped by adding a loading dye containing a DNA intercalating agent (e.g., ethidium bromide) and a protein denaturant (e.g., SDS).
-
Gel Electrophoresis: The DNA samples are loaded onto an agarose gel and subjected to electrophoresis. Supercoiled and relaxed DNA will migrate at different rates.
-
Visualization: The DNA bands are visualized under UV light after staining with ethidium bromide. Inhibition is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA.
Studies have shown that "Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane" is a potent inhibitor of human DNA topoisomerase I.[2]
Antimicrobial Activity
Benzimidazole derivatives are known to possess a wide range of antimicrobial activities.[4] The proposed mechanism of action is related to their structural similarity to purines, which allows them to interfere with the biosynthesis of nucleic acids and proteins in microbial cells.[4]
Disk Diffusion Method
A common method to screen for antimicrobial activity is the disk diffusion method.
Experimental Protocol: Disk Diffusion Assay
-
Microbial Culture: A standardized inoculum of the test microorganism (bacteria or fungi) is spread evenly onto the surface of an agar plate.
-
Disk Application: Sterile paper disks impregnated with a known concentration of the test compound are placed on the agar surface.
-
Incubation: The plates are incubated under conditions suitable for the growth of the microorganism.
-
Zone of Inhibition Measurement: The diameter of the clear zone around the disk, where microbial growth is inhibited, is measured. A larger zone of inhibition indicates greater antimicrobial activity.
While specific data for "Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane" is limited, various bis-benzimidazole derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[5]
In-Vivo Studies: Assessing Efficacy and Safety in a Living System
In-vivo studies are crucial for evaluating the therapeutic potential of a compound in a whole, living organism. These studies provide insights into a compound's efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion), and toxicity profile.
Disclaimer: To date, specific in-vivo studies on "Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane" and its direct metal complexes are not extensively reported in publicly available literature. Therefore, this section will draw upon the broader knowledge of in-vivo studies of benzimidazole derivatives to provide a comparative context and outline the key considerations for future research.
Anticancer Efficacy in Animal Models
Xenograft models in mice are commonly used to assess the in-vivo anticancer activity of new compounds.[6]
Experimental Workflow: Murine Xenograft Model
Caption: General workflow for in-vivo anticancer efficacy studies using a xenograft mouse model.
Studies on other benzimidazole derivatives, such as albendazole and mebendazole, have demonstrated a significant reduction in tumor size in xenograft models of various cancers, including glioblastoma and pancreatic cancer.[6] These findings suggest that "Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane" complexes, with their promising in-vitro activity, warrant further investigation in similar in-vivo models.
Pharmacokinetics
The pharmacokinetic profile of a drug determines its concentration in the body over time. Benzimidazole derivatives are generally characterized by multicompartment pharmacokinetic models and are subject to first-pass metabolism in the liver.[7] This can lead to the formation of both active and inactive metabolites. The oral bioavailability of many benzimidazole derivatives is relatively low.[7]
Toxicity
Toxicity studies are essential to determine the safety of a potential drug. Acute toxicity studies in rats for some benzimidazole derivatives have shown them to be moderately toxic.[3] Clinical signs of toxicity can include decreased body weight and changes in hematological parameters.[3] However, some benzimidazole-based platinum complexes have shown to have almost no adverse effects on normal cells, indicating a potential for reduced side effects compared to traditional chemotherapy.[8]
Proposed Mechanism of Action
Based on the available in-vitro data, a proposed mechanism of action for the anticancer activity of "Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane" complexes is outlined below.
Caption: Proposed anticancer mechanism of Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane complexes.
Conclusion and Future Directions
"Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane" and its complexes have demonstrated significant potential as anticancer agents in in-vitro studies, primarily through the inhibition of DNA topoisomerase I. The available data on their cytotoxicity against various cancer cell lines is promising. However, a notable gap exists in the literature regarding their in-vivo efficacy, pharmacokinetics, and toxicity.
Future research should focus on:
-
In-vivo efficacy studies: Evaluating the antitumor activity of these specific complexes in relevant animal models of cancer.
-
Pharmacokinetic profiling: Determining the absorption, distribution, metabolism, and excretion of these compounds to optimize dosing and delivery.
-
Comprehensive toxicity assessments: Establishing the safety profile of these complexes through acute and chronic toxicity studies.
-
Structure-Activity Relationship (SAR) studies: Synthesizing and testing a broader range of derivatives to identify compounds with improved efficacy and reduced toxicity.
By addressing these research gaps, the full therapeutic potential of "Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane" complexes can be realized, potentially leading to the development of novel and effective anticancer therapies.
References
-
Bis(benzimidazole) Complexes, Synthesis and Their Biological Properties: A Perspective. (2023). Retrieved from [Link]
-
Acute Toxicity Evaluation of a new Benzimidazole derivative on the wistar rat. (2012). Retrieved from [Link]
-
Screening of Benzimidazole-Based Anthelmintics and Their Enantiomers as Repurposed Drug Candidates in Cancer Therapy. (2021). Retrieved from [Link]
-
Biological activity of bis-benzimidazole derivatives on DNA topoisomerase I and HeLa, MCF7 and A431 cells. (2009). Retrieved from [Link]
-
Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (2024). Retrieved from [Link]
-
A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. (2021). Retrieved from [Link]
-
Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives. (2022). Retrieved from [Link]
-
Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization, combined experimental and computational studies. (2022). Retrieved from [Link]
-
A Systematic Review of the Impact of Benzimidazole-based Anthelmintics on Lung Cancer in Animal Models. (2022). Retrieved from [Link]
-
Benzimidazole Containing Acetamide Derivatives Attenuate Neuroinflammation and Oxidative Stress in Ethanol-Induced Neurodegeneration. (2022). Retrieved from [Link]
-
Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. (2022). Retrieved from [Link]
-
Pharmacokinetic of benzimidazole derivatives. (2002). Retrieved from [Link]
-
Synthesis and antimicrobial activities of some bridged bis-benzimidazole derivatives. (2011). Retrieved from [Link]
-
Benzimidazole based Pt(ii) complexes with better normal cell viability than cisplatin: synthesis, substitution behavior, cytotoxicity, DNA binding and DFT study. (2016). Retrieved from [Link]
-
Serious adverse events reported with benzimidazole derivatives: A disproportionality analysis from the World Health Organization's pharmacovigilance database. (2021). Retrieved from [Link]
-
Oral Fenbendazole for Cancer Therapy in Humans and Animals. (2023). Retrieved from [Link]
-
Pharmacokinetic Properties of Benzimidazoles. (2023). Retrieved from [Link]
-
Molecular docking and pharmacokinetics of benzimidazole-based FtsZ inhibitors for tuberculosis. (2024). Retrieved from [Link]
-
Ecological hazard assessment of major veterinary benzimidazoles: acute and chronic toxicities to aquatic microbes and invertebrates. (2009). Retrieved from [Link]
Sources
- 1. Bis(benzimidazole) Complexes, Synthesis and Their Biological Properties: A Perspective | MDPI [mdpi.com]
- 2. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 7. Pharmacokinetic of benzimidazole derivatives [pbmc.ibmc.msk.ru]
- 8. Benzimidazole based Pt(ii) complexes with better normal cell viability than cisplatin: synthesis, substitution behavior, cytotoxicity, DNA binding and DFT study - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Structure-Activity Relationship of Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane Derivatives
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1] This guide focuses on a specific, promising subclass: derivatives of Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane. These molecules have garnered significant attention for their potent anticancer and antimicrobial activities, primarily attributed to their ability to interfere with critical cellular processes such as DNA replication. This document provides an in-depth analysis of the structure-activity relationships (SAR) within this chemical series. We will explore the synthetic pathways, compare the biological performance of various analogs based on experimental data, and provide detailed protocols for key validation assays. The objective is to offer researchers and drug development professionals a comprehensive resource to guide the rational design of next-generation therapeutic agents based on this privileged scaffold.
Introduction: The Prominence of the Bis-Benzimidazole Scaffold
Benzimidazoles, bicyclic molecules composed of fused benzene and imidazole rings, are structurally analogous to naturally occurring nucleotides, a feature that allows them to interact with a wide array of biological targets.[1] This mimicry is a key reason for their broad spectrum of pharmacological activities, which include anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3]
The molecule of interest, Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane , belongs to the bis-benzimidazole class. These structures, featuring two benzimidazole units connected by a linker, often exhibit enhanced biological activity compared to their monomeric counterparts. They are particularly known for their ability to bind to the minor groove of DNA and inhibit key enzymes involved in DNA topology, such as DNA topoisomerase I.[4] The 5,6-dimethyl substitution pattern on the benzimidazole rings is a critical feature that significantly influences the molecule's biological profile. This guide will dissect how modifications to this core structure impact its therapeutic potential.
General Synthetic Strategy
The most common and efficient method for synthesizing bis-benzimidazole derivatives involves the condensation of an o-phenylenediamine precursor with a dicarboxylic acid or its equivalent. The synthesis of the parent compound, Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane, typically starts with 4,5-dimethyl-1,2-phenylenediamine and malonic acid.
Sources
A Comparative Guide to the Biological Activities of Bis-Benzimidazole Compounds
Welcome to a comprehensive review of the diverse biological activities exhibited by bis-benzimidazole compounds. As a privileged scaffold in medicinal chemistry, the benzimidazole nucleus, an isostere of naturally occurring nucleotides, has been the foundation for numerous therapeutic agents.[1][2] The fusion of two such rings into a bis-benzimidazole structure often enhances and diversifies these biological properties, creating a class of molecules with significant potential in drug development. This guide provides an in-depth comparison of their anticancer, antimicrobial, and antiviral activities, grounded in experimental data and mechanistic insights for researchers, scientists, and drug development professionals.
Anticancer Activity: Targeting the Core of Malignancy
Bis-benzimidazole derivatives have emerged as potent anticancer agents, acting through a variety of mechanisms that disrupt cancer cell proliferation and survival.[3][4] Their efficacy stems from their ability to interact with multiple crucial cellular targets, including DNA, essential enzymes, and key signaling pathways.[3]
Mechanisms of Antitumor Action
The primary antitumor mechanisms of bis-benzimidazoles involve direct interaction with DNA and inhibition of enzymes critical for cell division.
-
DNA Intercalation and Minor Groove Binding: The planar, aromatic structure of bis-benzimidazoles allows them to bind to the minor groove of DNA. This interaction can physically obstruct the processes of replication and transcription, leading to cell cycle arrest and apoptosis. Some derivatives are specifically designed with moieties that facilitate both DNA minor groove binding and DNA alkylation, creating a dual-pronged attack on the cancer cell's genetic material.[4]
-
Topoisomerase Inhibition: DNA topoisomerases are vital enzymes that manage DNA topology during replication.[5] Several bis-benzimidazole derivatives have been identified as potent inhibitors of DNA topoisomerase I.[5][6] By stabilizing the enzyme-DNA cleavage complex, these compounds lead to irreversible double-strand breaks, ultimately triggering programmed cell death.
-
Induction of Apoptosis and Autophagy: Beyond direct DNA damage, certain bis-benzimidazoles can trigger cell death through intrinsic cellular pathways. Studies have shown that potent derivatives can induce both apoptosis (programmed cell death) and autophagy (a cellular degradation process) in cancer cells.[7] In some cases, these two pathways act synergistically to ensure the elimination of malignant cells.[7] The mechanism can involve the generation of reactive oxygen species (ROS), which damages DNA and activates the p53 tumor suppressor pathway, leading to G2/M cell cycle arrest and activation of caspases that execute apoptosis.[1]
Comparative Cytotoxicity
The cytotoxic potential of bis-benzimidazole derivatives varies significantly with their structural modifications. The following table summarizes the activity of selected compounds against various human cancer cell lines.
| Compound ID | Cancer Cell Line | Cell Type | GI50 / IC50 (µM) | Reference |
| IIa | Renal Cancer (UO-31) | Kidney | <0.01 | [8] |
| IVg | CNS Cancer (SNB-75) | Glioblastoma | <0.01 | [8] |
| IVc | Colon Cancer (HCT-116) | Colorectal | 0.02 | [8] |
| Compound 8 | HL-60 | Promyelocytic Leukemia | 0.56 | [7] |
| Compound 8 | U937 | Monocyte Lymphoma | 0.58 | [7] |
| BIPM-Pd Complex | MCF-7 | Breast Adenocarcinoma | 2.05 | [1] |
| BIPM-Pd Complex | HeLa | Cervical Cancer | 3.11 | [1] |
GI50: Concentration causing 50% growth inhibition. IC50: Concentration causing 50% inhibition of cellular proliferation.
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability.
Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified spectrophotometrically. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the bis-benzimidazole compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours under the same conditions.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Protect the plate from light.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Gently shake the plate for 5 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Antimicrobial Activity: A New Front Against Resistance
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Bis-benzimidazoles have demonstrated significant potential, exhibiting broad-spectrum activity against bacteria and fungi, including drug-resistant strains.[2][9]
Spectrum of Activity and Mechanisms
Bis-benzimidazole compounds and their metal complexes show potent activity against a wide range of microorganisms.[10][11] Notably, certain derivatives are effective against Methicillin-resistant Staphylococcus aureus (MRSA) and can both prevent the formation of and disrupt mature biofilms, a key mechanism of microbial resistance.[9] While the exact mechanisms are still under investigation, they are thought to involve disruption of cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid synthesis. The coordination of bis-benzimidazoles with metal ions, such as nickel, has been shown to enhance their antimicrobial properties.[10]
Comparative Antimicrobial Efficacy
The effectiveness of bis-benzimidazoles is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible microbial growth.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Compound 47a | S. aureus | 32-64 | [12] |
| Compound 47a | E. coli | 32-64 | [12] |
| Compound 47a | C. albicans | 32-64 | [12] |
| Ligand abb | S. aureus | >80% growth inhibition | [10][11] |
| Complex 1 (Ni-abb) | E. coli | >99% growth inhibition | [10][11] |
| Complex 1 (Ni-abb) | C. striatum | >99% growth inhibition | [10][11] |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol outlines the standard method for determining the MIC of a compound against a bacterial strain.
Step-by-Step Methodology:
-
Inoculum Preparation: Culture the test bacterium overnight. Adjust the turbidity of the bacterial suspension in sterile saline or broth to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Compound Dilution: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12. Add 100 µL of the stock bis-benzimidazole solution (at 2x the highest desired test concentration) to well 1.
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) receive no compound.
-
Inoculation: Dilute the standardized inoculum and add 50 µL to each well (except the sterility control) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Antiviral Activity: Inhibiting Viral Replication
Bis-benzimidazoles have a long history of investigation as antiviral agents, showing particular potency against picornaviruses like rhinoviruses (the common cold) and polioviruses.[13]
Spectrum of Activity and Mechanism
Compounds such as (S,S)-1,2-bis(5-methoxy-2-benzimidazolyl)-1,2-ethanediol have demonstrated broad activity against numerous strains of rhinovirus, poliovirus, and coxsackieviruses.[13] The mechanism of action is noteworthy: these compounds do not typically exhibit virucidal activity, nor do they interfere with the virus's ability to attach to or enter the host cell.[13] Instead, their antiviral effect occurs post-entry, completely inhibiting the formation of new infectious virions.[13] This suggests an interference with viral genome replication or protein synthesis, critical steps in the viral lifecycle.
Comparative Antiviral Efficacy
The in vitro efficacy of bis-benzimidazoles is often measured by their ability to inhibit the virus-induced cytopathic effect (CPE) in cell culture.
| Compound | Virus Target | Efficacy | Key Finding | Reference |
| (S,S)-1,2-bis(5-methoxy-2-benzimidazolyl)-1,2-ethanediol | 55 Rhinovirus Strains | 100% CPE Inhibition at 0.1 mg/mL | Prevents formation of new virions. | [13] |
| Abbott 36683 | Rhinovirus 30 (in Chimpanzees) | Prevented virus shedding (100 mg/kg) | Demonstrated in vivo activity. | [14] |
| Abbott 36683 | Rhinovirus 49 (in Chimpanzees) | Partial protection (15-50 mg/kg) | Dose-dependent effect observed. | [14] |
Experimental Protocol: Cytopathic Effect (CPE) Inhibition Assay
Principle: This assay measures the ability of a compound to protect host cells from the destructive effects of a virus.
Step-by-Step Methodology:
-
Cell Seeding: Seed a suitable host cell line (e.g., HeLa for rhinovirus) in a 96-well plate and grow to 90-100% confluency.
-
Compound and Virus Addition: Wash the cell monolayer with serum-free medium. Add serial dilutions of the bis-benzimidazole compound to the wells. Subsequently, add a standardized amount of virus (e.g., 100 TCID₅₀ - 50% Tissue Culture Infective Dose) to each well.
-
Controls: Include a virus control (cells + virus, no compound) and a cell control (cells only, no virus or compound).
-
Incubation: Incubate the plate at 33-37°C (depending on the virus) in a CO₂ incubator.
-
CPE Observation: Monitor the cells daily for 3-5 days using an inverted microscope. Score the level of CPE (e.g., cell rounding, detachment, lysis) in each well.
-
Staining (Optional): After the incubation period, the remaining viable cells can be stained with a dye like crystal violet for easier quantification.
-
Data Analysis: The antiviral activity is determined by the concentration of the compound that inhibits CPE by 50% (EC₅₀) compared to the virus control.
Structure-Activity Relationship (SAR) Insights
The biological activity of bis-benzimidazoles is highly dependent on the nature and position of substituents on the benzimidazole rings and the linker connecting them.
-
Anticancer Activity: The nature of the linker between the two benzimidazole units is crucial. For instance, incorporating a p-quinone moiety can introduce bioreductive alkylating properties, enhancing cytotoxicity.[8] Substitutions at the 2-position can significantly influence interactions with biological targets like DNA polymerases.[15]
-
Antimicrobial Activity: Converting the benzimidazole to a benzimidazolium salt introduces a positive charge, which often enhances antibacterial activity, particularly against biofilms.[9] Increased lipophilicity through the addition of apolar side groups can also improve antimicrobial efficacy.[9] The presence of a second heterocyclic ring, such as a triazole, can create hybrid molecules with synergistic effects.[12]
-
Antiviral Activity: For rhinovirus inhibitors, substitutions at the 5-position of the benzimidazole ring, such as a methoxy group, have been shown to be important for potent activity.[13] The stereochemistry of the linker, as seen in (S,S)-1,2-bis(5-methoxy-2-benzimidazolyl)-1,2-ethanediol, is also critical.[13][14]
Conclusion and Future Perspectives
Bis-benzimidazole compounds represent a remarkably versatile chemical scaffold with a broad spectrum of potent biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and antiviral agents makes them a continuing focus of drug discovery and development. Future research should focus on optimizing their pharmacological profiles to improve selectivity and reduce toxicity. The synthesis of hybrid molecules, combining the bis-benzimidazole core with other pharmacologically active moieties, and the development of their metal complexes are promising strategies for generating next-generation therapeutics to combat cancer and infectious diseases.
References
-
Schleicher, J. B., et al. (1972). Antiviral Activity in Tissue Culture Systems of bis-Benzimidazoles, Potent Inhibitors of Rhinoviruses. Applied Microbiology, 23(1), 113–116. [Link]
-
Meloun, J., et al. (2023). Bis(benzimidazole) Complexes, Synthesis and Their Biological Properties: A Perspective. Inorganics, 11(3), 113. [Link]
-
Pla, D., et al. (2018). Synthesis and antimicrobial activity of novel bis-benzimidazolium salts. New Journal of Chemistry, 42(15), 12341-12349. [Link]
-
Yi, C. H., et al. (2003). Design, synthesis and antitumor cytotoxicity of novel bis-benzimidazoles. Archives of Pharmacal Research, 26(4), 263-270. [Link]
-
Pinto, C. A., et al. (1972). Antiviral Activity of a Bis-Benzimidazole Against Experimental Rhinovirus Infections in Chimpanzees. Proceedings of the Society for Experimental Biology and Medicine, 141(2), 467-473. [Link]
-
Herchel, R., et al. (2015). Biological Activity and Molecular Structures of Bis(benzimidazole) and Trithiocyanurate Complexes. Molecules, 20(6), 9911-9931. [Link]
-
Abdel-Wahab, B. F., et al. (2024). Novel bis-benzimidazole-triazole hybrids: anticancer study, in silico approaches, and mechanistic investigation. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]
-
Orvos, E., et al. (2017). Synthesis and anticancer activity of glycol-bridged bis-benzimidazoles. ResearchGate. [Link]
-
Herchel, R., et al. (2015). Biological Activity and Molecular Structures of Bis(benzimidazole) and Trithiocyanurate Complexes. MDPI. [Link]
-
Ghorab, M. M., et al. (2023). Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review. Molecules, 28(15), 5849. [Link]
-
Ay, N. F., et al. (2011). Anticancer Activity of Some Bisbenzimidazoles. Zeitschrift für Naturforschung C, 66(11-12), 583-589. [Link]
-
Herchel, R., et al. (2015). Biological Activity and Molecular Structures of Bis(benzimidazole) and Trithiocyanurate Complexes. Semantic Scholar. [Link]
-
Kamal, A., et al. (2008). Biological activity of bis-benzimidazole derivatives on DNA topoisomerase I and HeLa, MCF7 and A431 cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(6), 818-824. [Link]
-
Tan, C., et al. (2021). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. European Journal of Medicinal Chemistry, 224, 113745. [Link]
-
Wang, L., et al. (2012). Newly synthesized bis-benzimidazole derivatives exerting anti-tumor activity through induction of apoptosis and autophagy. Bioorganic & Medicinal Chemistry Letters, 22(19), 6297-6300. [Link]
-
Ghorab, M. M., et al. (2023). Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review. MDPI. [Link]
-
Pathania, S., et al. (2020). Antimicrobial Potential of Benzimidazole Derived Molecules. Anti-Infective Agents, 18(2), 114-133. [Link]
-
Leyssen, P., et al. (2005). Antiviral Activity of Benzimidazole Derivatives. I. Antiviral Activity of 1‐Substituted‐2‐[(Benzotriazol‐1/2‐yl)methyl]benzimidazoles. Semantic Scholar. [Link]
-
Al-Wasidi, A. S., et al. (2022). Different Potential Biological Activities of Benzimidazole Derivatives. ResearchGate. [Link]
-
Kumar, A. (2024). Exploring the Structure-Activity Relationship (SAR) of Benzimidazole Derivatives as Potent Antiviral Agents. Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Sharma, D., et al. (2021). Biological activities of benzimidazole derivatives: A review. Research Journal of Chemical Sciences, 11(1), 42-48. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Antimicrobial Potential of Benzimidazole Derived Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biological activity of bis-benzimidazole derivatives on DNA topoisomerase I and HeLa, MCF7 and A431 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Newly synthesized bis-benzimidazole derivatives exerting anti-tumor activity through induction of apoptosis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and antitumor cytotoxicity of novel bis-benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and antimicrobial activity of novel bis-benzimidazolium salts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Biological Activity and Molecular Structures of Bis(benzimidazole) and Trithiocyanurate Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Biological Activity and Molecular Structures of Bis(benzimidazole) and Trithiocyanurate Complexes | Semantic Scholar [semanticscholar.org]
- 12. Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antiviral Activity in Tissue Culture Systems of bis-Benzimidazoles, Potent Inhibitors of Rhinoviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antiviral activity of a bis-benzimidazole against experimental rhinovirus infections in chimpanzees - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. rroij.com [rroij.com]
Safety Operating Guide
Navigating the Unseen: A Step-by-Step Guide to the Proper Disposal of Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane
The Rationale: Why a Cautious Approach is Necessary
Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane belongs to the benzimidazole family, a class of heterocyclic compounds with a wide range of biological activities.[1] This biological activity is a double-edged sword; while invaluable in drug development, it also necessitates careful handling and disposal to prevent unforeseen environmental and health impacts. Some benzimidazole derivatives are known environmental pollutants, and their effects on ecosystems are an area of active research.[2] Therefore, in the absence of specific data, we must treat bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane as a potentially hazardous substance.
This protocol is built on the foundational principles of chemical waste management as outlined by regulatory bodies and best laboratory practices. The core tenets are:
-
Segregation: Never mix incompatible waste streams.
-
Containment: Use appropriate, clearly labeled containers.
-
Information: Clearly identify the waste for proper handling by disposal professionals.
-
Compliance: Adhere to all local, state, and federal regulations.
Hazard Assessment Based on Analogous Compounds
To establish a presumptive hazard profile for bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane, we can examine its constituent parts and similar molecules. The Safety Data Sheet for the closely related compound 5,6-dimethylbenzimidazole suggests that it is not classified as a hazardous substance under GHS and OSHA regulations.[2][3] However, it is noted to have an intraperitoneal LD50 of 400 mg/kg in mice, indicating a degree of toxicity.[3]
Other benzimidazole derivatives exhibit more pronounced hazards. For instance, 2-chloro-1H-benzimidazole is a known skin and eye irritant, and 2-mercaptobenzimidazole is classified as toxic if swallowed.[4][5] Given this variability, and the fact that our target molecule is a more complex structure, a cautious approach is warranted. A guide for the disposal of 2-Vinyl-1H-benzimidazole, another compound lacking a specific SDS, recommends treating it as hazardous waste based on data from analogous compounds, a precedent we will follow here.[6]
For the purpose of this guide, we will assume the following potential hazards for bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane, summarized in the table below.
| Potential Hazard Classification | GHS Category (Presumptive) | Precautionary GHS Code | Description |
| Acute Toxicity, Oral | Category 4 | H302 | Harmful if swallowed.[6] |
| Skin Irritation | Category 2 | H315 | Causes skin irritation.[4][6] |
| Eye Irritation | Category 2A | H319 | Causes serious eye irritation.[4][6] |
| Specific Target Organ Toxicity | Category 3 | H335 | May cause respiratory irritation.[4] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe collection, storage, and disposal of waste containing bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane.
Step 1: Personal Protective Equipment (PPE)
Before handling any chemical waste, ensure you are wearing the appropriate PPE. This is your first and most important line of defense.
-
Gloves: Chemical-resistant gloves (nitrile is a suitable option) are mandatory.[3][6]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are essential.[3][6]
-
Lab Coat: A standard laboratory coat should be worn to protect from splashes.[6]
-
Respiratory Protection: If handling the compound as a powder or if there is a risk of aerosolization, a NIOSH-approved respirator is recommended.[7]
All handling of the waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6]
Step 2: Waste Segregation and Collection
Proper segregation is crucial to prevent dangerous chemical reactions.
-
Dedicated Waste Container: Collect all waste containing bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane in a dedicated, closable, and chemically compatible container.[6] This includes:
-
Unused or expired solid compound.
-
Contaminated consumables such as weighing paper, pipette tips, and gloves.
-
Rinsate from cleaning contaminated glassware (see Step 4).
-
-
Incompatible Materials: Do not mix this waste with strong oxidizing agents.[2][3]
Step 3: Labeling
Clear and accurate labeling is a regulatory requirement and ensures the safety of everyone who will handle the container.
-
Contents: The label must clearly state "Hazardous Waste" and list the full chemical name: "bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane".[6]
-
Hazards: Indicate the potential hazards (e.g., "Irritant," "Harmful if Swallowed") based on our presumptive assessment.
Step 4: Decontamination of Empty Containers
Empty containers that held the pure compound must be decontaminated before they can be disposed of as non-hazardous waste.
-
Triple Rinse: Rinse the empty container three times with a suitable solvent such as acetone or ethanol.[6]
-
Collect Rinsate: The first rinsate must be collected as hazardous waste in your designated container for bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane.[6] Subsequent rinsates may also need to be collected as hazardous waste depending on your institution's policies and local regulations.[6]
-
Deface and Puncture: After rinsing, deface the original label and, if possible, puncture the container to prevent reuse.[6]
Step 5: Storage
Store the sealed hazardous waste container in a designated satellite accumulation area. This area should be:
-
Secure and Ventilated: In a location with good ventilation and away from general laboratory traffic.[6]
-
Away from Incompatibles: Ensure it is not stored near strong oxidizing agents.[6]
-
Secondary Containment: It is good practice to place the waste container in a secondary containment bin to catch any potential leaks.
Step 6: Final Disposal
The final step is to arrange for the removal of the hazardous waste.
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor for pickup.[6]
-
Do Not Dispose in Regular Trash or Drains: Under no circumstances should this chemical waste be disposed of in the regular trash or poured down the drain.[3][6]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the disposal of bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane waste.
Sources
- 1. 5,6-Dimethylbenzimidazole - Wikipedia [en.wikipedia.org]
- 2. fishersci.com [fishersci.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. oxfordlabfinechem.com [oxfordlabfinechem.com]
Comprehensive Safety Guide: Personal Protective Equipment for Handling Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane
This guide provides essential safety protocols for researchers, scientists, and drug development professionals handling Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane (CAS No: 3708-68-7). Given the limited publicly available, in-depth safety data for this specific compound, this document adopts a precautionary principle. The recommendations are synthesized from safety data on structurally related benzimidazole compounds and established chemical handling standards to ensure a robust margin of safety.
Hazard Assessment: A Precautionary Approach
Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane belongs to the benzimidazole class of compounds. While specific toxicological data for this molecule is sparse, supplier information indicates a "Warning" signal word, suggesting moderate potential hazards.[1] Precautionary statements advise avoiding inhalation, contact with skin and eyes, and ingestion.[1]
To build a comprehensive safety profile, we must consider the hazards associated with analogous benzimidazole derivatives. Data from related compounds indicate potential risks including:
-
Skin Irritation and Sensitization: Some benzimidazoles may cause skin irritation or allergic reactions in predisposed individuals.[2][3]
-
Respiratory Irritation: Inhalation of dusts can lead to respiratory tract irritation.[2]
-
Serious Health Hazards: Certain benzimidazole compounds are associated with more severe health effects, highlighting the need for stringent exposure control.[2]
Therefore, until comprehensive toxicological data becomes available, Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane must be handled as a potentially hazardous substance, mandating the use of appropriate personal protective equipment (PPE).
The Hierarchy of Controls: Your First Line of Defense
Before relying on PPE, it is critical to implement engineering and administrative controls. PPE is the last line of defense against exposure.
-
Engineering Controls: All handling of Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane, especially when in solid/powder form, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2] Ensure that a safety shower and eyewash unit are readily accessible.[2][3][4]
-
Administrative Controls: Develop and strictly follow a Standard Operating Procedure (SOP) for handling this compound. Restrict access to authorized personnel only and ensure all users are trained on the specific hazards and handling procedures.
Core PPE Requirements: A Task-Based Approach
The selection of PPE is dictated by the specific task being performed. The following table summarizes the minimum required PPE for common laboratory operations.
| Laboratory Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transferring Solid | Chemical Splash Goggles | Double-Gloving (Nitrile, Butyl Rubber) | Flame-Resistant Lab Coat | N95 or P1 Particulate Respirator (Mandatory) [2][5] |
| Preparing Solutions (Splash Risk) | Chemical Splash Goggles & Face Shield | Double-Gloving (Nitrile, Butyl Rubber) | Flame-Resistant Lab Coat, Chemical-Resistant Apron | Not required if in fume hood; have respirator available for spills. |
| Small-Scale Reactions (<50 mL) | Safety Glasses with Side Shields | Nitrile or Butyl Rubber Gloves | Flame-Resistant Lab Coat | Not required if in fume hood. |
| Large-Scale Reactions/Spill Cleanup | Chemical Splash Goggles & Face Shield | Heavy-Duty Chemical-Resistant Gloves (e.g., Butyl, Fluorocaoutchouc) over Nitrile Gloves | Chemical-Resistant Apron over Lab Coat | Air-Purifying Respirator (APR) with appropriate cartridges. Fit-testing is required.[6][7] |
Detailed PPE Specifications
-
Eye and Face Protection: At a minimum, ANSI Z87.1-compliant safety glasses with side shields are required for all laboratory work.[3][8] When handling liquids with a splash potential, upgrade to chemical splash goggles.[2] For high-risk operations outside a fume hood, a face shield must be worn in addition to chemical splash goggles.[8]
-
Hand Protection: Given the potential for skin sensitization, proper glove selection is critical.[3]
-
Recommended Materials: Nitrile rubber, butyl rubber, polychloroprene, or fluorocaoutchouc provide suitable protection for incidental contact.[2][3]
-
Avoid: Thin, disposable polyvinyl chloride (PVC) gloves are not recommended as they offer poor protection against many chemicals.[6]
-
Practice: Always inspect gloves for tears or degradation before use. Use a double-gloving technique for handling concentrated materials. Remove the outer glove immediately upon contamination and dispose of it as hazardous waste.[6] After any procedure, wash hands thoroughly after removing gloves.[3]
-
-
Body Protection: A flame-resistant lab coat is standard for all laboratory work.[8] For procedures involving larger quantities or a significant splash risk, a chemical-resistant P.V.C. apron should be worn over the lab coat.[3] Do not wear open-toed shoes or shorts in the laboratory.[8]
-
Respiratory Protection:
-
For Dusts: When handling the solid compound where dust generation is possible, a NIOSH-approved N95 or an EN 143-compliant P1 particulate respirator is mandatory to prevent inhalation.[2][5]
-
For Spills/Aerosols: For large spills or situations where aerosols may be generated, a higher level of protection is necessary. An air-purifying respirator with organic vapor/particulate combination cartridges is required. All personnel using such respirators must be properly fit-tested and trained in accordance with OSHA standard 29 CFR 1910.134.[7] Surgical masks provide no protection from chemical dusts or vapors and must not be used.[6]
-
Procedural Guide: PPE Workflow
Properly donning and doffing PPE is as critical as selecting it. An incorrect removal sequence can lead to exposure.
PPE Selection and Donning/Doffing Workflow
Caption: Workflow for PPE selection, donning, and doffing.
Disposal and Emergency Procedures
-
Disposal: All disposable PPE (gloves, respirators, etc.) contaminated with Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane must be considered hazardous waste. Collect it in a designated, sealed container for disposal according to your institution's and local environmental regulations.[5]
-
Emergency First Aid:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[5][7] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[7][9] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration.[5] Seek medical attention if discomfort continues.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][5]
-
References
- Personal protective equipment for handling 2-tert-butyl-6-methyl-1H-benzimidazole. Benchchem.
- Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane Safety Information. BLDpharm.
- Benzimidazole Safety Data Sheet. Santa Cruz Biotechnology.
- Benzimidazole Material Safety Data Sheet. Oxford Lab Fine Chem LLP.
- Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention (CDC).
- Benzimidazole Safety Data Sheet. Fisher Scientific.
- Personal Protective Equipment in Chemistry. Dartmouth College Environmental Health and Safety.
- 5,6-Dimethyl-2-benzimidazolinone Safety Data Sheet. Thermo Fisher Scientific.
- bis(Methylthio)methane Material Safety Data Sheet. Cole-Parmer.
Sources
- 1. 3708-68-7|Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane|BLD Pharm [bldpharm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 6. pppmag.com [pppmag.com]
- 7. fishersci.com [fishersci.com]
- 8. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
